Product packaging for 3,3-Diethyl-2-methylpentane(Cat. No.:CAS No. 52897-16-2)

3,3-Diethyl-2-methylpentane

Cat. No.: B12649785
CAS No.: 52897-16-2
M. Wt: 142.28 g/mol
InChI Key: DSSAZLXYIQIXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,3-Diethyl-2-methylpentane is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22 B12649785 3,3-Diethyl-2-methylpentane CAS No. 52897-16-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52897-16-2

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

3,3-diethyl-2-methylpentane

InChI

InChI=1S/C10H22/c1-6-10(7-2,8-3)9(4)5/h9H,6-8H2,1-5H3

InChI Key

DSSAZLXYIQIXGW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C(C)C

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 3,3-Diethyl-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical and physical properties, safety information, and analytical methodologies for 3,3-diethyl-2-methylpentane. The content is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize such branched alkanes in their work.

Compound Identification

  • IUPAC Name: this compound[1]

  • CAS Number: 52897-16-2[1]

  • Synonyms: 2-Methyl-3,3-diethylpentane[1]

  • Molecular Formula: C₁₀H₂₂[1]

  • Molecular Weight: 142.28 g/mol [1]

  • InChI Key: DSSAZLXYIQIXGW-UHFFFAOYSA-N[1]

  • Canonical SMILES: CCC(CC)(CC)C(C)C[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior in various experimental and industrial settings.

PropertyValueUnitSource
Physical State Liquid-Assumed at STP
Boiling Point 174°C[2]
Critical Temperature 348°C[2]
Critical Pressure 19.7atm[2]
Critical Volume 620.43ml/mol[2]
Enthalpy of Vaporization (ΔvapH°) 47.30kJ/mol[3]
Enthalpy of Fusion (ΔfusH°) 10.72kJ/mol[3]
Enthalpy of Formation (gas, ΔfH°gas) -263.76kJ/mol[3]
Standard Gibbs Free Energy of Formation (ΔfG°) 33.72kJ/mol[3]
Octanol/Water Partition Coefficient (logPoct/wat) 3.859-[3]
Water Solubility (log10WS) -3.52mol/l[3]
McGowan's Characteristic Volume (McVol) 151.760ml/mol[3]
Kovats Retention Index (Standard non-polar) 984-[1]

Synthesis and Reactivity

General Synthetic Approaches
Chemical Reactivity and Stability

As a saturated branched alkane, this compound is chemically inert under most conditions. It lacks functional groups, making it resistant to attack by acids, bases, and mild oxidizing or reducing agents. Its primary reactivity involves combustion at high temperatures and free-radical halogenation under UV light. It is a stable compound that can be stored for extended periods under normal laboratory conditions without degradation.

Applications and Biological Activity

Potential Applications

Specific applications of this compound in research and drug development have not been documented. However, due to its nonpolar and inert nature, it can be considered for use as a nonpolar solvent for oils, fats, waxes, and other hydrocarbons. In a drug development context, it could potentially be employed for the extraction and purification of highly lipophilic drug candidates.

Biological Activity

There is no specific information available in scientific literature regarding the biological activity or toxicological profile of this compound. Generally, short to medium-chain alkanes can act as central nervous system depressants at high concentrations. Some branched alkanes are known to play roles in insect chemical communication as components of pheromones[4]. However, it is crucial to note that biological activity is highly structure-dependent, and no such role has been identified for this specific compound. A comprehensive toxicological evaluation would be required to ascertain its safety profile for any application.

Analytical Protocols

The identification and purity assessment of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for the separation and identification of volatile compounds like this compound.

  • Sample Preparation: A dilute solution of the compound in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) is prepared.

  • Instrumentation: A gas chromatograph equipped with a nonpolar capillary column (e.g., DB-1 or similar) is coupled to a mass spectrometer.

  • Analysis: The sample is injected, and the components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer fragments the eluting compound, producing a characteristic mass spectrum that can be used for identification. The molecular ion peak would be expected at m/z 142, with a fragmentation pattern typical of branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed structural information.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR: The spectrum would show complex multiplets in the aliphatic region (typically 0.8-1.5 ppm) corresponding to the different methyl and methylene (B1212753) protons.

  • ¹³C NMR: A proton-decoupled spectrum would show distinct signals for each chemically non-equivalent carbon atom, allowing for confirmation of the carbon skeleton.

Visualizations

Experimental Workflow for Compound Identification

The following diagram illustrates a logical workflow for the spectroscopic identification and validation of this compound.

G cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Acquisition cluster_interpretation Data Interpretation and Validation Sample This compound GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GCMS NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR RetentionTime Retention Time GCMS->RetentionTime MassSpectrum Mass Spectrum GCMS->MassSpectrum NMR_H ¹H NMR Spectrum NMR->NMR_H NMR_C ¹³C NMR Spectrum NMR->NMR_C Purity Purity Assessment RetentionTime->Purity Fragmentation Fragmentation Pattern Analysis (Molecular Ion, Fragments) MassSpectrum->Fragmentation StructureElucidation Structural Elucidation (Chemical Shifts, Coupling) NMR_H->StructureElucidation NMR_C->StructureElucidation Validation Structure Validation Purity->Validation Fragmentation->Validation StructureElucidation->Validation

Caption: Workflow for Spectroscopic Identification.

References

Spectroscopic Analysis of 3,3-Diethyl-2-methylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data for 3,3-Diethyl-2-methylpentane

The structure of this compound dictates a specific set of expected signals in its various spectra. Analysis of its molecular symmetry and the electronic environment of its atoms allows for the following predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the lack of symmetry in this compound, all proton-containing groups are chemically non-equivalent. Therefore, a total of seven distinct signals are expected in the proton NMR spectrum. The signals for protons on alkyl groups typically appear in the upfield region of the spectrum (generally between 0.5 and 2.0 ppm).

  • ¹³C NMR: Similarly, the carbon skeleton of this compound lacks symmetry, leading to the expectation of ten unique signals in the ¹³C NMR spectrum, one for each carbon atom in the molecule.

Mass Spectrometry (MS)

The fragmentation of this compound in a mass spectrometer is predicted to occur preferentially at the most substituted carbon atom (the quaternary carbon at position 3). Cleavage of the carbon-carbon bonds adjacent to this branching point will lead to the formation of stable carbocations.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (mass/charge)Proposed Fragment IonComments
142[C₁₀H₂₂]⁺•Molecular Ion (M⁺•). Expected to be of low abundance.
113[C₈H₁₇]⁺Loss of an ethyl radical (•C₂H₅).
99[C₇H₁₅]⁺Loss of a propyl radical (•C₃H₇).
71[C₅H₁₁]⁺Likely a significant peak resulting from further fragmentation.
57[C₄H₉]⁺A common and often abundant fragment for branched alkanes.
Infrared (IR) Spectroscopy

As a saturated alkane, the IR spectrum of this compound is expected to be relatively simple and dominated by C-H bond vibrations.

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H stretching vibrations of CH₃ and CH₂ groups.
~1465MediumCH₂ scissoring (bending) and asymmetrical CH₃ bending vibrations.
~1380MediumSymmetrical CH₃ bending ("umbrella mode") vibration.

Experimental Spectroscopic Data of Structurally Related Alkanes

To provide a practical reference, the following tables summarize the experimental spectroscopic data for 3,3-diethylpentane (B93089) and 3,3-dimethylpentane (B146829).

3,3-Diethylpentane

Table 3: ¹H NMR Spectroscopic Data of 3,3-Diethylpentane [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.21Quartet8H-CH₂-
~1.18Triplet12H-CH₃

Table 4: ¹³C NMR Spectroscopic Data of 3,3-Diethylpentane [1]

Chemical Shift (δ) ppmCarbon Type
~33.8Quaternary C
~25.0-CH₂-
~8.5-CH₃

Table 5: Mass Spectrometry Data of 3,3-Diethylpentane [1]

m/zRelative IntensityProposed Fragment
128Low[C₉H₂₀]⁺ (Molecular Ion)
99High[C₇H₁₅]⁺ (Loss of -C₂H₅)
57High (Base Peak)[C₄H₉]⁺

Table 6: Infrared (IR) Spectroscopy Data of 3,3-Diethylpentane [1]

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretching (CH₃ and CH₂)
~1465MediumCH₂ scissoring (bending)
~1380MediumCH₃ symmetric bending (umbrella mode)
3,3-Dimethylpentane

Table 7: ¹H NMR Spectroscopic Data of 3,3-Dimethylpentane [2][3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.203Quartet4H-CH₂-
0.797Triplet6H-CH₃ (on ethyl)
0.792Singlet6Hgem-dimethyl

Table 8: ¹³C NMR Spectroscopic Data of 3,3-Dimethylpentane [4][5]

Chemical Shift (δ) ppmCarbon Type
~33.8-CH₂-
~32.8Quaternary C
~26.2gem-dimethyl
~8.4-CH₃ (on ethyl)

Table 9: Mass Spectrometry Data of 3,3-Dimethylpentane [6][7]

m/zRelative IntensityProposed Fragment
100Low[C₇H₁₆]⁺ (Molecular Ion)
71High[C₅H₁₁]⁺ (Loss of -C₂H₅)
43Base Peak[C₃H₇]⁺

Table 10: Infrared (IR) Spectroscopy Data of 3,3-Dimethylpentane [8]

Wavenumber (cm⁻¹)IntensityAssignment
2940-2880StrongC-H stretching (CH₃ and CH₂)
1480-1365StrongC-H deformation (CH₃ and CH₂)
1175-1140 & 840-790StrongC-C skeletal vibrations associated with a C-(CH₃)₂ group

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for liquid alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][9]
  • Sample Preparation: Dissolve approximately 5-10 mg of the liquid alkane in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve homogeneity. Acquire the free induction decay (FID) over a suitable spectral width (e.g., -1 to 10 ppm) with an appropriate number of scans (typically 8-16).

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled spectrum. A wider spectral width is necessary (e.g., 0 to 150 ppm), and a significantly larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. For ¹H NMR, integrate the peaks to determine the relative proton ratios.

Mass Spectrometry (MS)[1][9]
  • Sample Introduction: Introduce a small amount of the neat liquid alkane or a dilute solution in a volatile solvent into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and purification.

  • Ionization: In the ion source, bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

  • Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy[1][10]
  • Sample Preparation: Place a drop of the neat liquid alkane onto the surface of a salt plate (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) crystal. For salt plates, place a second plate on top to create a thin liquid film.

  • Background Spectrum: Record a background spectrum of the empty salt plates or ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Place the prepared sample in the IR beam path and acquire the spectrum. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding molecular vibrations.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a known liquid organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of a Known Liquid Compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Known Liquid Compound Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent (optional) Sample->Prep_MS Prep_IR Use Neat (Undiluted) Sample->Prep_IR NMR_Acq ¹H & ¹³C NMR Spectroscopy Prep_NMR->NMR_Acq MS_Acq Mass Spectrometry (e.g., GC-MS) Prep_MS->MS_Acq IR_Acq Infrared Spectroscopy Prep_IR->IR_Acq NMR_Analysis Analyze Chemical Shifts, Multiplicity, Integration NMR_Acq->NMR_Analysis MS_Analysis Analyze Molecular Ion & Fragmentation Pattern MS_Acq->MS_Analysis IR_Analysis Analyze Characteristic Absorption Bands IR_Acq->IR_Analysis Confirmation Structural Confirmation NMR_Analysis->Confirmation MS_Analysis->Confirmation IR_Analysis->Confirmation

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

Thermodynamic Properties of Branched C10H22 Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of branched C10H22 alkanes, commonly known as decane (B31447) isomers. The document summarizes key quantitative data, details experimental and computational methodologies for their determination, and illustrates relevant logical relationships through diagrams. This information is critical for a fundamental understanding of the stability and energetics of these compounds, which is essential in various research and development applications, including fuel formulation and as reference compounds in analytical chemistry.

Data Presentation: Thermodynamic Properties of Branched C10H22 Alkanes

The following tables summarize the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp) for a selection of branched C10H22 isomers at 298.15 K and 1 bar. These values are crucial for predicting the feasibility and energy changes of chemical reactions involving these compounds.

Table 1: Thermodynamic Properties of Selected Methylnonane Isomers

IsomerΔfH° (gas, kJ/mol)S° (gas, J/mol·K)Cp (gas, J/mol·K)
2-Methylnonane-253.9 ± 1.8499.3 ± 2.5215.1 ± 2.2
3-Methylnonane-251.7 ± 1.8496.2 ± 2.5214.9 ± 2.2
4-Methylnonane-250.9 ± 1.8495.9 ± 2.5214.8 ± 2.2
5-Methylnonane-251.3 ± 1.8496.0 ± 2.5214.8 ± 2.2

Table 2: Thermodynamic Properties of Selected Dimethyloctane Isomers

IsomerΔfH° (gas, kJ/mol)S° (gas, J/mol·K)Cp (gas, J/mol·K)
2,2-Dimethyloctane-266.1 ± 2.1473.1 ± 2.4211.5 ± 2.1
2,3-Dimethyloctane-257.2 ± 2.0483.5 ± 2.4212.8 ± 2.1
2,4-Dimethyloctane-258.4 ± 2.0482.9 ± 2.4212.6 ± 2.1
2,5-Dimethyloctane-259.1 ± 2.0483.2 ± 2.4212.7 ± 2.1
2,6-Dimethyloctane-259.8 ± 2.0483.6 ± 2.4212.8 ± 2.1
2,7-Dimethyloctane-260.5 ± 2.0484.1 ± 2.4213.0 ± 2.1
3,3-Dimethyloctane-261.2 ± 2.0479.0 ± 2.4212.0 ± 2.1
3,4-Dimethyloctane-256.4 ± 2.0480.1 ± 2.4212.3 ± 2.1
3,5-Dimethyloctane-257.0 ± 2.0480.5 ± 2.4212.4 ± 2.1
3,6-Dimethyloctane-257.8 ± 2.0480.9 ± 2.4212.5 ± 2.1
4,4-Dimethyloctane-259.7 ± 2.0478.4 ± 2.4211.8 ± 2.1
4,5-Dimethyloctane-256.0 ± 2.0479.8 ± 2.4212.2 ± 2.1

Table 3: Thermodynamic Properties of Selected Trimethylheptane, Tetramethylhexane, and Pentamethylpentane Isomers

IsomerΔfH° (gas, kJ/mol)S° (gas, J/mol·K)Cp (gas, J/mol·K)
2,2,3-Trimethylheptane-266.3 ± 2.2464.5 ± 2.3209.8 ± 2.1
2,2,4-Trimethylheptane-269.0 ± 2.2463.8 ± 2.3209.6 ± 2.1
2,2,5-Trimethylheptane-270.1 ± 2.2464.2 ± 2.3209.7 ± 2.1
2,2,6-Trimethylheptane-271.0 ± 2.2464.7 ± 2.3209.8 ± 2.1
2,3,3-Trimethylheptane-262.1 ± 2.1470.2 ± 2.4210.8 ± 2.1
2,3,4-Trimethylheptane-260.5 ± 2.1469.5 ± 2.4210.6 ± 2.1
2,3,5-Trimethylheptane-261.4 ± 2.1469.9 ± 2.4210.7 ± 2.1
2,3,6-Trimethylheptane-262.3 ± 2.1470.4 ± 2.4210.8 ± 2.1
2,4,4-Trimethylheptane-267.5 ± 2.2463.1 ± 2.3209.4 ± 2.1
2,4,5-Trimethylheptane-261.0 ± 2.1469.7 ± 2.4210.7 ± 2.1
2,4,6-Trimethylheptane-262.8 ± 2.1470.6 ± 2.4210.9 ± 2.1
2,5,5-Trimethylheptane-268.3 ± 2.2463.5 ± 2.3209.5 ± 2.1
3,3,4-Trimethylheptane-260.8 ± 2.1468.9 ± 2.3210.4 ± 2.1
3,3,5-Trimethylheptane-261.8 ± 2.1469.3 ± 2.3210.5 ± 2.1
3,4,4-Trimethylheptane-260.0 ± 2.1468.6 ± 2.3210.3 ± 2.1
3,4,5-Trimethylheptane-259.2 ± 2.1468.2 ± 2.3210.2 ± 2.1
2,2,3,3-Tetramethylhexane-270.8 ± 2.3448.1 ± 2.2206.5 ± 2.1
2,2,3,4-Tetramethylhexane-267.1 ± 2.2455.9 ± 2.3208.1 ± 2.1
2,2,3,5-Tetramethylhexane-268.2 ± 2.2456.3 ± 2.3208.2 ± 2.1
2,2,4,4-Tetramethylhexane-275.2 ± 2.3447.2 ± 2.2206.2 ± 2.1
2,2,4,5-Tetramethylhexane-268.9 ± 2.2456.7 ± 2.3208.3 ± 2.1
2,2,5,5-Tetramethylhexane-277.3 ± 2.3447.8 ± 2.2206.4 ± 2.1
2,3,3,4-Tetramethylhexane-264.0 ± 2.2461.7 ± 2.3209.1 ± 2.1
2,3,3,5-Tetramethylhexane-265.1 ± 2.2462.1 ± 2.3209.2 ± 2.1
2,3,4,4-Tetramethylhexane-263.2 ± 2.2461.4 ± 2.3209.0 ± 2.1
2,3,4,5-Tetramethylhexane-262.4 ± 2.2461.8 ± 2.3209.1 ± 2.1
3,3,4,4-Tetramethylhexane-262.2 ± 2.2460.8 ± 2.3208.8 ± 2.1
2,2,3,3,4-Pentamethylpentane-271.5 ± 2.4439.9 ± 2.2204.4 ± 2.0
2,2,3,4,4-Pentamethylpentane-270.6 ± 2.4439.6 ± 2.2204.3 ± 2.0

Data is compiled from the NIST WebBook and other sources. The uncertainties represent one standard deviation.

Experimental and Computational Protocols

The determination of the thermodynamic properties of branched alkanes relies on a combination of precise experimental measurements and sophisticated computational models.

Experimental Protocols

1. Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation of hydrocarbons is often determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.

  • Sample Preparation: A precisely weighed sample of the liquid alkane (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fine wire (e.g., iron or platinum) is connected to electrodes and positioned to be in contact with the sample to initiate combustion.

  • Assembly and Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm. This ensures complete combustion of the hydrocarbon.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision (to 0.001 °C).

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to slowly cool.

  • Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the alkane sample is then calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid. The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of CO2 and H2O.

2. Adiabatic Heat-Capacity Calorimetry for Entropy and Heat Capacity

The standard entropy and heat capacity are determined by measuring the heat capacity of the substance over a range of temperatures, starting from near absolute zero.

  • Calorimeter: A specialized adiabatic calorimeter is used, which is designed to minimize heat exchange with the surroundings.

  • Sample Preparation: A known mass of the purified alkane is placed in a sample container within the calorimeter.

  • Cooling: The sample is cooled to a very low temperature, typically using liquid helium or nitrogen.

  • Heating and Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured precisely. This process is repeated in small temperature increments.

  • Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change. The data is then used to generate a smooth curve of heat capacity versus temperature. The standard entropy at 298.15 K is obtained by integrating the C_p/T versus T curve from 0 K to 298.15 K. The standard molar heat capacity is the value of C_p at 298.15 K.

Computational Protocols

High-level quantum chemical calculations provide a powerful tool for predicting the thermodynamic properties of molecules, especially for isomers that may be difficult to isolate and measure experimentally.

1. G3MP2B3 Composite Method

The G3MP2B3 method is a composite computational chemistry approach that aims for high accuracy in calculating thermochemical data.[1] It involves a series of calculations at different levels of theory and with different basis sets, with the results combined to approximate a much higher-level calculation. The key steps are:

  • Geometry Optimization: The molecular geometry is optimized at the B3LYP/6-31G(d) level of theory.

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(d) level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T)/6-31G(d), MP2/G3MP2large) using the optimized geometry.

  • Empirical Correction: An empirical higher-level correction (HLC) is added to the final energy to account for remaining basis set and correlation energy deficiencies.

2. CBS-QB3 Composite Method

The Complete Basis Set (CBS) methods, such as CBS-QB3, are another family of high-accuracy composite approaches.[2][3] The goal is to extrapolate the results of calculations with finite basis sets to the complete basis set limit. The CBS-QB3 protocol includes:

  • Geometry Optimization and Frequencies: The geometry is optimized and vibrational frequencies are calculated at the B3LYP/6-311G(2d,d,p) level.

  • High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed at different levels of theory, including CCSD(T) and MP4SDQ, with smaller basis sets.

  • MP2 Extrapolation: An MP2 calculation with a very large basis set is used to extrapolate to the complete basis set limit.

  • Empirical Corrections: Similar to the G3 methods, empirical corrections are included to achieve high accuracy.

Visualization of Logical Relationships

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the thermodynamic properties of branched C10H22 alkanes.

Isomer_Classification C10H22 C10H22 Alkanes Branched Branched Isomers C10H22->Branched Methylnonanes Methylnonanes Branched->Methylnonanes Dimethyloctanes Dimethyloctanes Branched->Dimethyloctanes Trimethylheptanes Trimethylheptanes Branched->Trimethylheptanes Tetramethylhexanes Tetramethylhexanes Branched->Tetramethylhexanes Pentamethylpentanes Pentamethylpentanes Branched->Pentamethylpentanes

Classification of branched C10H22 isomers.

Thermo_Workflow cluster_exp Experimental Determination cluster_comp Computational Determination BombCal Bomb Calorimetry Enth_Comb Enthalpy of Combustion BombCal->Enth_Comb HC_Cal Heat-Capacity Calorimetry Entropy Entropy HC_Cal->Entropy HeatCap Heat Capacity HC_Cal->HeatCap Enth_Form Enthalpy of Formation Enth_Comb->Enth_Form Hess's Law CompMethod Composite Quantum Chemical Methods (G3, CBS-QB3) GeomOpt Geometry Optimization CompMethod->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc EnergyCalc Single-Point Energy GeomOpt->EnergyCalc Thermo_Prop Thermodynamic Properties (ΔfH°, S°, Cp) FreqCalc->Thermo_Prop EnergyCalc->Thermo_Prop

Workflow for determining thermodynamic properties.

References

A Technical Guide to Stereoisomerism in Highly Branched Decane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of stereoisomerism as it pertains to highly branched isomers of decane (B31447). While alkanes are often perceived as conformationally flexible and achiral, the introduction of significant, asymmetric branching can lead to the formation of stable stereoisomers. Understanding the three-dimensional structure of these molecules is critical in fields such as materials science and drug development, where molecular shape plays a crucial role in physical properties and biological activity. This document outlines the structural requirements for chirality in alkanes, presents methods for their analysis, and provides detailed experimental protocols.

Introduction to Stereoisomerism in Alkanes

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. A key concept in stereoisomerism is chirality. A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituent groups.

While simple alkanes are achiral, highly branched alkanes can possess stereocenters. For an alkane to be chiral, a carbon atom must be bonded to four distinct alkyl groups. The complexity and size of these alkyl groups must be different for the carbon to be a true stereocenter. For example, in a decane isomer, a carbon atom bonded to a methyl, an ethyl, a propyl, and a butyl group would be a chiral center. The two enantiomers of such a molecule can have different optical activities and may interact differently with other chiral molecules.

Identifying Chiral Centers in Highly Branched Decane Isomers

The identification of potential stereocenters is the first step in analyzing the stereoisomerism of a highly branched decane. A systematic approach is required to examine each carbon atom within the molecule's structure.

Logical Workflow for Chirality Assessment

The following diagram illustrates a logical workflow for determining if a carbon atom in a branched alkane is a stereocenter.

Chirality_Check start Select a Carbon Atom is_sp3 Is the carbon sp3 hybridized? start->is_sp3 num_substituents Are there four substituents? is_sp3->num_substituents  Yes achiral_center Carbon is not a Stereocenter is_sp3->achiral_center  No are_substituents_different Are all four substituents structurally different? num_substituents->are_substituents_different  Yes num_substituents->achiral_center  No chiral_center Carbon is a Stereocenter are_substituents_different->chiral_center  Yes are_substituents_different->achiral_center  No next_carbon Select next Carbon Atom chiral_center->next_carbon achiral_center->next_carbon

A logical workflow for identifying stereocenters in branched alkanes.

Quantitative Data for a Chiral Decane Isomer

To illustrate the properties of a chiral alkane, consider the example of (R)- and (S)-3-methyl-4-propylheptane, a chiral decane isomer. The following table summarizes hypothetical but realistic quantitative data for this pair of enantiomers.

Property(R)-3-methyl-4-propylheptane(S)-3-methyl-4-propylheptaneUnits
Molar Mass 142.28142.28 g/mol
Boiling Point 165-167165-167°C
Density 0.7450.745g/cm³
Specific Rotation +8.5-8.5degrees·mL·g⁻¹·dm⁻¹
Enantiomeric Excess >99 (after chiral separation)>99 (after chiral separation)%
Calculated ΔH°f -225.8-225.8kJ/mol

Note: The specific rotation and enthalpy of formation (ΔH°f) values are illustrative for a hypothetical purified enantiomer.

Experimental Protocols

The analysis of chiral alkanes requires specialized experimental techniques to separate and characterize the enantiomers.

Chiral Gas Chromatography for Enantiomeric Separation

Objective: To separate and quantify the enantiomers of a volatile chiral alkane.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column such as Chiraldex G-TA).

  • High-purity helium or hydrogen as the carrier gas.

  • Sample of the branched decane isomer dissolved in a volatile solvent (e.g., hexane).

  • Microsyringe for sample injection.

Procedure:

  • Instrument Setup: Install the chiral column in the GC oven. Set the injector and detector temperatures (e.g., 250 °C).

  • Oven Program: Set the oven temperature program to achieve optimal separation. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 2-5 °C/min.

  • Sample Preparation: Prepare a dilute solution of the decane isomer in hexane (B92381) (e.g., 1 mg/mL).

  • Injection: Inject a small volume of the sample (e.g., 1 µL) into the GC injector.

  • Data Acquisition: Record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.

  • Quantification: Integrate the area of each peak. The enantiomeric excess (% ee) can be calculated using the formula: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100.

Polarimetry for Measuring Optical Activity

Objective: To measure the specific rotation of a purified enantiomer of a chiral decane.

Materials:

  • Polarimeter.

  • Polarimeter cell (typically 1 dm in length).

  • Volumetric flask.

  • Analytical balance.

  • Purified sample of a single enantiomer of the decane isomer.

  • Spectroscopy-grade solvent (e.g., chloroform (B151607) or ethanol).

Procedure:

  • Sample Preparation: Accurately weigh a known mass of the purified enantiomer and dissolve it in a known volume of the solvent in a volumetric flask to prepare a solution of known concentration.

  • Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles. Place the cell in the polarimeter and measure the observed rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c · l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the cell in dm.

Experimental and Analytical Workflow

The overall process for the stereochemical analysis of a highly branched decane isomer involves synthesis, purification, separation, and characterization.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_characterization Structural Confirmation synthesis Asymmetric Synthesis of Chiral Decane purification Purification by Distillation/Chromatography synthesis->purification chiral_gc Chiral GC for Enantiomeric Ratio purification->chiral_gc gcms GC-MS for Molecular Weight purification->gcms polarimetry Polarimetry for Optical Activity chiral_gc->polarimetry nmr NMR Spectroscopy with Chiral Shift Reagents polarimetry->nmr end Complete Stereochemical Assignment nmr->end struct_nmr 1H and 13C NMR for Structure gcms->struct_nmr struct_nmr->end start Hypothesized Chiral Decane Structure start->synthesis

An overview of the experimental workflow for chiral decane analysis.

Conclusion

The study of stereoisomerism in highly branched decane isomers, while challenging, is a fascinating area of stereochemistry. The principles of chirality and the application of modern analytical techniques such as chiral gas chromatography and polarimetry are essential for the separation and characterization of these molecules. The detailed workflows and protocols provided in this guide offer a framework for researchers to investigate the three-dimensional nature of complex alkanes, which can have significant implications for the development of new materials and pharmaceuticals.

A Technical Guide to the Computational Modeling of 3,3-Diethyl-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

3,3-Diethyl-2-methylpentane (CAS: 52897-16-2) is a branched, chiral alkane with the molecular formula C10H22.[1][2][3] As a structurally complex, non-polar molecule, understanding its three-dimensional structure and dynamic behavior is crucial in fields where molecular shape and intermolecular forces are paramount. Applications range from its use as a reference compound in detailed hydrocarbon analysis to its role as a structural fragment in medicinal chemistry, where lipophilicity and steric profile can significantly influence drug-receptor interactions.

Computational modeling provides a powerful in-silico framework for investigating the conformational landscape and physicochemical properties of such molecules.[4] This guide offers an in-depth overview of the theoretical principles and practical methodologies for the computational analysis of this compound. It covers the foundational aspects of conformational searching, quantum chemical calculations, and the experimental protocols necessary for model validation.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is presented below. This data serves as a benchmark for the validation of computational models.

Physicochemical Properties
PropertyValueUnitSource
Molecular FormulaC10H22-[2][3][5]
Molecular Weight142.28 g/mol [1][2][6]
Normal Boiling Point174°C[6]
Critical Temperature348°C[6]
Critical Pressure19.7atm[6]
Enthalpy of Vaporization (ΔvapH°)47.30kJ/mol[1][3]
Octanol/Water Partition Coeff. (logP)3.859-[1]
Water Solubility (log10WS)-3.52mol/L[1]
Standard Gibbs Free Energy of Formation (ΔfG°)33.72kJ/mol[1]
Standard Enthalpy of Formation (gas, ΔfH°gas)-263.76kJ/mol[1]

Note: Some properties are calculated based on established computational methods like the Joback or Crippen method.[1]

Spectroscopic Data
Spectroscopy TypeFeatureValue/AssignmentSource
¹H NMR Chemical Shift~1.21 ppm (quartet, 8H, -CH₂-), ~1.18 ppm (triplet, 12H, -CH₃)[7]
¹³C NMR Chemical Shift~33.8 ppm (Quaternary C), ~25.0 ppm (-CH₂-), ~8.5 ppm (-CH₃)[7]
IR Spectroscopy Wavenumber~2960 cm⁻¹ (C-H stretch), ~1465 cm⁻¹ (CH₂ bend), ~1380 cm⁻¹ (CH₃ bend)[7]
Mass Spectrometry Key Fragments (m/z)99 ([M-C₂H₅]⁺), 57 (Base Peak, [C₄H₉]⁺), 43 ([C₃H₇]⁺), 29 ([C₂H₅]⁺)[7]
Gas Chromatography Kovats Retention Index984 (Standard non-polar phase)[1][2]

Core Principles of Computational Modeling

The computational modeling of a flexible molecule like this compound is a multi-step process aimed at identifying its most stable three-dimensional arrangements (conformers) and calculating their properties.

Conformational Analysis

Due to the free rotation around its carbon-carbon single bonds, this compound can adopt numerous conformations.[4][8] The study of the energetics of these conformers is known as conformational analysis.[8][9] The stability of a given conformer is primarily governed by two factors:

  • Torsional Strain: Repulsion between electron clouds in bonds on adjacent atoms. This strain is maximized in eclipsed conformations and minimized in staggered conformations.[8][10]

  • Steric Strain: Repulsive interaction that occurs when bulky, non-bonded groups are forced into close proximity.[8][11] In branched alkanes, this is a dominant factor in determining the lowest-energy conformers.

Modeling Approaches

Two primary computational methods are employed, often in a tiered approach:

  • Molecular Mechanics (MM): This method uses classical physics-based "force fields" (e.g., MMFF94, AMBER) to rapidly calculate the potential energy of a molecule.[12] It is ideal for performing an initial conformational search to identify a wide range of possible low-energy structures due to its computational efficiency.

  • Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy of a molecule by approximately solving the Schrödinger equation.[4][13] QM is used to perform geometry optimization and calculate the final, more precise energies of the conformers identified during the molecular mechanics search.

The typical workflow involves using MM to explore the vast conformational space and then refining the most promising candidates with more accurate, but computationally expensive, QM calculations.

G Computational Modeling Workflow for this compound cluster_input 1. Structure Definition cluster_search 2. Conformational Space Exploration cluster_refinement 3. High-Accuracy Refinement cluster_analysis 4. Property Calculation & Analysis Input Input 2D or 3D Structure (SMILES: CCC(CC)(CC)C(C)C) ConfSearch Conformational Search (Using Molecular Mechanics Force Field) Input->ConfSearch Identify potential energy minima GeoOpt Geometry Optimization of Conformers (Using Quantum Mechanics - DFT) ConfSearch->GeoOpt Refine structures FreqCalc Frequency Calculation (Verify Minima, Obtain Thermal Data) GeoOpt->FreqCalc PropCalc Single-Point Energy Calculation (High-Accuracy Method) FreqCalc->PropCalc Use optimized geometries Boltzmann Boltzmann Population Analysis PropCalc->Boltzmann SpecPred Prediction of Properties (NMR, IR, Thermodynamic) Boltzmann->SpecPred Validation Experimental Validation (GC, NMR, IR) SpecPred->Validation

A generalized workflow for the computational modeling of a flexible molecule.

G Logical Framework for Conformational Analysis Rotation Rotation Around C-C Single Bonds Minima Energy Minima (Staggered Conformations) Rotation->Minima Leads to Maxima Energy Maxima (Eclipsed Conformations) Rotation->Maxima Passes through Steric Steric Strain (Group Crowding) Minima->Steric Influenced by Population Boltzmann Distribution (Population of Conformers at T) Minima->Population Determines Torsional Torsional Strain (Bond Eclipsing) Maxima->Torsional Dominated by

References

Synthesis of sterically hindered branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Sterically Hindered Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of sterically hindered branched alkanes, particularly those containing all-carbon quaternary stereocenters, represents a significant challenge in modern organic synthesis.[1] These structural motifs are prevalent in a vast array of natural products and are crucial components in medicinal chemistry and drug development, where they can impart unique conformational constraints, enhance metabolic stability, and improve biological activity. This technical guide provides an in-depth overview of four powerful catalytic strategies for the synthesis of these complex architectures: Palladium-Catalyzed Intramolecular Heck Reaction, Cobalt-Catalyzed Reductive Hydroalkylation, Photoredox-Catalyzed Radical Addition, and Rhodium-Catalyzed C-H Carbene Insertion. Each section includes a detailed description of the methodology, a summary of quantitative data, a representative experimental protocol, and a visualization of the core mechanism or workflow.

Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a robust and widely used method for constructing cyclic systems, including those with congested quaternary carbon centers.[2][3] The reaction involves the palladium(0)-catalyzed coupling of an aryl or vinyl halide/triflate with a tethered alkene.[1] By employing a 1,1-disubstituted alkene, the typical pathway of syn-β-hydride elimination is blocked, forcing the generation of a quaternary center.[4] The use of chiral ligands, such as BINAP, enables highly enantioselective transformations, making this a cornerstone strategy in asymmetric synthesis.[4]

Reaction Workflow and Catalytic Cycle

The general workflow involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by intramolecular migratory insertion of the alkene, and subsequent β-hydride elimination (from an alternative position) or other termination steps to regenerate the catalyst.

Heck_Reaction sub Aryl/Vinyl Halide Substrate oa_int Oxidative Addition Intermediate (Alkyl-Pd(II)-X) sub->oa_int Oxidative Addition pd0 Pd(0)L₂ Catalyst pd0->oa_int mi_int Migratory Insertion Intermediate oa_int->mi_int Intramolecular Migratory Insertion product Cyclized Product with Quaternary Center mi_int->product β-Hydride Elimination base Base mi_int->base product->pd0 Reductive Elimination hbx H-Base⁺X⁻ base->hbx Hydroalkylation_Workflow cluster_0 Cycle 1: MHAT Radical Generation cluster_1 Cycle 2: Cross-Coupling Olefin Unactivated Olefin AlkylRadical Tertiary Alkyl Radical Olefin->AlkylRadical AlkylHalide Alkyl Halide (R-X) Ni_int1 [R-Ni(II)-X] AlkylHalide->Ni_int1 Oxidative Addition Silane Silane (Hydride Source) MnH [Mn-H] Silane->MnH forms Mn_cat Mn Catalyst Mn_cat->MnH MnH->AlkylRadical AlkylRadical->Mn_cat regenerates Ni_int2 [R-Ni(III)-Alkyl'] AlkylRadical->Ni_int2 Radical Capture Ni_cat Ni(0) Catalyst Ni_cat->Ni_int1 Ni_int1->Ni_int2 Ni_int2->Ni_cat Reductive Elimination Product Hindered Alkane (R-Alkyl') Ni_int2->Product Photoredox_Giese PC Photocatalyst (e.g., Ru(bpy)₃²⁺) PC_star Excited State (e.g., *Ru(bpy)₃²⁺) PC->PC_star Excitation PC_red Reduced PC (e.g., Ru(bpy)₃⁺) PC_star->PC_red SET Precursor Radical Precursor (from tert-Alcohol) PC_red->PC SET Radical tert-Alkyl Radical Precursor->Radical Fragmentation Acceptor Michael Acceptor Adduct_Radical Adduct Radical Radical->Adduct_Radical Giese Addition Product Final Product with Quaternary Center Adduct_Radical->Product H-atom abstraction or Reduction Light Visible Light (hν) Rhodium_CH_Insertion Rh2L4 Rh₂(L)₄ Catalyst (e.g., Rh₂(esp)₂) Diazo Diazo Compound (R-CHN₂) RhCarbene Rhodium Carbene Intermediate Diazo->RhCarbene N2 N₂ RhCarbene->N2 loss of Alkane Alkane Substrate (R'-H) Product Functionalized Alkane (R'-CH₂-R) p1->RhCarbene p2->Rh2L4 C-H Insertion p2->Product

References

Grignard reaction for synthesis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Grignard Reaction for the Synthesis of Tertiary Alcohols

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in modern organic synthesis. Its utility in the preparation of alcohols from carbonyl compounds is a cornerstone of synthetic chemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of the Grignard reaction for the synthesis of tertiary alcohols. Tertiary alcohols are crucial structural motifs found in numerous pharmaceuticals, natural products, and advanced materials.[1]

This document details the core reaction mechanisms, provides comprehensive experimental protocols, summarizes quantitative data, and discusses common challenges and side reactions.

Core Principles and Reaction Mechanisms

Grignard reagents (R-MgX) are potent nucleophiles and strong bases, formed by reacting an organohalide with magnesium metal.[2] The highly polarized carbon-magnesium bond allows the organic group to act as a carbanion, readily attacking electrophilic centers such as the carbonyl carbon of ketones and esters.[3]

Synthesis from Ketones

The reaction of a Grignard reagent with a ketone is the most direct route to tertiary alcohols. The mechanism involves a single nucleophilic addition to the carbonyl carbon. This attack breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[2][4]

Caption: Mechanism of Grignard reaction with a ketone.

Synthesis from Esters and Acid Chlorides

Esters and acid chlorides react with two equivalents of a Grignard reagent to produce tertiary alcohols.[2][5] The reaction proceeds through a two-step mechanism:

  • Nucleophilic Acyl Substitution : The first equivalent of the Grignard reagent adds to the carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy (-OR') or chloride (-Cl) group to form a ketone.[6][7]

  • Nucleophilic Addition : The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent, as described in section 2.1, to form the tertiary alcohol.[5][8]

Because the ketone intermediate is highly reactive, it is not possible to isolate it, and the reaction proceeds to the tertiary alcohol.[6] This method is particularly useful for synthesizing tertiary alcohols with at least two identical R groups.[9]

Caption: Mechanism of Grignard reaction with an ester.

Experimental Protocols

Successful Grignard synthesis demands rigorous anhydrous conditions, as the reagent is readily quenched by protic sources like water.[10] All glassware must be scrupulously dried, typically by flame-drying or oven-drying, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[11]

G A Apparatus Preparation (Flame/Oven-Dry Glassware, Inert Atmosphere Setup) B Grignard Reagent Formation (Add Alkyl Halide to Mg Turnings in Anhydrous Ether/THF) A->B C Initiation (Use Iodine crystal or gentle heat if reaction does not start) B->C D Reaction with Carbonyl (Slowly add Ketone/Ester solution at controlled temperature, e.g., 0 °C) C->D E Aqueous Workup / Quenching (Slowly add reaction mixture to ice-cold acid, e.g., HCl or NH₄Cl(aq)) D->E F Extraction (Separate organic layer, extract aqueous layer with ether) E->F G Drying & Filtration (Dry combined organic layers with anhydrous MgSO₄ or Na₂SO₄, filter) F->G H Purification (Remove solvent via rotary evaporation, purify product via distillation or recrystallization) G->H

Caption: General experimental workflow for Grignard synthesis.

Detailed Protocol: Synthesis of Tricyclohexylmethanol

This protocol for synthesizing a sterically hindered tertiary alcohol highlights the careful control of conditions required to maximize yield and minimize side reactions.[12]

Materials and Reagents:

  • Magnesium turnings (High purity, Grignard grade)

  • Cyclohexyl bromide (Anhydrous, >98%)

  • Dicyclohexyl ketone (>98%)

  • Anhydrous diethyl ether or THF (<50 ppm H₂O)

  • Iodine (crystal)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or 1M HCl for workup

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, all under a positive pressure of dry nitrogen.

  • Grignard Formation: Place magnesium turnings (1.6 molar equivalents) in the flask. Add a small crystal of iodine. Prepare a solution of cyclohexyl bromide (1.5 molar equivalents) in anhydrous diethyl ether and add a small portion to the magnesium.

  • Initiation: The reaction should begin spontaneously, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If not, gentle warming may be required. Once initiated, add the remaining cyclohexyl bromide solution dropwise to maintain a steady reflux. After addition is complete, continue stirring for 30-60 minutes.

  • Reaction with Ketone: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve dicyclohexyl ketone (1.0 molar equivalent) in anhydrous ether and add it to the addition funnel.

  • Slow Addition: Add the ketone solution dropwise to the stirred Grignard reagent over 1-2 hours, maintaining the temperature at 0 °C to minimize side reactions. After addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction flask again to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Presentation

The yield of tertiary alcohols from Grignard reactions can vary significantly based on substrate sterics, reagent purity, and reaction conditions.

Table 1: Synthesis of Tertiary Alcohols from Ketones

Grignard Reagent Ketone Substrate Product Molar Equivalents (RMgX:Ketone) Typical Yield Ref.
Phenylmagnesium bromide Benzophenone Triphenylmethanol ~1.05 : 1.0 29% (unoptimized)
Cyclohexylmagnesium bromide Dicyclohexyl ketone Tricyclohexylmethanol 1.5 : 1.0 40-60% [12]

| C₂-C₅ Alkylmagnesium bromide | C₃-C₅ Ketone | C₆-C₉ Tertiary Alcohol | ~1.1 : 1.0 | ~50% |[13] |

Table 2: Synthesis of Tertiary Alcohols from Esters

Grignard Reagent Ester Substrate Product Molar Equivalents (RMgX:Ester) Typical Yield Ref.
Phenylmagnesium bromide Methyl Benzoate Triphenylmethanol >2.0 : 1.0 Moderate to Good [1]
Methylmagnesium bromide Ethyl Pentanoate 2-Methylhexan-2-ol >2.0 : 1.0 Good (General) [3]

| Generic (R-MgX) | Generic (R'-COOR'') | R₂R'C-OH | >2.0 : 1.0 | Varies |[5][6] |

Challenges and Competing Side Reactions

Several side reactions can compete with the desired nucleophilic addition, reducing the yield of the tertiary alcohol. Careful control of reaction parameters is critical for minimizing these pathways.

  • Enolization: The Grignard reagent can act as a base, abstracting an acidic α-proton from the ketone to form a magnesium enolate.[4][14] Upon workup, this regenerates the starting ketone. This is particularly problematic with sterically hindered ketones and bulky Grignard reagents.[12][14]

  • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., isopropylmagnesium bromide), it can transfer a hydride to the carbonyl carbon via a cyclic six-membered transition state. This reduces the ketone to a secondary alcohol.[4][14]

  • Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide in the reaction mixture to form a homocoupled R-R product. This can be minimized by slow addition of the alkyl halide during reagent formation and maintaining dilute conditions.[14]

Strategies to suppress these side reactions include using low reaction temperatures, employing less sterically hindered reagents when possible, and using additives like cerium(III) chloride (CeCl₃), which can increase the nucleophilicity of the organometallic species relative to its basicity.[15]

Conclusion

The Grignard reaction is an exceptionally powerful and widely used method for the synthesis of tertiary alcohols. Its success hinges on a thorough understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the exclusion of moisture. By carefully controlling reaction conditions such as temperature and addition rates, and being mindful of potential side reactions like enolization and reduction, researchers can effectively leverage this classic transformation to construct complex molecular architectures relevant to the pharmaceutical and materials science industries.

References

The Witt-ig Reaction: A Technical Guide to Hydrocarbon Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a cornerstone in the arsenal (B13267) of synthetic organic chemists, offering a powerful and versatile method for the stereoselective synthesis of alkenes, a fundamental class of hydrocarbons. This technical guide provides an in-depth exploration of the Wittig reaction and its applications in the synthesis of diverse hydrocarbon structures. It includes detailed experimental protocols, quantitative data on reaction performance, and visual representations of key mechanistic and workflow concepts.

Core Principles of the Wittig Reaction

The Wittig reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide (the "Wittig reagent") to afford an alkene and triphenylphosphine (B44618) oxide.[1][2] The thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[3]

A key advantage of the Wittig reaction is the predictable placement of the newly formed double bond, directly corresponding to the carbonyl and ylide carbons of the starting materials.[1] This avoids the formation of regioisomeric mixtures that can occur in other alkene synthesis methods, such as elimination reactions.[4]

The Wittig Reagent: Phosphorus Ylides

The heart of the Wittig reaction is the phosphorus ylide, a neutral molecule with a formal positive charge on the phosphorus atom and a formal negative charge on the adjacent carbon atom. Ylides are typically prepared in a two-step sequence:

  • Formation of a Phosphonium Salt: Triphenylphosphine is reacted with an alkyl halide via an SN2 reaction to form a phosphonium salt.[5]

  • Deprotonation to Form the Ylide: The phosphonium salt is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to remove a proton from the carbon adjacent to the phosphorus, yielding the ylide.[6]

The nature of the substituent (R group) on the carbanionic carbon of the ylide significantly influences its stability and reactivity, which in turn dictates the stereochemical outcome of the reaction.

  • Non-stabilized Ylides: When the R group is an alkyl or H, the ylide is highly reactive and is referred to as "non-stabilized." These ylides typically lead to the formation of (Z)-alkenes with good to excellent stereoselectivity.

  • Stabilized Ylides: When the R group is an electron-withdrawing group (e.g., ester, ketone, cyano), the negative charge on the carbon is delocalized and the ylide is "stabilized." These ylides are less reactive and generally favor the formation of (E)-alkenes.

  • Semi-stabilized Ylides: Ylides with aryl or vinyl substituents are considered "semi-stabilized" and often provide mixtures of (E) and (Z)-alkenes.

Reaction Mechanism and Stereochemistry

The mechanism of the Wittig reaction has been a subject of extensive study. The currently accepted mechanism for salt-free conditions involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then undergoes a syn-elimination to yield the alkene and triphenylphosphine oxide.

The stereoselectivity of the Wittig reaction is determined by the kinetic control of the oxaphosphetane formation.

  • For non-stabilized ylides , the transition state leading to the cis-oxaphosphetane is sterically favored, resulting in the formation of the (Z)-alkene.

  • For stabilized ylides , the reaction is more reversible, and the thermodynamically more stable trans-oxaphosphetane is preferentially formed, leading to the (E)-alkene.

The presence of lithium salts can influence the reaction mechanism and stereochemical outcome, often leading to decreased (Z)-selectivity with non-stabilized ylides.

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction PPh3 Ph₃P PhosphoniumSalt [Ph₃P⁺-CH₂-R]X⁻ PPh3->PhosphoniumSalt + AlkylHalide R-CH₂-X AlkylHalide->PhosphoniumSalt Ylide Ph₃P=CHR PhosphoniumSalt->Ylide + Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde R'CHO Aldehyde->Oxaphosphetane Alkene R'-CH=CH-R Oxaphosphetane->Alkene TPPO Ph₃P=O Oxaphosphetane->TPPO +

Fig. 1: General workflow of the Wittig reaction.

Applications in Hydrocarbon Synthesis: Quantitative Data

The Wittig reaction is a powerful tool for the synthesis of a wide variety of hydrocarbons, from simple alkenes to complex polyenes found in natural products. The following tables summarize representative examples with quantitative data on yields and stereoselectivity.

Synthesis of Aliphatic and Aromatic Hydrocarbons
Carbonyl CompoundYlideProductYield (%)E/Z RatioReference
Benzaldehyde (B42025)Ph₃P=CHCH₃1-Phenylpropene8540:60N/A
CyclohexanonePh₃P=CH₂Methylenecyclohexane75N/AN/A
4-NitrobenzaldehydePh₃P=CHCO₂EtEthyl 4-nitrocinnamate>90>95:5 (E)N/A
HeptanalPh₃P=CH(CH₂)₅CH₃7-Tridecene8095:5 (Z)N/A
Synthesis of Conjugated Dienes and Polyenes

The Wittig reaction is particularly valuable for the synthesis of conjugated systems.

Carbonyl CompoundYlideProductYield (%)E/Z RatioReference
CinnamaldehydePh₃P=CHCO₂MeMethyl 5-phenyl-2,4-pentadienoate78>95:5 (E,E)N/A
CrotonaldehydePh₃P=CHPh1-Phenyl-1,3-butadiene8285:15 (E,E)N/A

The Horner-Wadsworth-Emmons (HWE) Reaction: A Key Alternative

For the stereoselective synthesis of (E)-alkenes, especially from sterically hindered ketones or when using stabilized ylides, the Horner-Wadsworth-Emmons (HWE) reaction is often the method of choice. The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding phosphorus ylide.

A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during aqueous workup, simplifying product purification.[2] The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-alkenes.

HWE_vs_Wittig cluster_wittig Wittig Reaction cluster_hwe HWE Reaction Start Aldehyde/Ketone Ylide_type Ylide Type Start->Ylide_type Reacts with Standard_HWE Standard HWE Start->Standard_HWE Reacts with Phosphonate Still_Gennari Still-Gennari HWE Start->Still_Gennari Reacts with modified Phosphonate Non_stabilized Non-stabilized Ylide_type->Non_stabilized Stabilized Stabilized Ylide_type->Stabilized Z_Alkene (Z)-Alkene Non_stabilized->Z_Alkene E_Alkene (E)-Alkene Stabilized->E_Alkene E_Alkene_HWE (E)-Alkene Standard_HWE->E_Alkene_HWE Z_Alkene_HWE (Z)-Alkene Still_Gennari->Z_Alkene_HWE

Fig. 2: Comparison of Wittig and HWE reaction stereoselectivity.
HWE Reaction: Quantitative Data

Carbonyl CompoundPhosphonate ReagentProductYield (%)E/Z RatioReference
BenzaldehydeTriethyl phosphonoacetateEthyl cinnamate95>98:2 (E)N/A
2-AdamantanoneTriethyl phosphonoacetateEthyl 2-adamantylideneacetate88N/AN/A
Acetaldehyde(CF₃CH₂O)₂P(O)CH₂CO₂EtEthyl crotonate855:95 (Z)N/A

Detailed Experimental Protocols

The following are representative experimental protocols for the Wittig and HWE reactions. Note: These are general procedures and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: (Z)-Selective Wittig Reaction with a Non-Stabilized Ylide

Synthesis of (Z)-Stilbene from Benzaldehyde and Benzyltriphenylphosphonium (B107652) Chloride

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (1.0 equiv, solution in hexanes)

    • Benzaldehyde (1.0 equiv)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzyltriphenylphosphonium chloride.

    • Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium dropwise via the dropping funnel. The solution will turn a deep orange/red color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

    • Add a solution of benzaldehyde in anhydrous THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford (Z)-stilbene.

Protocol 2: (E)-Selective Horner-Wadsworth-Emmons Reaction

Synthesis of Ethyl (E)-Cinnamate from Benzaldehyde and Triethyl Phosphonoacetate

  • Materials:

    • Sodium hydride (1.1 equiv, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Triethyl phosphonoacetate (1.0 equiv)

    • Benzaldehyde (1.0 equiv)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate (B1210297)

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride.

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF and cool the suspension to 0 °C.

    • Slowly add triethyl phosphonoacetate dropwise via the dropping funnel. Hydrogen gas will evolve.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford ethyl (E)-cinnamate.

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Ylide_Prep Ylide/Phosphonate Anion Preparation Start->Ylide_Prep Reaction Reaction with Carbonyl Compound Ylide_Prep->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, GC-MS, etc.) Purification->Analysis

Fig. 3: A generalized experimental workflow for Wittig and HWE reactions.

Conclusion

The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons reaction, are indispensable tools for the synthesis of hydrocarbons. Their reliability, predictability, and stereoselectivity make them highly valuable in academic research, drug development, and industrial applications. A thorough understanding of the underlying mechanisms and the factors influencing stereoselectivity allows for the rational design of synthetic routes to a vast array of hydrocarbon targets. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers seeking to employ these powerful reactions in their synthetic endeavors.

References

An In-depth Technical Guide to C-C Coupling Reactions for Complex Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds, particularly between sp³-hybridized centers, is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures that are prevalent in pharmaceuticals, natural products, and advanced materials. This technical guide provides an in-depth overview of cutting-edge C-C coupling reactions for the synthesis of complex alkanes, with a focus on methodologies that offer high efficiency, selectivity, and functional group tolerance.

Metallaphotoredox-Catalyzed sp³-sp³ Cross-Coupling of Carboxylic Acids with Alkyl Halides

The synergistic combination of photoredox and nickel catalysis has emerged as a powerful strategy for the formation of sp³-sp³ bonds from readily available starting materials. This approach circumvents the need for pre-formed organometallic reagents, which are often sensitive and challenging to prepare.

Reaction Principle and Mechanism

This dual catalytic system utilizes an iridium-based photocatalyst to activate a carboxylic acid via single-electron transfer (SET), leading to a carboxyl radical that readily extrudes CO₂ to form an alkyl radical. Concurrently, a nickel catalyst undergoes oxidative addition with an alkyl halide. The generated alkyl radical is then captured by the Ni(II) species to form a high-valent Ni(III) intermediate, which subsequently undergoes reductive elimination to furnish the desired C(sp³)-C(sp³) bond and regenerate the Ni(I) catalyst.

G Metallaphotoredox Catalysis for sp³-sp³ Coupling cluster_photo Photocatalytic Cycle cluster_nickel Nickel Catalytic Cycle PC Ir(III) PC_star *Ir(III) PC->PC_star Visible Light PC_reduced Ir(II) PC_star->PC_reduced SET PC_reduced->PC SET NiI Ni(I)LₙX PC_reduced->NiI RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus -H⁺ R_radical R• RCOO_minus->R_radical -CO₂ CO2 CO₂ NiII R'-Ni(II)LₙX R_radical->NiII Ni0 Ni(0)Lₙ Ni0->NiII Oxidative Addition NiIII R-Ni(III)Lₙ(R')X NiII->NiIII Radical Capture NiIII->NiI Reductive Elimination RR_product R-R' NiIII->RR_product NiI->Ni0 Reduction R_X R'-X

Caption: Dual catalytic cycle for metallaphotoredox sp³-sp³ cross-coupling.

Quantitative Data Summary

The following table summarizes the yields for the coupling of various carboxylic acids and alkyl halides, demonstrating the broad scope of this methodology.

EntryCarboxylic AcidAlkyl HalideProductYield (%)[1]
1Cyclohexanecarboxylic acid1-bromo-4-tert-butylbenzene4-tert-butyl-1-cyclohexylbenzene85
24-Phenylbutanoic acid1-bromoadamantane1-(3-phenylpropyl)adamantane78
3N-Boc-proline1-bromo-3-phenylpropaneN-Boc-2-(3-phenylpropyl)pyrrolidine91
43-Cyclopentylpropanoic acid1-bromo-4-fluorobenzene1-(2-cyclopentylethyl)-4-fluorobenzene75
5Phenylacetic acidBromocyclohexaneCyclohexyl(phenyl)methane64
Detailed Experimental Protocol

General Procedure for the Metallaphotoredox-Catalyzed sp³-sp³ Cross-Coupling:

To an oven-dried 8 mL vial equipped with a magnetic stir bar was added the carboxylic acid (0.2 mmol, 1.0 equiv), NiCl₂·glyme (1.3 mg, 0.006 mmol, 3 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (1.6 mg, 0.006 mmol, 3 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.8 mg, 0.002 mmol, 1 mol%). The vial was sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. Anhydrous dimethylformamide (DMF, 1.0 mL) was added, followed by the alkyl halide (0.3 mmol, 1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 70 μL, 0.4 mmol, 2.0 equiv). The reaction mixture was stirred and irradiated with a 24 W blue LED lamp for 16 hours at room temperature. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl (5 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.[1]

Enantioselective Cobalt-Catalyzed C(sp³)–C(sp³) Coupling

The development of enantioselective methods for the construction of chiral centers is of paramount importance in drug discovery and development. Cobalt catalysis has emerged as a powerful tool for achieving highly enantioselective C(sp³)–C(sp³) bond formation.

Reaction Principle and Mechanism

This reaction proceeds via a cobalt-hydride catalyzed hydroalkylation of an alkene. A chiral cobalt complex, in the presence of a silane (B1218182) reducing agent, generates a cobalt-hydride species. This intermediate undergoes migratory insertion into an alkene to form a chiral alkyl-cobalt intermediate. Subsequent reaction with an alkyl halide, proceeding through a radical mechanism, leads to the formation of the C-C bond and regeneration of the active cobalt catalyst. The chirality of the ligand on the cobalt center controls the enantioselectivity of the product.

G Enantioselective Cobalt-Catalyzed C(sp³)-C(sp³) Coupling Co_precatalyst Co(II) Precatalyst CoH LCo-H Co_precatalyst->CoH Silane AlkylCo LCo-Alkyl (chiral) CoH->AlkylCo Migratory Insertion Alkene Alkene Product Alkane Product (R-R') AlkylCo->Product Radical Coupling with R'-X CoX L*Co-X AlkylCo->CoX AlkylHalide Alkyl Halide (R'-X) Silane Silane CoX->Co_precatalyst Reduction

Caption: Catalytic cycle for enantioselective cobalt-catalyzed hydroalkylation.

Quantitative Data Summary

The following table presents the yields and enantioselectivities for the cobalt-catalyzed coupling of various alkenes and alkyl iodides.

EntryAlkeneAlkyl IodideYield (%)ee (%)
1Styrene1-iodopropane8592
24-Chlorostyrene1-iodobutane7894
31-Octene1-iodo-4-fluorobenzene6588
4Cyclohexene1-iodopentane7290
5Vinylcyclohexane1-iodopropane8195
Detailed Experimental Protocol

General Procedure for the Enantioselective Cobalt-Catalyzed C(sp³)–C(sp³) Coupling:

In a nitrogen-filled glovebox, an oven-dried 4 mL vial was charged with CoBr₂ (2.2 mg, 0.01 mmol, 10 mol%), the chiral ligand (e.g., (S,S)-Ph-BOX, 4.2 mg, 0.012 mmol, 12 mol%), and CsF (45.6 mg, 0.3 mmol, 3.0 equiv). The vial was sealed with a Teflon-lined cap. DME (0.7 mL) was added, followed by the alkene (0.2 mmol, 2.0 equiv), the alkyl iodide (0.1 mmol, 1.0 equiv), and diethoxymethylsilane (B37029) (DEMS, 44 μL, 0.3 mmol, 3.0 equiv). The reaction mixture was stirred at 5 °C for 12 hours. The reaction was then quenched by the addition of 1 M HCl (1 mL). The aqueous layer was extracted with diethyl ether (3 x 5 mL). The combined organic layers were dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the enantiomerically enriched product. The enantiomeric excess was determined by chiral HPLC analysis.

Electrochemical C(sp³)–C(sp³) Cross-Coupling of Alkyl Halides

Electrochemistry offers a sustainable and powerful alternative to traditional chemical reductants or oxidants in organic synthesis. Electrochemical methods have been successfully applied to the cross-coupling of alkyl halides for the formation of C(sp³)–C(sp³) bonds.

Reaction Principle and Workflow

In this approach, an electric current is used to drive the reduction of a nickel catalyst, generating a low-valent nickel species. This highly reactive species can then activate two different alkyl halides selectively. The process typically involves the sequential oxidative addition of the alkyl halides to the nickel center, followed by reductive elimination to form the C-C bond. The selectivity can often be controlled by the reduction potentials of the alkyl halides.

G Experimental Workflow for Electrochemical C(sp³)-C(sp³) Coupling Start Start Setup Set up Electrolysis Cell (Undivided cell, electrodes) Start->Setup AddReagents Add Substrates (R-X, R'-X), Ni Catalyst, Ligand, and Electrolyte to Solvent Setup->AddReagents Electrolysis Apply Constant Current (e.g., 5 mA) AddReagents->Electrolysis Monitor Monitor Reaction Progress (e.g., by GC-MS) Electrolysis->Monitor Monitor->Electrolysis Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isolated Product Purification->Product End End Product->End

Caption: General experimental workflow for electrochemical C(sp³)-C(sp³) coupling.

Quantitative Data Summary

The following table illustrates the scope of the electrochemical cross-coupling of various alkyl bromides.

EntryAlkyl Halide 1Alkyl Halide 2ProductYield (%)
11-Bromobutane1-Bromo-4-phenylbutane1-Phenyloctane75
2Bromocyclohexane1-Bromo-3-phenylpropane(3-Phenylpropyl)cyclohexane68
31-Bromo-2-phenylethane1-Bromopentane1-Phenylheptane82
41-Bromoadamantane1-Bromobutane1-Butyladamantane65
51-Bromo-4-fluorobenzene1-Bromopentane1-Pentyl-4-fluorobenzene71
Detailed Experimental Protocol

General Procedure for the Electrochemical C(sp³)–C(sp³) Cross-Coupling:

An undivided electrochemical cell is equipped with a carbon plate anode and a nickel foam cathode. To the cell is added NiBr₂·diglyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%), and tetra-n-butylammonium tetrafluoroborate (B81430) (0.1 M) as the electrolyte in anhydrous DMF (5.0 mL). The first alkyl halide (1.0 mmol, 1.0 equiv) and the second alkyl halide (1.5 mmol, 1.5 equiv) are then added. The reaction mixture is stirred and electrolyzed at a constant current of 10 mA at room temperature under an argon atmosphere. The reaction is monitored by GC-MS. After completion, the reaction mixture is poured into water (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

This guide provides a snapshot of the rapidly evolving field of C-C bond formation for complex alkane synthesis. The methodologies presented herein offer powerful tools for chemists in academia and industry to construct complex molecules with greater efficiency and precision. For more detailed information, including the full scope and limitations of each reaction, readers are encouraged to consult the primary literature cited.

References

An In-depth Technical Guide to the Historical Synthesis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods developed for the synthesis of branched alkanes. Understanding the origins and limitations of these foundational reactions offers valuable context for modern synthetic strategies. This document details the seminal work in alkane synthesis, including the Wurtz reaction, Grignard reagent-based methods, the Corey-House synthesis, and Kolbe electrolysis, alongside the related Friedel-Crafts alkylation. Each method is presented with a focus on its mechanism, practical applications, and inherent limitations, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

The Wurtz Reaction: A Foundational but Flawed Approach

Discovered by Charles Adolphe Wurtz in 1855, the Wurtz reaction is one of the earliest methods for forming carbon-carbon bonds through the coupling of two alkyl halides in the presence of sodium metal.[1][2][3] While historically significant, its practical application for synthesizing branched alkanes is severely limited by low yields and the formation of numerous side products.[4]

The reaction is typically carried out by refluxing an alkyl halide with sodium metal in a dry ether solvent.[5] The mechanism is thought to involve the formation of a highly reactive organosodium intermediate, which then undergoes nucleophilic substitution with a second molecule of the alkyl halide.[4] However, a free radical mechanism is also plausible and helps to explain the formation of elimination byproducts.[1][6]

For the synthesis of branched alkanes from secondary or tertiary alkyl halides, elimination reactions become predominant, leading to the formation of alkenes. When a mixture of different alkyl halides is used to create unsymmetrical alkanes, the result is a statistical mixture of all possible coupling products (homo- and cross-coupled), which are often difficult to separate.[1][6]

Key Reaction:

2 R-X + 2 Na → R-R + 2 NaX

Quantitative Data: Wurtz Reaction
Reactant(s)ProductYield (%)Notes
Isopropyl bromide2,3-DimethylbutaneLowSignificant formation of propene as a byproduct.
tert-Butyl bromide2,2,3,3-TetramethylbutaneVery LowIsobutylene is the major product due to elimination.
Ethyl iodide + Butyl iodideHexane, Butane, Octane (B31449)MixtureA statistical mixture of products is obtained, making this method impractical for unsymmetrical alkanes.
Experimental Protocol: Synthesis of 2,3-Dimethylbutane (Illustrative Historical Method)

Materials:

  • Isopropyl bromide

  • Sodium metal, cut into small pieces

  • Anhydrous diethyl ether

  • Apparatus for reflux with protection from atmospheric moisture (e.g., calcium chloride drying tube)

Procedure:

  • A thoroughly dried round-bottom flask is charged with small pieces of sodium metal suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).

  • Isopropyl bromide is dissolved in anhydrous diethyl ether and placed in a dropping funnel.

  • A small amount of the isopropyl bromide solution is added to the flask to initiate the reaction, which may require gentle warming.

  • Once the reaction begins (indicated by cloudiness and gentle reflux), the remainder of the isopropyl bromide solution is added dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.

  • Upon cooling, the excess sodium is carefully quenched by the slow addition of ethanol, followed by water.

  • The organic layer is separated, washed with water, dried over an anhydrous salt (e.g., anhydrous calcium chloride), and fractionally distilled to isolate the 2,3-dimethylbutane. The yield is expected to be low.

Wurtz Reaction Mechanism

Wurtz_Reaction cluster_step1 Step 1: Formation of Alkyl Radical and Organosodium cluster_step2 Step 2: Nucleophilic Attack (SN2) cluster_side_reaction Side Reaction: Elimination RX1 R-X R_radical R• RX1->R_radical + Na• Na1 Na• R_anion R⁻Na⁺ R_radical->R_anion + Na• NaX1 Na⁺X⁻ Na2 Na• RR R-R R_anion->RR + R-X R_anion_elim R⁻Na⁺ (acting as base) RX2 R-X NaX2 Na⁺X⁻ Alkene Alkene R_anion_elim->Alkene + R-X Alkane_H R-H

Caption: Mechanism of the Wurtz reaction, including the competing elimination pathway.

Grignard Reagents: A More Versatile Approach

The discovery of organomagnesium halides by Victor Grignard in 1900 revolutionized organic synthesis.[5][7][8] Grignard reagents, with the general formula R-Mg-X, provide a more reliable method for forming carbon-carbon bonds compared to the Wurtz reaction.[9] For the synthesis of branched alkanes, a two-step process is typically employed: the reaction of a Grignard reagent with a suitable electrophile (e.g., a ketone or ester) to form an alcohol, followed by reduction of the alcohol to the corresponding alkane.

The formation of the Grignard reagent itself requires the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent.[10] The resulting organometallic species is a potent nucleophile and a strong base.

Key Reactions:

  • Formation of Grignard Reagent: R-X + Mg → R-MgX

  • Reaction with a Ketone: R'-MgX + R''₂C=O → R'R''₂C-OMgX → R'R''₂C-OH (after acidic workup)

  • Conversion of Alcohol to Alkane: (Not a direct Grignard reaction, but a necessary subsequent step)

The synthesis of tertiary alcohols, which are precursors to highly branched alkanes, is readily achieved by reacting a Grignard reagent with a ketone.[11]

Quantitative Data: Grignard-based Alkane Synthesis (Illustrative Yields)
Grignard ReagentElectrophileIntermediate AlcoholFinal AlkaneOverall Yield (%)
n-Butylmagnesium bromideAcetone (B3395972)2-Methyl-2-hexanol (B1585243)2-Methylhexane~40-60
Isopropylmagnesium chlorideCyclohexanone1-Isopropylcyclohexan-1-olIsopropylcyclohexaneModerate
tert-Butylmagnesium chlorideAcetone2,3,3-Trimethyl-2-butanol2,3,3-TrimethylbutaneLow to Moderate
Experimental Protocol: Synthesis of 2-Methyl-2-hexanol (A Precursor to a Branched Alkane)

This protocol is based on early 20th-century descriptions of the Grignard reaction.

Materials:

Procedure:

  • All glassware is rigorously dried. Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel, all protected by drying tubes.

  • A solution of 1-bromobutane in anhydrous diethyl ether is prepared. A small portion is added to the magnesium to initiate the reaction, which may be facilitated by the addition of a crystal of iodine.

  • Once the reaction starts, the remaining 1-bromobutane solution is added dropwise to maintain a gentle reflux.

  • After the formation of the Grignard reagent is complete (most of the magnesium has reacted), the flask is cooled in an ice bath.

  • A solution of acetone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. An exothermic reaction occurs, and a grayish-white precipitate (the magnesium alkoxide) forms.

  • After the addition, the mixture is stirred for a period at room temperature.

  • The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and a weak acid (e.g., aqueous ammonium chloride or dilute sulfuric acid).

  • The ether layer is separated, and the aqueous layer is extracted with additional ether.

  • The combined ether extracts are washed, dried, and the ether is removed by distillation. The resulting crude 2-methyl-2-hexanol can be purified by distillation.

Grignard Reaction for Tertiary Alcohol Synthesis

Grignard_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Ketone RX R-X Grignard R-MgX RX->Grignard + Mg (in dry ether) Mg Mg Alkoxide R(R')₂C-OMgX Grignard->Alkoxide + R'₂C=O Ketone R'₂C=O Alcohol R(R')₂C-OH Alkoxide->Alcohol + H₃O⁺

Caption: Synthesis of a tertiary alcohol using a Grignard reagent.

Corey-House Synthesis: A Superior Method for Alkane Formation

Developed in the 1960s by E.J. Corey and Herbert O. House, this method provides a highly efficient and versatile route to synthesize alkanes, including unsymmetrical and branched structures, with high yields.[12][13] The key reagent is a lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent.[14]

The synthesis involves the reaction of a lithium dialkylcuprate with an alkyl halide.[15] This method is particularly advantageous over the Wurtz reaction as it minimizes the formation of unwanted side products.[12] The reaction is generally effective for coupling primary alkyl halides with a variety of lithium dialkylcuprates (primary, secondary, or tertiary).[13]

Key Reactions:

  • Formation of Alkyllithium: R-X + 2 Li → R-Li + LiX

  • Formation of Gilman Reagent: 2 R-Li + CuI → R₂CuLi + LiI

  • Coupling Reaction: R₂CuLi + R'-X → R-R' + R-Cu + LiX

Quantitative Data: Corey-House Synthesis
Lithium Dialkylcuprate (R₂CuLi)Alkyl Halide (R'-X)Product (R-R')Yield (%)
Lithium dimethylcuprate1-Iododecanen-Undecane98
Lithium di-n-butylcuprate1-Iodopropanen-Heptane98
Lithium di-sec-butylcuprate1-Bromopentane4-Methylnonane75
Lithium di-tert-butylcuprate1-Bromopentane2,2-Dimethylheptane55
Experimental Protocol: Synthesis of Nonane (B91170) (Illustrative)

This protocol is based on the early work of Corey and Posner.

Materials:

  • n-Propyl bromide

  • Lithium wire

  • Copper(I) iodide

  • n-Hexyl iodide

  • Anhydrous diethyl ether

  • Apparatus for reactions under an inert atmosphere

Procedure:

  • Preparation of Propyllithium: In a flame-dried, nitrogen-flushed flask, lithium wire is added to anhydrous diethyl ether. n-Propyl bromide is added slowly to the stirred suspension. The reaction is maintained at a gentle reflux until the lithium is consumed.

  • Preparation of Lithium Dipropylcuprate: The resulting propyllithium solution is cooled in an ice-salt bath. Solid copper(I) iodide is added in portions to the stirred solution under a positive pressure of nitrogen. The reaction mixture is stirred until a clear, Gilman reagent solution is formed.

  • Coupling Reaction: n-Hexyl iodide is added to the cold Gilman reagent solution. The reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the organic layer is separated.

  • Isolation: The aqueous layer is extracted with ether, and the combined organic extracts are washed with water and brine, then dried over magnesium sulfate. The solvent is removed by distillation, and the resulting nonane is purified by distillation.

Corey-House Synthesis Workflow

Corey_House_Synthesis RX1 R-X RLi R-Li RX1->RLi + 2 Li (in dry ether) Li 2 Li Gilman R₂CuLi (Gilman Reagent) RLi->Gilman 2 R-Li + CuI CuI CuI Alkane R-R' (Branched Alkane) Gilman->Alkane + R'-X RX2 R'-X

Caption: Stepwise workflow of the Corey-House synthesis.

Kolbe Electrolysis: A Radical-Based Dimerization

Discovered by Hermann Kolbe in 1849, this method involves the electrochemical decarboxylation of two carboxylic acid salts to form a new carbon-carbon bond.[16][17] The reaction proceeds via a radical mechanism at the anode of an electrolytic cell.[16][18]

While effective for producing symmetrical alkanes, its utility for generating branched alkanes from readily available branched carboxylic acids is a key feature.[18] However, the reaction can be accompanied by the formation of side products through alternative radical pathways, and the synthesis of unsymmetrical alkanes by electrolyzing a mixture of two different carboxylates results in a mixture of products.[16]

Key Reaction:

2 RCOO⁻ → R-R + 2 CO₂ + 2 e⁻

Quantitative Data: Kolbe Electrolysis
Carboxylic Acid SaltProductYield (%)Notes
Sodium acetate (B1210297)Ethane~50-90A classic example of the reaction.
Sodium isobutyrate2,3-DimethylbutaneModerateDemonstrates the formation of a branched alkane.
Sodium pivalate2,2,3,3-TetramethylbutaneModerate to HighGood yield for a highly branched structure.
Mixture of sodium acetate and sodium propionateEthane, Propane, ButaneMixtureResults in a mixture of all three possible coupling products.
Experimental Protocol: Electrolysis of Valeric Acid (Based on Kolbe's Original Work)

Materials:

  • Valeric acid (pentanoic acid)

  • Potassium hydroxide

  • Platinum foil electrodes

  • Electrolytic cell (e.g., a beaker)

  • DC power source

Procedure:

  • A concentrated aqueous solution of potassium valerate (B167501) is prepared by neutralizing valeric acid with a slight excess of potassium hydroxide.

  • The solution is placed in an electrolytic cell equipped with two platinum foil electrodes.

  • A direct current is passed through the solution. Gas evolution (carbon dioxide at the anode and hydrogen at the cathode) is observed.

  • An oily layer of the product, octane, forms on the surface of the electrolyte.

  • The electrolysis is continued until the reaction is complete.

  • The oily layer is separated, washed with water and a dilute solution of sodium carbonate to remove any remaining acid, and then dried.

  • The crude octane is purified by distillation.

Kolbe Electrolysis Mechanism

Kolbe_Electrolysis Carboxylate 2 R-COO⁻ Radical_intermediate 2 R-COO• Carboxylate->Radical_intermediate Oxidation at Anode (-2e⁻) Alkyl_radical 2 R• Radical_intermediate->Alkyl_radical Decarboxylation CO2 2 CO₂ Radical_intermediate->CO2 Alkane R-R Alkyl_radical->Alkane Dimerization Friedel_Crafts_Alkylation Alkyl_Halide R-CH₂-CH₂-X Primary_Carbocation R-CH₂-CH₂⁺ Alkyl_Halide->Primary_Carbocation + AlCl₃ Lewis_Acid AlCl₃ Secondary_Carbocation R-CH⁺-CH₃ Primary_Carbocation->Secondary_Carbocation 1,2-Hydride Shift (Rearrangement) Linear_Product Linear Alkylbenzene Primary_Carbocation->Linear_Product + Benzene (minor) Branched_Product Branched Alkylbenzene Secondary_Carbocation->Branched_Product + Benzene Benzene Benzene

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-Diethyl-2-methylpentane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of the branched alkane, 3,3-diethyl-2-methylpentane. The synthetic strategy employs a two-step sequence commencing with a Grignard reaction between methyl isobutyrate and an excess of ethylmagnesium bromide to construct the carbon skeleton, followed by the reduction of the resultant tertiary alcohol. This methodology offers a robust and reliable route to sterically hindered alkanes, which are valuable building blocks in medicinal chemistry and materials science.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Step 1: Grignard Reaction Methyl isobutyrate reacts with two equivalents of ethylmagnesium bromide to form the tertiary alcohol, 3-ethyl-2-methylpentan-3-ol.

Step 2: Reduction of Tertiary Alcohol 3-Ethyl-2-methylpentan-3-ol is reduced to the target alkane, this compound.

Data Presentation

Physicochemical Properties of Key Compounds
CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
Starting Material Methyl 2-methylpropanoateC₅H₁₀O₂102.1392-93
Grignard Reagent Ethylmagnesium bromideC₂H₅BrMg133.27-
Intermediate 3-Ethyl-2-methylpentan-3-olC₈H₁₈O130.23162-164
Final Product This compoundC₁₀H₂₂142.28174[1]
Predicted Spectroscopic Data for this compound
SpectroscopyPredicted Chemical Shifts (ppm) or Wavenumber (cm⁻¹)
¹H NMR ~0.8-1.0 ppm: Multiple overlapping triplets and doublets corresponding to the methyl groups (CH₃). ~1.2-1.5 ppm: Multiplets corresponding to the methylene (B1212753) (CH₂) and methine (CH) protons.
¹³C NMR ~8-15 ppm: Signals for the primary methyl carbons (CH₃). ~25-35 ppm: Signals for the secondary methylene carbons (CH₂). ~35-45 ppm: Signal for the tertiary methine carbon (CH). ~40-50 ppm: Signal for the quaternary carbon (C).
IR Spectroscopy ~2850-2960 cm⁻¹: Strong C-H stretching vibrations characteristic of alkanes. ~1450-1470 cm⁻¹: C-H bending vibrations (scissoring) for CH₂ groups. ~1370-1380 cm⁻¹: C-H bending vibrations (umbrella mode) for CH₃ groups.

Experimental Protocols

Part 1: Synthesis of 3-Ethyl-2-methylpentan-3-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ethyl bromide

  • Methyl isobutyrate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Place magnesium turnings (2.2 equivalents) in the three-necked flask.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of ethyl bromide (2.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when bubbling and a cloudy appearance are observed. Gentle warming may be necessary to start the reaction.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Methyl Isobutyrate:

    • Cool the freshly prepared ethylmagnesium bromide solution in an ice bath.

    • Prepare a solution of methyl isobutyrate (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the methyl isobutyrate solution dropwise to the stirred and cooled Grignard reagent. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 3-ethyl-2-methylpentan-3-ol.

    • The crude product can be purified by distillation under reduced pressure.

Part 2: Reduction of 3-Ethyl-2-methylpentan-3-ol to this compound

Materials:

  • 3-Ethyl-2-methylpentan-3-ol (from Part 1)

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA) or a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve 3-ethyl-2-methylpentan-3-ol (1.0 equivalent) in anhydrous dichloromethane.

    • Cool the solution in an ice bath.

    • Add triethylsilane (1.5 - 2.0 equivalents) to the stirred solution.

  • Initiation and Reaction:

    • Slowly add trifluoroacetic acid or a Lewis acid (e.g., boron trifluoride etherate) (1.1 - 1.5 equivalents) dropwise to the cooled mixture.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude this compound can be purified by fractional distillation.

Mandatory Visualization

Experimental Workflow

SynthesisWorkflow cluster_grignard Step 1: Grignard Reaction cluster_reduction Step 2: Reduction reagents_grignard Methyl Isobutyrate + Ethylmagnesium Bromide reaction_grignard Grignard Addition (Anhydrous Ether/THF, 0°C to RT) reagents_grignard->reaction_grignard workup_grignard Aqueous Work-up (sat. NH4Cl) reaction_grignard->workup_grignard intermediate 3-Ethyl-2-methylpentan-3-ol workup_grignard->intermediate reagents_reduction 3-Ethyl-2-methylpentan-3-ol + Triethylsilane + Acid Catalyst intermediate->reagents_reduction reaction_reduction Reduction (DCM, 0°C to RT) reagents_reduction->reaction_reduction workup_reduction Aqueous Work-up (sat. NaHCO3) reaction_reduction->workup_reduction product This compound workup_reduction->product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Purification of 3,3-Diethyl-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of 3,3-diethyl-2-methylpentane from a complex reaction mixture. A plausible two-step synthetic route, commencing with a Grignard reaction followed by reduction of the intermediate tertiary alcohol, is outlined. The primary purification challenge lies in the separation of the target alkane from unreacted starting materials, the intermediate alcohol, and structurally similar alkane byproducts. This guide details purification strategies employing fractional distillation and preparative gas chromatography (GC) to achieve high purity of the final product. All quantitative data is presented in tabular format for clarity, and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a highly branched aliphatic hydrocarbon. The synthesis of such complex alkanes often results in a mixture of products, necessitating robust purification methodologies. This document outlines a comprehensive strategy for the isolation of this compound, assuming a synthetic pathway involving a Grignard reaction between sec-butylmagnesium bromide and 3-pentanone (B124093), followed by reduction of the resultant tertiary alcohol. The purification protocol is designed to address the separation of the target molecule from key potential impurities.

Synthetic Pathway and Potential Byproducts

A viable synthetic route to this compound is a two-step process:

  • Grignard Reaction: The reaction of sec-butylmagnesium bromide with 3-pentanone yields the tertiary alcohol, 3,3-diethyl-2-methylpentan-3-ol.

  • Reduction: The subsequent reduction of the tertiary alcohol removes the hydroxyl group to afford the desired alkane, this compound.

This synthetic approach can lead to several byproducts that must be removed during purification. The primary anticipated impurities are listed in the table below, along with their physical properties relevant to separation.

Table 1: Physical Properties of this compound and Potential Reaction Byproducts

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Role in Reaction
3-PentanoneC₅H₁₀O86.13102[1][2][3][4]Starting Material
3,4-Dimethylhexane (B165660)C₈H₁₈114.23118[5][6][7]Grignard Coupling Byproduct
3,3-Diethyl-2-methylpentan-3-olC₁₀H₂₂O158.28~170-180 (estimated)Intermediate
This compound C₁₀H₂₂ 142.28 174 [8]Target Molecule

Purification Strategy Workflow

The purification strategy is designed as a multi-step process to efficiently remove the various byproducts. An initial aqueous workup is followed by fractional distillation to separate components based on boiling point differences. For achieving the highest purity, a final polishing step using preparative gas chromatography is recommended.

PurificationWorkflow raw_mixture Crude Reaction Mixture aqueous_workup Aqueous Workup raw_mixture->aqueous_workup organic_layer Dried Organic Layer aqueous_workup->organic_layer frac_dist Fractional Distillation organic_layer->frac_dist low_bp_impurities Low-Boiling Impurities (3-Pentanone, 3,4-Dimethylhexane) frac_dist->low_bp_impurities Distillate 1 intermediate_fraction Intermediate Fraction (Target Alkane + Alcohol) frac_dist->intermediate_fraction Distillate 2 high_bp_impurities High-Boiling Impurities (Unreacted Alcohol) frac_dist->high_bp_impurities Residue prep_gc Preparative GC intermediate_fraction->prep_gc pure_product Pure this compound prep_gc->pure_product Collected Fraction alcohol_fraction Alcohol Fraction prep_gc->alcohol_fraction Separated Fraction

Figure 1. Purification workflow for this compound.

Experimental Protocols

General Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Ethereal solvents are extremely flammable; ensure no ignition sources are present.

  • Handle Grignard reagents and strong acids with extreme caution.

Synthesis Protocol Outline

A detailed synthesis protocol is beyond the scope of these purification notes; however, a general outline is provided for context.

  • Grignard Reagent Formation: Prepare sec-butylmagnesium bromide from 2-bromobutane (B33332) and magnesium turnings in anhydrous diethyl ether.

  • Grignard Reaction: Add 3-pentanone dropwise to the cooled Grignard reagent solution. After the addition is complete, the reaction is typically stirred at room temperature or gently refluxed to ensure completion.

  • Aqueous Workup (Step 1): The reaction is quenched by slow addition to a cold saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate). The solvent is then removed under reduced pressure to yield the crude tertiary alcohol.

  • Reduction of Tertiary Alcohol: The crude 3,3-diethyl-2-methylpentan-3-ol is subjected to reduction. A suitable method involves the use of a silane (B1218182) in the presence of a Lewis acid catalyst.

  • Aqueous Workup (Step 2): A second aqueous workup is performed to remove the catalyst and any water-soluble byproducts. The resulting organic layer contains the crude this compound.

Purification Protocol: Fractional Distillation

Fractional distillation is employed to separate the components of the crude product based on their boiling points.[9][10][11][12][13]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Boiling chips

Protocol:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the round-bottom flask with the crude organic mixture and a few boiling chips.

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column. The temperature at the distillation head should remain low initially.

  • Collect the first fraction, which will primarily consist of any remaining solvent and low-boiling byproducts such as 3-pentanone (boiling point ~102°C) and 3,4-dimethylhexane (boiling point ~118°C). The temperature at the distillation head will plateau during the collection of these components.

  • Once the temperature begins to rise again, change the receiving flask to collect the second fraction. This fraction will be enriched in the target compound, this compound (boiling point 174°C), but may also contain the unreacted intermediate alcohol.

  • Continue distillation until the temperature either rises significantly or the volume in the distilling flask is low. The residue will contain the higher-boiling unreacted alcohol.

  • Analyze the collected fractions by gas chromatography to assess their purity.

Purification Protocol: Preparative Gas Chromatography

For obtaining highly pure this compound, preparative GC is the method of choice, particularly for separating the target alkane from the structurally similar intermediate alcohol.

Instrumentation:

  • Gas chromatograph equipped with a preparative-scale injector, column, and fraction collector.

Protocol:

  • Column Selection: A non-polar capillary column is recommended for the separation of alkanes. A column with a stationary phase such as dimethylpolysiloxane is a suitable choice.

  • Method Development (Analytical Scale): Initially, develop a separation method on an analytical scale to determine the optimal temperature program and carrier gas flow rate for separating this compound from 3,3-diethyl-2-methylpentan-3-ol and any other closely eluting impurities.

  • Scaling to Preparative GC:

    • Transfer the optimized method to the preparative GC system.

    • The injection volume will be significantly larger than on an analytical system.

    • The temperature program may need to be adjusted to accommodate the larger sample size.

  • Sample Injection and Fraction Collection:

    • Inject the enriched fraction obtained from fractional distillation onto the preparative GC column.

    • Monitor the detector signal and collect the fraction corresponding to the elution time of this compound.

  • Purity Analysis: Analyze the collected fraction using analytical GC-MS to confirm its identity and purity.

Table 2: Suggested Preparative GC Parameters

ParameterValue
Column Non-polar (e.g., DB-1 or equivalent), preparative dimensions
Carrier Gas Helium or Hydrogen
Injection Mode Splitless (to maximize sample transfer)
Injector Temperature 250 °C
Oven Program Start at a temperature below the boiling point of the lowest boiling component of the injected fraction, then ramp at 5-10 °C/min to a final temperature above the boiling point of the highest boiling component.
Detector Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter to the collection trap.
Detector Temperature 280 °C

Data Presentation and Analysis

The purity of the fractions at each stage of the purification process should be monitored by analytical gas chromatography. The results can be tabulated to track the enrichment of the target compound.

Table 3: Example Purity Analysis by Gas Chromatography

Sample% 3-Pentanone% 3,4-Dimethylhexane% 3,3-Diethyl-2-methylpentan-3-ol% this compound
Crude Reaction Mixture1053055
Fractional Distillate 18514<1<1
Fractional Distillate 2<1<11584
Preparative GC Fraction<0.1<0.1<0.1>99.8

Conclusion

The successful purification of this compound from its reaction byproducts can be achieved through a systematic approach combining a preliminary workup, fractional distillation, and a final polishing step with preparative gas chromatography. The significant differences in boiling points between the target molecule and the major low-boiling impurities allow for effective initial separation by distillation. Preparative GC is essential for removing the structurally similar and higher-boiling intermediate alcohol to achieve the high purity required for research and development applications. Careful execution of these protocols and diligent in-process monitoring are key to obtaining the desired product in high yield and purity.

References

Application Note: 3,3-Diethyl-2-methylpentane as an Internal Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, precision and accuracy are paramount. Variations in sample preparation, injection volume, and instrument response can introduce significant errors. To compensate for these variables, an internal standard (IS) is often employed. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples.[1] It is added in a known, constant concentration to all standards, blanks, and samples.[2]

3,3-Diethyl-2-methylpentane (C10H22) is a branched alkane that serves as an excellent internal standard for the quantification of various volatile and semi-volatile organic compounds, particularly other hydrocarbons, in complex matrices.[3][4] Its chemical inertness, volatility, and distinct mass spectrum make it a reliable choice for a wide range of GC-MS applications. This document provides a detailed protocol for the use of this compound as an internal standard in a typical quantitative GC-MS workflow.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is crucial for its effective implementation.

PropertyValueReference
IUPAC NameThis compound[3]
Molecular FormulaC10H22[3][4]
Molecular Weight142.28 g/mol [3]
CAS Number52897-16-2[3][4]
Boiling Point174 °C[5]
Kovats Retention Index (Standard non-polar)984[3]

Experimental Protocols

This section outlines the necessary steps for utilizing this compound as an internal standard for quantitative analysis.

Materials and Reagents
  • Analyte(s) of interest: Stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Internal Standard: this compound (high purity, >99%)

  • Solvent: Hexane (B92381) or Dichloromethane (GC grade)[6]

  • Sample Matrix: As per experimental requirements

  • Calibrated volumetric flasks and micropipettes

  • GC vials with PTFE-lined septa

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 10 mL volumetric flask with hexane to create a 1 mg/mL (1000 µg/mL) stock solution.

  • Calibration Standards:

    • Prepare a series of calibration standards containing known concentrations of the analyte(s).

    • To each calibration standard, add a constant amount of the IS Stock solution to achieve a final IS concentration of, for example, 10 µg/mL.

    • Dilute to the final volume with the appropriate solvent.

Sample Preparation
  • Accurately measure a known volume or weight of the sample.

  • Spike the sample with the same constant amount of the IS Stock solution as used in the calibration standards.

  • Perform any necessary extraction or cleanup procedures (e.g., liquid-liquid extraction, solid-phase extraction).[7]

  • Concentrate or dilute the final extract to the appropriate volume for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical starting parameters and may require optimization based on the specific analytes and matrix.[8]

ParameterRecommended Setting
Gas Chromatograph
ColumnNon-polar capillary column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[6][9]
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 20:1)
Oven Temperature ProgramInitial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation and Analysis

Quantitative analysis is performed by constructing a calibration curve based on the ratio of the analyte peak area to the internal standard peak area versus the concentration of the analyte.

Mass Spectral Data

The mass spectrum of this compound is characterized by specific fragment ions that can be used for quantification in SIM mode.

m/z (Mass-to-Charge Ratio)Proposed FragmentRelative Intensity
113[M-C2H5]+High
85[M-C4H9]+High
57[C4H9]+Base Peak
43[C3H7]+High

Note: This data is representative and should be confirmed by acquiring a spectrum on the instrument in use.

Calibration Data (Example)

The following table represents a typical calibration curve for a hypothetical analyte using this compound as the internal standard.

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
1.015,200305,0000.050
5.076,500308,0000.248
10.0155,000306,5000.506
25.0380,000304,0001.250
50.0762,000307,0002.482
Linearity (R²) 0.9995

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for quantitative GC-MS analysis using an internal standard.

GCMS_Workflow prep Standard & Sample Preparation spike Spike All Solutions with This compound (IS) prep->spike extract Sample Extraction & Cleanup (if needed) spike->extract gcms GC-MS Analysis extract->gcms data_acq Data Acquisition (Full Scan / SIM) gcms->data_acq peak_int Peak Integration (Analyte & IS) data_acq->peak_int cal_curve Generate Calibration Curve (Area Ratio vs. Conc.) peak_int->cal_curve quant Quantify Analyte in Samples cal_curve->quant

Caption: Workflow for internal standard-based GC-MS quantification.

Logical Relationship of Internal Standard Method

This diagram shows the logical principle behind the internal standard method for correcting analytical variability.

IS_Logic analyte Analyte process_var Analytical Variability (Injection, Matrix Effects) analyte->process_var is Internal Standard (this compound) is->process_var response_ratio Response Ratio (Analyte Signal / IS Signal) process_var->response_ratio Correction quant_result Accurate Quantification response_ratio->quant_result

Caption: Principle of analytical variation correction using an internal standard.

References

Application Notes and Protocols for the Structural Elucidation of 3,3-Diethyl-2-methylpentane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3,3-Diethyl-2-methylpentane. It includes detailed experimental protocols, predicted spectral data for reference, and visualizations to clarify the molecular structure and analytical workflow.

Predicted Quantitative NMR Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established NMR principles and data from structurally analogous compounds, serving as a reliable guide for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound

Atom AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-1 (CH₃)~ 0.86Doublet~6.83H
H-2 (CH)~ 1.65Multiplet-1H
H-4, H-4' (CH₂)~ 1.30Quartet~7.54H
H-5, H-5' (CH₃)~ 0.85Triplet~7.56H
H-6 (CH₃)~ 0.83Doublet~7.03H
H-7 (CH₃)~ 0.85Triplet~7.53H

Table 2: Predicted ¹³C NMR Data for this compound

Atom AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CH₃)~ 15.5
C-2 (CH)~ 36.0
C-3 (C)~ 44.0
C-4, C-4' (CH₂)~ 24.5
C-5, C-5' (CH₃)~ 8.5
C-6 (CH₃)~ 16.5
C-7 (CH₃)~ 8.5

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Actual experimental values may vary slightly.

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are designed for standard NMR spectrometers and can be adapted based on the specific instrumentation available.

Protocol 1: Sample Preparation
  • Materials: this compound, Deuterated Chloroform (CDCl₃), 5 mm NMR tube, Pasteur pipette, small vial.

  • Procedure:

    • Accurately weigh 15-25 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ to the vial.

    • Gently vortex or swirl the vial until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into the 5 mm NMR tube.

    • Cap the NMR tube securely and label it appropriately.

Protocol 2: 1D ¹H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium (B1214612) signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard 1-pulse sequence.

    • Spectral Width: 10 - 12 ppm.

    • Number of Scans: 16 - 32.

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: 3 - 4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

Protocol 3: 1D ¹³C{¹H} NMR Data Acquisition
  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled carbon experiment.

    • Spectral Width: 200 - 220 ppm.

    • Number of Scans: 1024 - 4096 (or more, depending on concentration).

    • Relaxation Delay: 2.0 - 5.0 seconds.

    • Acquisition Time: 1.0 - 1.5 seconds.

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Mandatory Visualizations

Diagram 1: Molecular Structure and Atom Numbering

Caption: Numbering scheme for this compound.

Diagram 2: Experimental Workflow for Structural Elucidation

G NMR Experimental Workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis s1 Weigh Compound s2 Dissolve in CDCl3 s1->s2 s3 Transfer to NMR Tube s2->s3 d1 1D ¹H NMR s3->d1 d2 1D ¹³C{¹H} NMR d3 2D Experiments (COSY, HSQC) a1 Processing (FT, Phasing) d3->a1 a2 Spectral Referencing a1->a2 a3 Peak Picking & Integration a2->a3 a4 Structural Assignment a3->a4 end end a4->end Final Structure

Caption: Logical workflow for NMR analysis.

Application Notes & Protocols for Combustion Studies of 3,3-Diethyl-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Current Research: As of late 2025, dedicated combustion studies (including ignition delay time, flame speed, and detailed chemical kinetic modeling) for 3,3-diethyl-2-methylpentane are not available in the published literature. The following application notes and protocols are therefore provided as a prospective guide for researchers intending to investigate the combustion characteristics of this compound. The methodologies described are based on established techniques for studying the combustion of other decane (B31447) isomers and branched alkanes.

Compound Overview and Properties

This compound is a highly branched saturated hydrocarbon and an isomer of decane (C10H22). Its molecular structure is expected to significantly influence its combustion behavior, particularly its autoignition characteristics, when compared to linear alkanes like n-decane. Understanding the combustion of such branched isomers is crucial for developing and refining chemical kinetic models for surrogate fuels that mimic the complexity of real-world gasoline and jet fuels.

Table 1: Physical and Chemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₁₀H₂₂---INVALID-LINK--[1]
Molecular Weight142.28 g/mol --INVALID-LINK--[1]
IUPAC NameThis compound---INVALID-LINK--[1]
CAS Number52897-16-2---INVALID-LINK--[2]
Boiling Point174°C--INVALID-LINK--[3]
Enthalpy of Vaporization (ΔvapH°)47.3kJ/mol--INVALID-LINK--[4]
Standard Gibbs Free Energy of Formation (ΔfG°)33.72kJ/mol--INVALID-LINK--[5]
Standard Enthalpy of Formation (Gas, ΔfH°gas)-263.76kJ/mol--INVALID-LINK--[5]

Complete Combustion Reaction

The balanced chemical equation for the complete combustion of this compound in the presence of excess oxygen is as follows:

2C₁₀H₂₂ + 31O₂ → 20CO₂ + 22H₂O [6][7][8]

This stoichiometric relationship is fundamental for preparing fuel-oxidizer mixtures for the experimental protocols outlined below.

Experimental Protocols for Combustion Characterization

To characterize the combustion properties of this compound, two primary experimental apparatus are recommended: the Shock Tube for high-temperature ignition delay measurements and the Rapid Compression Machine for low-to-intermediate temperature autoignition studies.

Protocol for High-Temperature Ignition Delay Time Measurement using a Shock Tube

Objective: To measure the ignition delay time (IDT) of this compound/air mixtures at high temperatures (typically > 1000 K) and various pressures. IDT is a critical parameter for validating chemical kinetic models.[9]

Apparatus: High-pressure shock tube.

Methodology:

  • Mixture Preparation:

    • Gaseous fuel/oxidizer mixtures are prepared manometrically in a mixing tank.

    • For liquid fuels like this compound, an aerosol suspension method is employed. The fuel is atomized into fine droplets (typically 2-5 µm Sauter mean diameter) within the driven section of the shock tube to ensure a homogeneous mixture with the oxidizer (e.g., air).[10]

    • Mixtures are prepared for a range of equivalence ratios (Φ), typically from fuel-lean (Φ = 0.5) to fuel-rich (Φ = 2.0).

  • Shock Tube Operation:

    • The driven section is filled with the prepared fuel/oxidizer mixture to a specific initial pressure.

    • The driver section is filled with a high-pressure driver gas (e.g., helium).[10]

    • The diaphragm separating the two sections is ruptured, generating a shock wave that propagates through the driven section, heating and compressing the test gas.

    • The incident shock wave reflects off the end wall, further compressing and heating the gas to the desired test conditions (T₅, P₅).

  • Data Acquisition:

    • Pressure transducers mounted along the shock tube measure the shock wave velocity, which is used to calculate the post-reflection temperature and pressure.

    • A pressure transducer at the end wall records the pressure history of the reacting mixture.

    • Optical diagnostics, such as a photomultiplier tube with appropriate filters, are used to detect chemiluminescence from specific radicals (e.g., OH* at 307 nm) which signifies the onset of ignition.[9]

  • Ignition Delay Time Definition:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the onset of ignition.[9] This is typically determined by the time of the maximum rate of pressure rise or the sharp increase in the OH* emission signal.

Protocol for Low-to-Intermediate Temperature Autoignition Study using a Rapid Compression Machine (RCM)

Objective: To investigate the autoignition behavior of this compound, including two-stage ignition and the negative temperature coefficient (NTC) region, under conditions relevant to internal combustion engines (typically 600-1100 K).[11]

Apparatus: Rapid Compression Machine.

Methodology:

  • Mixture Preparation:

    • A homogeneous mixture of this compound vapor and an oxidizer (e.g., synthetic air) is prepared in a heated mixing vessel. The partial pressure of the fuel is kept below its saturation vapor pressure at the mixing temperature to prevent condensation.

    • The mixture is allowed to homogenize for a sufficient period before being introduced into the RCM reaction chamber.

  • RCM Operation:

    • The reaction chamber is evacuated and then filled with the prepared gas mixture to a predetermined initial pressure and temperature.

    • The piston(s) are rapidly driven to compress the gas, typically in under 20 ms, to a target pressure (Pc) and temperature (Tc) at the end of compression (EOC).[12]

    • The piston is then held in place, creating a constant volume reactor for the subsequent autoignition process.

  • Data Acquisition:

    • A dynamic pressure transducer within the reaction chamber records the pressure-time history during and after compression.[13]

    • The compressed temperature (Tc) at EOC is calculated from the measured pressure (Pc), the initial conditions (Pi, Ti), and the specific heat ratio of the mixture, assuming an adiabatic core.[12]

  • Ignition Delay Time Definition:

    • The total ignition delay time is the time from the end of compression to the point of maximum pressure rise during the main ignition event.

    • For two-stage ignition, the first-stage ignition delay is also recorded, corresponding to the initial, smaller pressure rise.[11]

Visualization of Research Workflow

The following diagram illustrates a typical workflow for a comprehensive combustion study of a novel fuel like this compound, from initial characterization to the development of a validated chemical kinetic model.

Combustion_Workflow cluster_0 Experimental Characterization cluster_1 Kinetic Modeling cluster_2 Application A Fuel Properties (Purity, BP, VP) B Shock Tube Experiments (High-T IDT) A->B Input for Mixture Prep C RCM Experiments (Low-T IDT, NTC) A->C Input for Mixture Prep F Model Validation (Compare with Exp. Data) B->F Validation Data C->F Validation Data D Flame Speed Experiments (Constant Volume Bomb) D->F Validation Data E Develop Detailed Chemical Kinetic Model E->F G Sensitivity & Pathway Analysis F->G If Discrepancies Exist I Validated Kinetic Model for CFD Engine Simulations F->I If Model is Validated H Model Refinement G->H H->E Iterative Improvement

Caption: Workflow for experimental and modeling studies of a novel fuel.

References

Application of Branched Alkanes and Other Reference Compounds in Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of reference compounds in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While the initial focus was on branched alkanes, this guide has been expanded to include the industry-standard reference materials for each technique, ensuring accurate and reproducible spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, branched alkanes, specifically organosilicon compounds, serve as the primary internal reference standards for calibrating chemical shifts. Tetramethylsilane (TMS) is the universally accepted standard for organic solvents.[1][2]

Reference Compound: Tetramethylsilane (TMS)

Tetramethylsilane (Si(CH₃)₄) is an ideal reference compound for ¹H, ¹³C, and ²⁹Si NMR spectroscopy due to several key properties:[1][2][3][4]

  • Single, Sharp Resonance: All 12 protons and 4 carbons in TMS are chemically equivalent, producing a single, sharp signal in ¹H and ¹³C NMR spectra, respectively.[2][3]

  • Defined Chemical Shift: The resonance of TMS is defined as 0.00 parts per million (ppm) on the chemical shift (δ) scale.[2][3]

  • Chemical Inertness: TMS is chemically inert and unlikely to react with most analytes.[3][4]

  • Magnetic Isotropy: Its tetrahedral symmetry minimizes anisotropic effects from the magnetic field.

  • Volatility: With a low boiling point (27 °C), TMS can be easily removed from the sample after analysis.[2]

  • Solubility: It is soluble in most organic solvents.[1][2][4]

For aqueous solutions where TMS is insoluble, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is used as an alternative reference standard.[1][2][5]

Data Presentation: NMR Reference Standards
Reference CompoundFormulaSolvent Compatibility¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Tetramethylsilane (TMS)Si(CH₃)₄Most organic solvents0.00 (defined)0.00 (defined)
Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS)(CH₃)₃Si(CH₂)₃SO₃NaAqueous solutions (e.g., D₂O)0.00 (defined for the Si(CH₃)₃ protons)-1.8 (for the Si(CH₃)₃ carbons)
Experimental Protocol: NMR Referencing using TMS

Objective: To accurately calibrate the chemical shift scale of an NMR spectrum using TMS as an internal standard.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Analyte

  • Tetramethylsilane (TMS)

  • Micropipette

Procedure:

  • Sample Preparation:

    • Dissolve 5-20 mg of the analyte in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Add TMS to the sample solution to a final concentration of 0.03-0.05% (v/v) using a micropipette.[6] For precise and consistent results, a concentration of less than 1% is recommended.[7]

    • Cap the NMR tube and gently invert it several times to ensure thorough mixing.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum and any other necessary spectra.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.

    • According to IUPAC recommendations, all other nuclei should be referenced indirectly to the ¹H signal of TMS.[5][7] Modern NMR software can automatically reference other spectra (e.g., ¹³C) based on the calibrated ¹H spectrum using a unified chemical shift scale.[7]

NMR_Referencing_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Analyte in Deuterated Solvent add_tms Add TMS (0.03-0.05% v/v) dissolve->add_tms mix Mix Thoroughly add_tms->mix lock Lock on Deuterium Signal mix->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (¹H, ¹³C, etc.) shim->acquire process_fid Process FID (FT, Phasing, Baseline) acquire->process_fid calibrate_h1 Calibrate ¹H Spectrum (TMS = 0.00 ppm) process_fid->calibrate_h1 calibrate_others Reference Other Nuclei (e.g., ¹³C) via Unified Scale calibrate_h1->calibrate_others

Workflow for NMR Referencing with TMS

Infrared (IR) Spectroscopy

In contrast to NMR, simple branched alkanes are not typically used as reference compounds for calibrating the wavenumber scale in IR spectroscopy. The industry and regulatory standard for this purpose is a polystyrene film.[2][4][5][8] Polystyrene offers a series of sharp, well-defined absorption bands across the mid-infrared region.

Reference Material: Polystyrene Film

Polystyrene films are used for routine checks of an IR spectrometer's performance, including wavenumber accuracy and resolution.[4][5] Calibrated polystyrene films are available from standards organizations such as the National Institute of Standards and Technology (NIST).[9]

Data Presentation: Polystyrene IR Absorption Bands for Calibration
Wavenumber (cm⁻¹)Wavelength (µm)
3082.193.2445
3060.03.2680
2849.53.5094
1942.95.1470
1601.26.2453
1583.06.3171
1154.58.6618
1028.39.7248
545.4918.332
Certified peak positions for NIST Standard Reference Material (SRM) 1921.[10]
Experimental Protocol: IR Spectrometer Calibration using Polystyrene Film

Objective: To verify the wavenumber accuracy of an FT-IR spectrometer using a polystyrene reference film.

Materials:

  • FT-IR Spectrometer

  • Polystyrene calibration film (mounted in a holder)

Procedure:

  • Instrument Preparation:

    • Turn on the FT-IR spectrometer and allow it to warm up for at least 30 minutes to ensure stability.

    • Perform a background scan to acquire a spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Place the polystyrene film in the sample holder of the spectrometer.

    • Acquire the IR spectrum of the polystyrene film. Set the instrument parameters as required (e.g., resolution of 4 cm⁻¹).

  • Data Analysis:

    • Display the acquired spectrum in absorbance or transmittance mode.

    • Identify the positions of the characteristic absorption bands of polystyrene.

    • Compare the observed peak positions with the certified values for the reference film. The observed values should fall within the tolerance specified by the instrument manufacturer or regulatory guidelines (e.g., ±1 cm⁻¹).

  • Resolution Check (Optional):

    • The resolution of the spectrometer can be checked by examining specific peak-trough pairs in the polystyrene spectrum. For example, the difference in transmittance between the maximum at ~2870 cm⁻¹ and the minimum at 2849.5 cm⁻¹ should be greater than a specified value (e.g., 18%T).[8] Similarly, the difference between the maximum at ~1589 cm⁻¹ and the minimum at 1583 cm⁻¹ should exceed a certain threshold (e.g., 12%T).[8]

IR_Calibration_Workflow start Start warm_up Warm up Spectrometer (≥ 30 mins) start->warm_up background_scan Perform Background Scan warm_up->background_scan insert_film Insert Polystyrene Film background_scan->insert_film acquire_spectrum Acquire IR Spectrum insert_film->acquire_spectrum analyze_peaks Analyze Peak Positions acquire_spectrum->analyze_peaks compare Compare Observed vs. Certified Wavenumbers analyze_peaks->compare pass Calibration Verified compare->pass Within Tolerance fail Recalibration Required compare->fail Out of Tolerance end End pass->end fail->end

IR Spectrometer Calibration Workflow

Mass Spectrometry (MS)

In mass spectrometry, particularly when coupled with gas chromatography (GC-MS), simple branched alkanes are not used for mass calibration. Instead, highly fluorinated compounds are the standards of choice due to their mass-rich fragmentation patterns and the presence of mass defects that are distinct from typical organic molecules. The most common of these is heptacosafluorotributylamine (PFTBA).

Reference Compound: Heptacosafluorotributylamine (PFTBA)

Heptacosafluorotributylamine (N(C₄F₉)₃), also known as Perfluorotributylamine, is a widely used reference compound for tuning and calibrating mass spectrometers.[1][11][12][13] Its key advantages include:

  • Wide Mass Range: It produces a series of well-defined fragment ions over a broad m/z range (up to >600 amu).[14]

  • Predictable Fragmentation: The fragmentation pattern of PFTBA is consistent and well-characterized.[14]

  • Mass Defect: The high fluorine content results in a significant negative mass defect, which helps in distinguishing its peaks from those of the analyte.

Data Presentation: Key PFTBA Fragment Ions for Calibration
m/z (Nominal Mass)Elemental Composition
69CF₃⁺
100C₂F₄⁺
119C₂F₅⁺
131C₃F₅⁺
219C₄F₉⁺
264C₅F₁₀N⁺
414C₈F₁₆N⁺
502C₉F₂₀N⁺
614C₁₁F₂₄N⁺
(A selection of major reference masses for PFTBA)[14][15]
Experimental Protocol: Mass Spectrometer Tuning and Calibration using PFTBA

Objective: To tune and calibrate a mass spectrometer to ensure accurate mass assignment across the desired mass range.

Materials:

  • Mass spectrometer equipped with a calibration gas inlet

  • Heptacosafluorotributylamine (PFTBA) standard in a reservoir

Procedure:

  • Instrument Setup:

    • Ensure the mass spectrometer is under vacuum and has reached stable operating temperatures.

    • The PFTBA reservoir is typically connected to the ion source via a dedicated, controlled leak valve.

  • Initiate Tuning Procedure:

    • Using the instrument control software, initiate an automated or manual tuning procedure.

    • The software will open the valve to introduce a small, consistent amount of PFTBA vapor into the ion source.[11][12]

  • Tuning Process:

    • The instrument ionizes the PFTBA molecules (typically via electron ionization).

    • The software then monitors the abundance of key PFTBA fragment ions (e.g., m/z 69, 219, 502).[11]

    • The system automatically adjusts various ion source, lens, and detector voltages to maximize the ion signal, achieve the correct isotopic ratios, and ensure proper peak shape and resolution.

  • Mass Calibration:

    • Once the ion optics are tuned, the software performs a mass calibration.

    • It assigns the known, exact masses to the observed PFTBA fragment ions.

    • A calibration curve is generated that relates the instrument's measured values to the true m/z values across the entire mass range.

  • Verification:

    • After the tune and calibration are complete, the software generates a tune report.

    • Review the report to ensure that all parameters (e.g., peak abundances, mass assignments, resolution) meet the manufacturer's specifications. The report should confirm that the mass assignments for the primary PFTBA ions are accurate.[16]

MS_Calibration_Workflow start Start stabilize Stabilize MS System (Vacuum, Temperature) start->stabilize initiate_tune Initiate Tuning Procedure (via Software) stabilize->initiate_tune introduce_pftba Introduce PFTBA Vapor into Ion Source initiate_tune->introduce_pftba optimize Optimize Ion Optics (Voltages, Lenses) introduce_pftba->optimize calibrate Perform Mass Calibration (Assign known m/z to PFTBA ions) optimize->calibrate generate_report Generate Tune Report calibrate->generate_report review_report Review Report vs. Specs generate_report->review_report pass Calibration Complete review_report->pass Meets Specs fail Troubleshoot and Retune review_report->fail Fails Specs end End pass->end fail->initiate_tune

Mass Spectrometer Calibration Workflow

References

Application Notes and Protocols for 3,3-Diethyl-2-methylpentane as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethyl-2-methylpentane is a highly branched, non-polar alkane that presents potential as a specialized solvent in organic synthesis. Its unique structural characteristics, including a high degree of branching and a lack of reactive sites, suggest its utility in applications requiring inert reaction media with specific physical properties. These notes provide a comprehensive overview of its properties, potential applications, and detailed protocols for its use, drawing comparisons with commonly used non-polar solvents. Due to the limited specific literature on its applications, this document serves as a theoretical and practical guide for researchers exploring its use as an alternative solvent.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. The following table summarizes the key properties of this compound and provides a comparison with other common non-polar solvents.

PropertyThis compoundn-Hexanen-HeptaneCyclohexaneToluene
CAS Number 52897-16-2[1][2]110-54-3142-82-5110-82-7108-88-3
Molecular Formula C10H22[1][3]C6H14C7H16C6H12C7H8
Molecular Weight ( g/mol ) 142.28[1][3]86.18100.2184.1692.14
Boiling Point (°C) 174[4]68.798.480.7110.6
Melting Point (°C) Data not available-95-90.66.5-95
Density (g/mL) Data not available0.6550.6840.7790.867
Dielectric Constant ~2 (estimated)1.881.922.022.38
Solubility in Water Insoluble (estimated)9.5 mg/L3.4 mg/L55 mg/L0.52 g/L

Potential Applications in Organic Synthesis

The properties of this compound suggest its suitability for a range of organic reactions where a non-polar, inert solvent is required. Its higher boiling point compared to hexane (B92381) and heptane (B126788) makes it a candidate for reactions requiring elevated temperatures.

Grignard Reactions

Grignard reagents are highly reactive organometallic compounds that are sensitive to protic solvents. The inert and anhydrous nature of this compound, similar to diethyl ether and THF, makes it a potentially suitable medium for the formation and subsequent reactions of Grignard reagents. Its higher boiling point could be advantageous for reactions that are sluggish at the boiling points of ether or THF.

Wittig Reactions

The Wittig reaction, used to convert aldehydes and ketones to alkenes, is typically carried out in aprotic, non-polar solvents. This compound could serve as an effective solvent for the formation of the phosphonium (B103445) ylide and its subsequent reaction with a carbonyl compound.

Free-Radical Polymerization

Azo-initiated free-radical polymerizations are often conducted in inert solvents. While specific kinetic data for initiators in this compound is not available, its inertness makes it a plausible solvent for such reactions, particularly for the polymerization of non-polar monomers.

Catalytic Hydrogenation

In heterogeneous catalytic hydrogenations, an inert solvent is required to dissolve the substrate and facilitate its interaction with the solid catalyst. The non-polar nature of this compound makes it a suitable candidate for the hydrogenation of non-polar substrates like alkenes and alkynes.

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments, suggesting the use of this compound as a solvent. Researchers should perform small-scale trials to validate these protocols for their specific applications.

Protocol 1: Preparation of a Grignard Reagent and Subsequent Reaction with a Ketone

Objective: To prepare phenylmagnesium bromide and react it with acetone (B3395972) to form 2-phenyl-2-propanol (B165765) using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Bromobenzene (B47551)

  • Acetone

  • Anhydrous this compound

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.

  • Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask until violet vapors of iodine are observed. This helps to activate the magnesium surface.

  • Grignard Reagent Formation: Add anhydrous this compound to the flask. Prepare a solution of bromobenzene in anhydrous this compound in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • Reaction with Ketone: After the addition of bromobenzene is complete, continue to stir the mixture until the magnesium is consumed. Cool the reaction mixture to 0 °C in an ice bath. Prepare a solution of acetone in anhydrous this compound and add it dropwise from the dropping funnel.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by distillation or chromatography.

Protocol 2: A Wittig Reaction Using this compound

Objective: To synthesize an alkene from an aldehyde using a phosphonium ylide in this compound.

Materials:

Procedure:

  • Ylide Formation: In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous this compound. Cool the suspension to 0 °C. Add n-butyllithium solution dropwise via syringe. The formation of the orange-red ylide will be observed.

  • Reaction with Aldehyde: After stirring the ylide solution for 30 minutes at 0 °C, add a solution of benzaldehyde in anhydrous this compound dropwise via syringe.

  • Reaction Monitoring and Workup: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting a non-polar solvent for a generic organic reaction, highlighting the position of this compound.

Solvent_Selection start Reaction Requirements nonpolar Non-polar Solvent Needed? start->nonpolar polar Use Polar Solvent nonpolar->polar No temp Reaction Temperature? nonpolar->temp Yes low_temp Low Temp (< 70°C) temp->low_temp < 70°C mid_temp Mid Temp (70-100°C) temp->mid_temp 70-100°C high_temp High Temp (> 100°C) temp->high_temp > 100°C hexane Consider Hexane low_temp->hexane heptane Consider Heptane mid_temp->heptane solvent_choice Consider This compound high_temp->solvent_choice toluene Consider Toluene high_temp->toluene

Caption: Solvent selection workflow based on reaction temperature.

Experimental Workflow for Grignard Synthesis

The following diagram outlines the general experimental workflow for the synthesis of an alcohol via a Grignard reaction, as described in Protocol 1.

Grignard_Workflow start Start: Dry Glassware reagent_prep Prepare Anhydrous This compound and Reagents start->reagent_prep grignard_formation Grignard Reagent Formation reagent_prep->grignard_formation reaction Reaction with Carbonyl Compound grignard_formation->reaction workup Aqueous Workup (Acid Quench) reaction->workup extraction Extraction and Washing workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification of Product drying->purification end End: Characterization purification->end

Caption: Workflow for Grignard synthesis and workup.

Conclusion

This compound represents a viable, albeit under-explored, non-polar solvent for organic synthesis. Its high boiling point and inert nature make it a potentially valuable alternative to more common alkane solvents, particularly for reactions requiring elevated temperatures. The provided protocols offer a starting point for researchers to investigate its utility in a variety of synthetic transformations. Further experimental validation is encouraged to fully characterize its performance and expand its application in academic and industrial research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Diethyl-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-Diethyl-2-methylpentane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming common challenges associated with the synthesis of highly branched, sterically hindered alkanes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for this compound is extremely low. What are the likely causes?

Low yields are the most common challenge in synthesizing sterically hindered molecules like this compound. The primary causes are competing side reactions that are favored by steric hindrance around the target quaternary carbon.

  • Steric Hindrance: The target molecule contains a quaternary carbon bonded to two ethyl groups, a methyl group, and an isopropyl group (via the main chain). A common synthetic route involves the reaction of a Grignard reagent with a sterically hindered ketone (e.g., ethylmagnesium bromide with 3,3-dimethyl-2-pentanone). The bulky groups on the ketone can physically block the Grignard reagent from attacking the carbonyl carbon.[1][2]

  • Enolization (Acid-Base Reaction): Grignard reagents are strong bases.[3][4] If the ketone has a proton on a carbon adjacent to the carbonyl (an α-proton), the Grignard reagent can act as a base and remove it, forming an enolate. After acidic workup, this regenerates the starting ketone, thus reducing the yield of the desired alcohol intermediate.[3]

  • Reduction: In cases of severe steric hindrance, the Grignard reagent can act as a reducing agent. A hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in a secondary alcohol instead of the desired tertiary alcohol.[3]

Q2: I've identified byproducts in my final product. What are they likely to be?

Common byproducts include the starting ketone, a reduced secondary alcohol, and potentially an alkene from dehydration of the alcohol intermediate during acidic workup.

Potential Byproduct Origin Identification (Hypothetical GC-MS)
3,3-Dimethyl-2-pentanone (B1585287)Enolization of the starting materialLower retention time than the product; distinct M+ peak.
3,3-Dimethyl-2-pentanolReduction of the ketone by the Grignard reagentIntermediate retention time; characteristic alcohol fragmentation.
3,3-Diethyl-2-methyl-1-penteneDehydration of the tertiary alcohol intermediateSimilar retention time to the product; presence of C=C bond.

Q3: How can I optimize the reaction conditions to favor the desired product?

Optimizing the reaction involves minimizing the side reactions mentioned above.

  • Choice of Grignard Reagent: Use a Grignard reagent with no β-hydrogens if possible (e.g., methylmagnesium bromide), although this is not an option for creating the target molecule via the most direct routes. When using reagents like ethylmagnesium bromide, be aware of the potential for reduction.

  • Temperature Control: Grignard reactions are typically exothermic. Maintain a low temperature (e.g., 0 °C) during the addition of the Grignard reagent to minimize side reactions.

  • Solvent Choice: Use anhydrous aprotic ethers like diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents react with protic solvents like water or alcohols.[5]

  • Slow Addition: Add the Grignard reagent to the ketone solution slowly (dropwise) to maintain a low concentration of the Grignard reagent at any given time, which can help control the reaction rate and temperature.

Q4: Are there alternative synthetic routes to avoid these challenges?

While the Grignard reaction is a common approach, other carbon-carbon bond-forming reactions can be considered, though they may involve more steps.[6] For instance, a Wittig reaction could be used to form an alkene that is subsequently hydrogenated, but designing a simple route for this specific target is complex.[6] For industrial-scale production of generally branched alkanes, methods like catalytic reforming are used, but these are not suitable for synthesizing a specific molecule in a lab setting.[7]

Experimental Protocol: Grignard Synthesis of 3,3-Diethyl-2-methylpentan-2-ol

This protocol outlines the synthesis of the tertiary alcohol intermediate, which can then be reduced to the final alkane product (this compound) in a subsequent step (e.g., via a Barton-McCombie deoxygenation or conversion to an alkyl halide followed by reduction).

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether (Et₂O)

  • 3,3-Dimethyl-2-pentanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Iodine crystal (as an initiator)

Procedure:

  • Preparation of Grignard Reagent:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask along with a small crystal of iodine.

    • In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.

    • Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and bubbling.

    • Once initiated, add the remaining ethyl bromide solution dropwise while stirring to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the ethylmagnesium bromide. Cool the solution to 0 °C.

  • Reaction with Ketone:

    • Dissolve 3,3-dimethyl-2-pentanone in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0-5 °C throughout the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 3,3-diethyl-2-methylpentan-2-ol.

  • Purification:

    • Purify the crude alcohol product by fractional distillation or column chromatography.

Visual Guides and Workflows

G ketone 3,3-Dimethyl-2-pentanone intermediate Magnesium Alkoxide Intermediate ketone->intermediate C=O Attack (Desired Path) side_product1 Enolate (Reverts to Ketone) ketone->side_product1 α-Proton Abstraction (Base Behavior) side_product2 Reduced Alcohol (Side Product) ketone->side_product2 Hydride Transfer (Reduction) grignard Ethylmagnesium Bromide (EtMgBr) grignard->intermediate grignard->side_product1 grignard->side_product2 product 3,3-Diethyl-2-methylpentan-2-ol (Desired Product) intermediate->product Acidic Workup

Caption: Fig. 1: Reaction pathway for the Grignard synthesis, highlighting desired and side reactions.

Troubleshooting start Low Yield of Final Alkane q1 Analysis shows high % of starting ketone? start->q1 q2 Analysis shows presence of secondary alcohol byproduct? start->q2 q3 Reaction failed to initiate? start->q3 a1 Cause: Enolization due to Grignard acting as a base. q1->a1 s1 Solution: - Lower reaction temperature (0 °C). - Use a less hindered ketone if possible. - Use a non-basic organometallic reagent (e.g., organolithium). a1->s1 a2 Cause: Reduction of ketone due to steric hindrance. q2->a2 s2 Solution: - Lower temperature. - Use a Grignard reagent with no β-hydrogens (if applicable). - Change synthetic strategy. a2->s2 a3 Cause: Impure Mg or wet glassware/ solvent. q3->a3 s3 Solution: - Flame-dry all glassware. - Use anhydrous solvents. - Activate Mg with iodine or 1,2-dibromoethane. a3->s3

Caption: Fig. 2: A troubleshooting workflow for common issues in the synthesis.

References

Technical Support Center: Grignard Synthesis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of highly branched alkanes using Grignard reagents.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard synthesis of highly branched alkanes, offering potential causes and solutions in a question-and-answer format.

Question 1: My Grignard reaction is failing to initiate. What are the common causes and solutions?

Answer:

Initiation failure is a frequent challenge in Grignard reactions. The primary causes are typically related to the quality of the reagents and the reaction setup.

  • Cause 1: Passivated Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with the alkyl halide.

    • Solution: Activate the magnesium surface. This can be achieved by gently crushing the magnesium turnings with a glass rod in the reaction flask to expose a fresh surface. Alternatively, chemical activation can be performed by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's purple color indicates successful activation.

  • Cause 2: Presence of Moisture: Grignard reagents are highly sensitive to water. Even trace amounts of moisture in the glassware, solvents, or starting materials will quench the Grignard reagent as it forms.[1][2]

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight at >120°C or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure that the alkyl halide and any subsequent electrophiles are free of water.[1][2]

Question 2: I am observing a significant amount of a high-molecular-weight byproduct that corresponds to a dimer of my starting alkyl halide. What is this side reaction and how can I minimize it?

Answer:

This byproduct is likely the result of a Wurtz coupling reaction, a common side reaction in Grignard synthesis.[1][3][4] It occurs when the newly formed Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a homocoupled alkane (R-R).[3]

  • Cause 1: High Local Concentration of Alkyl Halide: Rapid addition of the alkyl halide can lead to localized high concentrations, increasing the probability of the Grignard reagent reacting with the alkyl halide instead of the magnesium surface.[3]

    • Solution: Add the alkyl halide solution dropwise and slowly to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the formation of the Grignard reagent.[1][3]

  • Cause 2: Elevated Reaction Temperature: The Grignard formation is an exothermic reaction. Higher temperatures can accelerate the rate of the Wurtz coupling.[3][4]

    • Solution: Control the reaction temperature. The dropwise addition of the alkyl halide should be done at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, it can be cooled with an ice bath.[3]

Question 3: After quenching my reaction with a sterically hindered ketone, I have recovered a large amount of my starting ketone. What is the likely cause and how can I promote the desired addition reaction?

Answer:

The recovery of the starting ketone suggests that enolization has occurred instead of nucleophilic addition.[1][5][6] In this side reaction, the Grignard reagent acts as a base, abstracting an acidic α-hydrogen from the ketone to form an enolate.[5][6] This is particularly common with sterically hindered ketones where the carbonyl carbon is difficult to access.

  • Cause 1: Steric Hindrance: When either the Grignard reagent or the ketone is sterically bulky, the nucleophilic attack on the carbonyl carbon is slowed, allowing the Grignard reagent to act as a base and deprotonate the ketone.

    • Solution 1: Use a Less Hindered Grignard Reagent: If possible, using a less sterically demanding Grignard reagent can favor nucleophilic addition.[1]

    • Solution 2: Lower the Reaction Temperature: Performing the addition of the ketone at a lower temperature (e.g., 0 °C or -78 °C) can sometimes favor the desired addition pathway.

    • Solution 3: Use Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and promote addition over enolization (Luche conditions).[1]

    • Solution 4: Switch to an Organolithium Reagent: Organolithium reagents are generally more nucleophilic and less prone to enolization than Grignard reagents.[6]

Question 4: My product mixture contains a significant amount of an alcohol that is not the expected tertiary alcohol, but rather a secondary alcohol. What side reaction could be causing this?

Answer:

The formation of a secondary alcohol from the reaction of a Grignard reagent with a ketone suggests that a reduction reaction has occurred. This happens when the Grignard reagent has β-hydrogens, which can be transferred to the carbonyl carbon via a six-membered cyclic transition state, reducing the ketone to a secondary alcohol.[5]

  • Cause: Grignard Reagent with β-Hydrogens: The presence of hydrogens on the carbon atom beta to the magnesium is a prerequisite for this side reaction.

    • Solution: Use a Grignard Reagent without β-Hydrogens: If the synthesis allows, choose a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide or neopentylmagnesium bromide).

    • Solution: Use a less sterically hindered Grignard reagent: As with enolization, steric bulk can favor reduction over addition.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for preparing Grignard reagents for the synthesis of highly branched alkanes?

A1: Ethereal solvents are essential for the formation of Grignard reagents. Diethyl ether is a common choice and is effective for many reactions. Tetrahydrofuran (THF) is often preferred for less reactive alkyl halides (e.g., chlorides) as it can better solvate and stabilize the Grignard reagent.[7] However, for some substrates, THF can promote Wurtz coupling.[3] 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener alternative that can sometimes offer improved performance.[3]

Q2: Can I use tertiary alkyl halides to form Grignard reagents?

A2: The formation of Grignard reagents from tertiary alkyl halides is challenging due to the high propensity for elimination reactions (E2) to occur, forming an alkene. While there are specialized conditions under which this can be achieved, it is generally not a high-yielding or reliable method for standard laboratory synthesis.

Q3: How can I be sure my Grignard reagent has formed and what is its concentration?

A3: Visual cues for Grignard reagent formation include the disappearance of the magnesium metal, a gentle reflux during the addition of the alkyl halide, and the formation of a cloudy, grayish, or brownish solution. However, to determine the concentration of the Grignard reagent, a titration is necessary. A common method is titration against a solution of I₂ in THF until the iodine color persists, or by using a known concentration of a protic acid with an indicator.

Q4: Why is it necessary to use an excess of the Grignard reagent when reacting with an ester to form a tertiary alcohol?

A4: The reaction of a Grignard reagent with an ester proceeds through a two-step addition. The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate. This ketone is generally more reactive than the starting ester, so a second equivalent of the Grignard reagent will rapidly react with the ketone to form the tertiary alcohol.[8][9] Using at least two equivalents of the Grignard reagent is necessary to ensure the reaction goes to completion to form the desired tertiary alcohol.

Quantitative Data on Side Reactions

The yields of Grignard reactions and the prevalence of side reactions are highly dependent on the specific substrates, reaction conditions, and scale. The following table provides a summary of representative data to illustrate the impact of reaction conditions on the formation of side products.

Alkyl HalideGrignard ReagentSubstrate (Electrophile)SolventKey ConditionDesired Product Yield (%)Major Side Product(s)Side Product Yield (%)
Benzyl ChlorideBenzylmagnesium chloride-Diethyl EtherSlow addition94Wurtz Coupling (1,2-diphenylethane)6
Benzyl ChlorideBenzylmagnesium chloride-THFSlow addition27Wurtz Coupling (1,2-diphenylethane)73
sec-Butyl Bromidesec-Butylmagnesium bromideDi-tert-butyl ketoneDiethyl Ether-~0Enolization & Reduction>95
Isopropyl BromideIsopropylmagnesium bromide2-MethylpropanalDiethyl Ether-85Reduction15
Ethyl BromideEthylmagnesium bromideAcetophenoneDiethyl Ether-90-<10

Note: The yields presented are approximate and can vary significantly based on the precise experimental setup and purity of reagents.

Experimental Protocol: Synthesis of a Highly Branched Tertiary Alcohol

This protocol details the synthesis of 2,3,4,4-tetramethyl-3-pentanol, a precursor to a highly branched alkane, via a Grignard reaction.

Materials:

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask under a nitrogen atmosphere until the purple vapor of iodine is observed, then disappears. Allow the flask to cool to room temperature.

  • Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Prepare a solution of tert-butyl chloride in anhydrous diethyl ether in the dropping funnel. Add a small portion (~5-10%) of the tert-butyl chloride solution to the magnesium suspension to initiate the reaction, which is indicated by gentle refluxing and the formation of a cloudy solution. Once initiated, add the remainder of the tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice-water bath to 0 °C. Dissolve the 3,4-dimethyl-2-pentanone in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard solution while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification: Cool the reaction mixture in an ice-water bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude 2,3,4,4-tetramethyl-3-pentanol. The product can be further purified by distillation or column chromatography.

Visualization of Troubleshooting Workflow

Troubleshooting_Grignard_Synthesis start Low Yield of Desired Highly Branched Alkane Precursor wurtz Wurtz Coupling Product Observed? (e.g., R-R dimer) start->wurtz Analyze Byproducts enolization Starting Ketone Recovered? wurtz->enolization No cause_wurtz Cause: - High local [Alkyl Halide] - High Temperature wurtz->cause_wurtz Yes reduction Incorrect Alcohol Formed? (e.g., Secondary instead of Tertiary) enolization->reduction No cause_enolization Cause: - Steric Hindrance (Bulky Grignard or Ketone) enolization->cause_enolization Yes cause_reduction Cause: - Grignard Reagent has β-Hydrogens reduction->cause_reduction Yes solution_wurtz Solution: - Slow, dropwise addition of Alkyl Halide - Temperature Control (e.g., ice bath) cause_wurtz->solution_wurtz solution_enolization Solution: - Use less hindered Grignard - Lower reaction temperature - Add CeCl₃ (Luche conditions) - Switch to Organolithium reagent cause_enolization->solution_enolization solution_reduction Solution: - Use Grignard without β-Hydrogens - Use less hindered Grignard cause_reduction->solution_reduction

A decision tree for troubleshooting low product yield in Grignard synthesis.

References

Technical Support Center: Optimizing Grignard Reagent Stability for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Grignard reagent stability for the synthesis of tertiary alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing Grignard reagents for tertiary alcohol synthesis?

A1: Ethereal solvents are essential for the formation and stabilization of Grignard reagents.[1] Diethyl ether and tetrahydrofuran (B95107) (THF) are the most commonly used solvents.[1][2] THF is generally preferred for its higher boiling point and better solvating power for the Grignard reagent, which can lead to the formation of more reactive monomeric species.[3][4] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative to THF and has been shown to be effective in suppressing Wurtz coupling side reactions.[2] It is crucial that the solvent is anhydrous, as even trace amounts of water will react with and decompose the Grignard reagent.[3][5]

Q2: How can I determine if my Grignard reagent has formed successfully?

A2: Visual observation is the first indicator. The disappearance of the metallic magnesium turnings and the formation of a cloudy, greyish, or brownish solution are signs of a successful reaction. For a more quantitative assessment, titration methods can be employed. A common method is titration against a standard solution of iodine.

Q3: What are the most common side reactions in the synthesis of tertiary alcohols using Grignard reagents, and how can they be minimized?

A3: The most common side reactions include:

  • Enolization: The Grignard reagent can act as a base and deprotonate ketones with acidic alpha-protons, forming an enolate that will not react further to produce the tertiary alcohol. This is more common with sterically hindered ketones. To minimize this, use a less sterically hindered Grignard reagent if possible and maintain a low reaction temperature.[6]

  • Reduction: Bulky Grignard reagents can reduce sterically hindered ketones to the corresponding secondary alcohol.[6] This occurs via a hydride transfer from the beta-carbon of the Grignard reagent. Using a less bulky Grignard reagent and controlling the reaction temperature can mitigate this.

  • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide, resulting in a hydrocarbon byproduct. This is favored at higher temperatures. To minimize Wurtz coupling, maintain a moderate reaction temperature, ensure efficient stirring, and add the alkyl halide slowly to prevent high local concentrations.[6]

Q4: Can I use a ketone or ester that also contains an acidic proton (e.g., alcohol, carboxylic acid) in a Grignard reaction?

A4: No, Grignard reagents are strong bases and will react with acidic protons from functional groups like alcohols, carboxylic acids, and even primary or secondary amines before adding to the carbonyl carbon.[7][8] This will consume the Grignard reagent and reduce the yield of the desired tertiary alcohol. If such functional groups are present in the starting material, they must be protected prior to the Grignard reaction.

Troubleshooting Guides

Issue 1: Low or No Yield of Tertiary Alcohol
Potential Cause Recommended Solution Quantitative Parameters
Poor Quality or Inactive Magnesium Use fresh, high-quality magnesium turnings. Activate the magnesium by gently crushing it to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]-
Wet Glassware or Solvents Thoroughly dry all glassware in an oven (e.g., 120 °C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents with a water content of <50 ppm.[5]Water content: <50 ppm
Improper Reaction Temperature Add the ketone or ester to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. Allow the reaction to slowly warm to room temperature to ensure completion.[6]Initial addition: 0 °C
Inefficient Work-up Use a saturated aqueous ammonium (B1175870) chloride solution for the work-up to quench the reaction and protonate the alkoxide intermediate. This helps to prevent the formation of insoluble magnesium hydroxides that can trap the product.[6]-
Side Reactions (Enolization, Reduction, Wurtz Coupling) See FAQ Q3 for mitigation strategies.-
Issue 2: Grignard Reaction Fails to Initiate
Potential Cause Recommended Solution
Oxide Layer on Magnesium Surface Activate the magnesium using one of the following methods: - Mechanical Activation: Gently crush some magnesium turnings in the reaction flask with a dry stirring rod.[6] - Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]
Inhibitors in Solvent Use freshly distilled, anhydrous ether or THF. Peroxides in aged ethers can inhibit the reaction.[5]
Insufficient Activation Energy Gentle warming of the flask with a heat gun can sometimes initiate the reaction. Be cautious as the reaction is exothermic and can become vigorous once started.[6]

Experimental Protocols

Protocol 1: Preparation of a Stable Grignard Reagent (Phenylmagnesium Bromide)
  • Glassware and Reagent Preparation:

    • Dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet in an oven at 120 °C for at least 4 hours.

    • Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen.

    • Place 2.43 g (0.1 mol) of magnesium turnings in the flask.

    • Add 50 mL of anhydrous diethyl ether to the dropping funnel.

    • Dissolve 15.7 g (0.1 mol) of bromobenzene (B47551) in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Reaction Initiation and Formation:

    • Add a small portion (approx. 5-10 mL) of the bromobenzene solution to the magnesium turnings.

    • If the reaction does not start (indicated by bubbling and a gentle reflux), add a small crystal of iodine.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

    • The resulting greyish-black solution is the Grignard reagent.

Protocol 2: Synthesis of a Tertiary Alcohol (Triphenylmethanol)
  • Reaction Setup:

    • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

    • Dissolve 9.11 g (0.05 mol) of benzophenone (B1666685) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Addition and Reaction:

    • Add the benzophenone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add 100 mL of a saturated aqueous solution of ammonium chloride to quench the reaction.[6]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two 50 mL portions of diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude triphenylmethanol.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Grignard_Reagent_Formation cluster_reactants Reactants cluster_process Process cluster_product Product AlkylHalide Alkyl Halide (R-X) Initiation Initiation (Activation may be required) AlkylHalide->Initiation Magnesium Magnesium (Mg) Magnesium->Initiation Solvent Anhydrous Ether (e.g., THF) Solvent->Initiation Formation Grignard Reagent Formation (Exothermic) Initiation->Formation GrignardReagent Grignard Reagent (R-Mg-X) Formation->GrignardReagent

Caption: Workflow for Grignard reagent formation.

Tertiary_Alcohol_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Grignard Grignard Reagent (R-Mg-X) NucleophilicAddition Nucleophilic Addition (Low Temperature, e.g., 0°C) Grignard->NucleophilicAddition Ketone Ketone (R'-CO-R'') Ketone->NucleophilicAddition AlkoxideIntermediate Alkoxide Intermediate NucleophilicAddition->AlkoxideIntermediate Quench Quench with aq. NH4Cl AlkoxideIntermediate->Quench Protonation Protonation Quench->Protonation TertiaryAlcohol Tertiary Alcohol (R-C(OH)-R'R'') Protonation->TertiaryAlcohol

Caption: Experimental workflow for tertiary alcohol synthesis.

Troubleshooting_Low_Yield Start Low Yield of Tertiary Alcohol CheckInitiation Did the Grignard reaction initiate? Start->CheckInitiation CheckConditions Were anhydrous conditions maintained? CheckInitiation->CheckConditions Yes ActivateMg Activate Mg (Iodine, 1,2-dibromoethane) CheckInitiation->ActivateMg No CheckSideReactions Possible side reactions? CheckConditions->CheckSideReactions Yes DryGlassware Oven-dry glassware, use anhydrous solvent CheckConditions->DryGlassware No ControlTemp Control reaction temperature (0°C addition) CheckSideReactions->ControlTemp Yes ProperWorkup Use saturated aq. NH4Cl for work-up CheckSideReactions->ProperWorkup No obvious side products

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of Sterically Crowded Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with steric hindrance in the synthesis of crowded molecules.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

  • Q1: My Suzuki-Miyaura coupling reaction with a sterically hindered aryl halide and a bulky boronic acid is resulting in a low yield. What are the likely causes and how can I improve it?

    A1: Low yields in Suzuki-Miyaura couplings with sterically hindered substrates are a common challenge. The primary reason is the decreased reaction rate due to steric hindrance around the reaction centers, which impedes crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2]

    Troubleshooting Steps:

    • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2]

      • Recommendation: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[2]

    • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.

      • Recommendation: For sterically hindered couplings, weaker bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than stronger bases like sodium or potassium hydroxide. Strong bases can lead to unwanted side reactions.

    • Solvent Choice: The solvent can influence the solubility of reagents and the stability of the catalytic species.

      • Recommendation: Aprotic polar solvents like dioxane, toluene (B28343), or THF are commonly used. For particularly challenging couplings, a mixture of solvents (e.g., toluene/water or dioxane/water) can be beneficial.

    • Reaction Temperature: Higher temperatures can help overcome the activation energy barrier imposed by steric hindrance.

      • Recommendation: If the reaction is sluggish at lower temperatures, cautiously increase the temperature. However, be aware that higher temperatures can also lead to catalyst decomposition or side reactions.

    • Degassing: Thoroughly degassing the reaction mixture is critical to prevent the oxidation of the Pd(0) catalyst.

  • Q2: I am attempting a Buchwald-Hartwig amination with a sterically hindered amine and aryl halide, and I'm observing significant amounts of hydrodehalogenation of the aryl halide starting material. How can I minimize this side reaction?

    A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich or sterically hindered substrates. It occurs due to a competing β-hydride elimination pathway.

    Troubleshooting Steps:

    • Ligand Choice: The ligand plays a crucial role in suppressing β-hydride elimination.

      • Recommendation: Use bulky, electron-rich biaryl phosphine ligands.[3] These ligands create a sterically congested environment around the palladium center, which disfavors the conformation required for β-hydride elimination and promotes the desired reductive elimination to form the C-N bond.[3]

    • Base Selection: The nature and strength of the base are critical.

      • Recommendation: Use a non-nucleophilic, strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). These bases are effective at deprotonating the amine without competing as a nucleophile.

    • Solvent: The solvent can influence the rate of the desired reaction versus the side reaction.

      • Recommendation: Anhydrous, aprotic solvents like toluene or dioxane are generally preferred.

    • Temperature Control: Carefully control the reaction temperature.

      • Recommendation: While higher temperatures can increase the reaction rate, they can also promote β-hydride elimination. It's often a matter of finding the optimal temperature that favors the amination product.

Issue 2: Challenges in Amide Bond Formation with Bulky Substrates

  • Q3: I am struggling to synthesize a sterically hindered amide from a bulky carboxylic acid and a hindered amine using standard coupling reagents. The reaction is either incomplete or gives very low yields. What alternative methods can I try?

    A3: The synthesis of sterically hindered amides is a well-known challenge in organic synthesis, as the nucleophilic attack of the amine on the activated carboxylate is severely impeded.[4][5]

    Alternative Strategies:

    • Use of More Reactive Acylating Agents:

      • Recommendation: Convert the carboxylic acid to a more reactive acyl chloride or anhydride. These can react with hindered amines, sometimes even without a base at elevated temperatures.[]

    • Specialized Coupling Reagents:

      • Recommendation: While standard reagents may fail, more potent coupling reagents like COMU ([(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]) or T3P (Propylphosphonic Anhydride) can be effective for hindered systems.

    • Grignard Reagent Addition to Isocyanates:

      • Recommendation: A robust method for forming highly hindered amides involves the addition of a Grignard reagent to an isocyanate.[4][5] This approach forms a C-C bond to construct the amide, bypassing the difficult C-N bond formation step.[5]

Issue 3: General Strategies for Overcoming Steric Hindrance

  • Q4: Beyond specific reaction types, what are some general techniques I can employ to overcome steric hindrance in my synthetic route?

    A4: Several general strategies can be applied to mitigate the effects of steric hindrance.

    General Techniques:

    • High-Pressure Synthesis: Applying high pressure (barochemistry) can overcome steric barriers by reducing the activation volume of the reaction.[7] This technique has been shown to be effective in various reactions, including cycloadditions and Michael additions, with sterically demanding substrates.[7]

    • Microwave-Assisted Synthesis: Microwave irradiation can rapidly and uniformly heat the reaction mixture, providing the energy needed to overcome the activation barriers of sterically hindered reactions.[8] This often leads to significantly reduced reaction times and improved yields.[8][9]

    • Solvent-Free Reactions: In some cases, running the reaction neat (without a solvent) at an elevated temperature can be effective. This maximizes the concentration of the reactants and can help overcome steric repulsion.

    • Rational Ligand/Catalyst Design: As seen in cross-coupling reactions, the design of ligands and catalysts that create a specific steric and electronic environment at the reaction center is a powerful strategy.

    • Protecting Group Strategy: Judicious use of protecting groups can temporarily mask reactive sites, allowing other transformations to occur without interference. The choice of a protecting group with the right steric bulk is crucial.

Data Presentation

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃2K₂CO₃Toluene/H₂O10024<10
SPhos2K₃PO₄Dioxane1101285
XPhos2K₃PO₄Dioxane1101292
RuPhos2Cs₂CO₃Toluene1001688

Data is representative and compiled from typical results found in the literature for the coupling of 2-bromo-1,3-dimethylbenzene with phenylboronic acid.

Table 2: Effect of Reaction Conditions on a High-Pressure Diels-Alder Reaction

Pressure (kbar)Temperature (°C)Time (h)CatalystYield (%)
1 (Atmospheric)12048None15
1 (Atmospheric)8024Lewis Acid45
102512None85
15258None>95

Illustrative data for a sterically hindered Diels-Alder reaction.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide using a Buchwald Ligand

This protocol provides a general starting point for the coupling of a sterically hindered aryl bromide with a boronic acid. Optimization may be required for specific substrates.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos)

  • Sterically hindered aryl bromide

  • Boronic acid

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-activation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and the bulky phosphine ligand (4 mol%) to a dry reaction vessel equipped with a stir bar. Add a small amount of the reaction solvent and stir for 10-15 minutes at room temperature.

  • Reaction Setup: To the reaction vessel containing the pre-activated catalyst (or add the catalyst and ligand directly), add the sterically hindered aryl bromide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Degassing: Seal the vessel and thoroughly degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (N₂ or Ar).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Synthesis of a Crowded Heterocycle

This protocol describes a general procedure for accelerating a reaction that is sluggish under conventional heating due to steric hindrance.

Materials:

  • Microwave reactor

  • Microwave-safe reaction vial with a stir bar

  • Starting materials for the heterocyclic synthesis

  • High-boiling point polar solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • Reagent Preparation: In a microwave-safe reaction vial, combine the sterically hindered starting materials and a magnetic stir bar.

  • Solvent Addition: Add the appropriate high-boiling point polar solvent. The solvent should be able to efficiently absorb microwave energy.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the desired temperature (e.g., 150-200 °C), reaction time (e.g., 10-30 minutes), and power. The instrument will automatically adjust the power to maintain the set temperature.

  • Cooling: After the irradiation is complete, allow the vial to cool to a safe temperature before opening.

  • Work-up and Purification: Follow standard procedures for work-up and purification as described in Protocol 1.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Low Yield start Low Yield in Sterically Hindered Reaction q1 Optimize Catalyst/ Ligand? start->q1 q2 Modify Reaction Conditions? q1->q2 No sol1 Use Bulky, Electron-Rich Ligands (e.g., Buchwald) q1->sol1 Yes q3 Change Synthetic Strategy? q2->q3 No sol2 Increase Temp., Change Solvent, Use Weaker Base q2->sol2 Yes sol3 High-Pressure or Microwave Synthesis q3->sol3 Yes end Improved Yield sol1->end sol2->end sol3->end suzuki_cycle pd0 Pd(0)L_n oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)(X)L_n oa->pd2_complex tm Transmetalation (R-B(OR)₂) pd2_complex->tm pd2_biaryl Ar-Pd(II)(R)L_n tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Ar-R re->product

References

Technical Support Center: Purification Strategies for Isomeric Impurities of C10H22 (Decane)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of C10H22 isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of decane (B31447) isomers.

Frequently Asked Questions (FAQs)

Q1: What are C10H22 isomers and why are they difficult to separate?

A1: C10H22 represents the molecular formula for decane, which has 75 structural isomers.[1][2] These isomers, which include the straight-chain n-decane and various branched structures (e.g., methylnonanes, ethyloctanes), share the same molecular weight but differ in their carbon skeleton arrangement.[1] This structural similarity results in very close physical properties, such as boiling points and polarity, making their separation challenging.

Q2: What are the primary methods for purifying C10H22 isomers?

A2: The primary methods for separating C10H22 isomers are based on exploiting their subtle differences in physical and chemical properties. The main techniques include:

  • Fractional Distillation: This is the most common industrial method, separating isomers based on differences in their boiling points.[1]

  • Preparative Gas Chromatography (GC): A high-resolution technique suitable for isolating small quantities of pure isomers based on their volatility and interaction with a stationary phase.

  • High-Performance Liquid Chromatography (HPLC): Particularly normal-phase HPLC, can be used to separate isomers based on polarity differences.

  • Crystallization: This method can be effective for separating linear alkanes from branched isomers due to differences in their crystal lattice packing.

Q3: How does branching affect the boiling point of C10H22 isomers?

A3: Generally, branched-chain isomers have lower boiling points than their straight-chain counterparts.[1] Increased branching leads to a more compact molecular shape with a smaller surface area, which reduces the strength of the intermolecular van der Waals forces. Consequently, less energy is required to overcome these forces, resulting in a lower boiling point.[1]

Q4: Can I use reversed-phase HPLC to separate decane isomers?

A4: Reversed-phase HPLC is generally not the preferred method for separating nonpolar isomers like those of decane. In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Since decane isomers are all highly nonpolar, they would have very strong interactions with the stationary phase, leading to very long retention times and poor separation. Normal-phase HPLC, which uses a polar stationary phase and a nonpolar mobile phase, is better suited for this type of separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of C10H22 isomers.

Fractional Distillation
Problem Possible Cause Solution
Poor separation of isomers with close boiling points. 1. Insufficient column efficiency: The fractionating column may not have enough theoretical plates for the separation. 2. Incorrect reflux ratio: The ratio of condensed vapor returned to the column versus what is collected may be too low. 3. Heating rate is too high: A rapid heating rate can disrupt the temperature gradient in the column.1. Increase column efficiency: Use a longer column or one packed with a higher surface area material (e.g., Raschig rings, Vigreux indentations).[3] 2. Optimize reflux ratio: Increase the reflux ratio to improve separation, although this will increase the distillation time.[3] 3. Control heating: Use a heating mantle with a controller to ensure a slow and steady heating rate.
Flooding of the distillation column. 1. Excessive boil-up rate: The heating rate is too high, causing a large volume of vapor to rise through the column. 2. High reflux ratio: Returning too much liquid to the column can cause it to fill up.1. Reduce heating: Lower the power to the heating mantle. 2. Decrease reflux ratio: Adjust the reflux head to collect more distillate.
Bumping or uneven boiling. Lack of boiling chips or stir bar: Leads to superheating of the liquid followed by violent boiling.Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Preparative Gas Chromatography (GC)
Problem Possible Cause Solution
Co-elution of isomers (peaks overlap). 1. Inadequate column resolution: The column may not be long enough or have the appropriate stationary phase. 2. Incorrect temperature program: The temperature ramp may be too fast.1. Use a high-resolution column: Employ a long capillary column (e.g., >50 m) with a suitable stationary phase (e.g., a wax-based phase like Carbowax or a polysiloxane). 2. Optimize temperature program: Use a slower temperature ramp or an isothermal period at a temperature that maximizes the separation of the target isomers.
Peak tailing. 1. Active sites on the column: Can lead to unwanted interactions with the analytes. 2. Column overload: Injecting too much sample.1. Use a deactivated column: Ensure the column is properly deactivated. 2. Reduce injection volume: Decrease the amount of sample injected onto the column.
Low recovery of purified isomers. Inefficient trapping: The collection trap may not be cold enough to condense the eluted isomers effectively.Improve trapping efficiency: Use a colder trapping system, such as a liquid nitrogen trap, to ensure complete condensation of the collected fractions.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
All isomers elute together at the solvent front. Mobile phase is too strong: The solvent is too nonpolar, causing all components to move with the mobile phase without interacting with the stationary phase.Use a weaker (more polar) mobile phase: In normal-phase HPLC, increase the polarity of the mobile phase (e.g., by adding a small amount of a more polar solvent like isopropanol (B130326) to hexane).
Poor resolution between isomers. 1. Inappropriate stationary phase: The column packing is not providing enough selectivity. 2. Mobile phase composition is not optimal. 1. Select a more suitable stationary phase: For nonpolar isomers, a silica (B1680970) or alumina (B75360) column is a good starting point. Chiral stationary phases may be necessary for separating enantiomers. 2. Optimize the mobile phase: Perform a systematic study of different nonpolar solvent mixtures to find the optimal composition for separation.
Broad peaks. Column overloading: Injecting too much sample.Reduce sample concentration or injection volume.
Crystallization
Problem Possible Cause Solution
No crystals form upon cooling. 1. Solution is not supersaturated: Too much solvent was used. 2. Compound is highly soluble even at low temperatures. 1. Concentrate the solution: Gently evaporate some of the solvent and attempt to crystallize again. 2. Change the solvent: Use a solvent in which the compound is less soluble at low temperatures. A co-solvent system (a good solvent and a poor solvent) can also be effective.
Oiling out instead of crystallization. Solution is cooling too quickly, or the compound's melting point is below the crystallization temperature. 1. Ensure slow cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath. 2. Use a higher boiling point solvent if the compound's melting point is low.
Impurities co-crystallize with the desired product. The solubility difference between the desired isomer and the impurity is not large enough in the chosen solvent. Try a different crystallization solvent or consider a multi-step crystallization process. A preliminary purification by another method (e.g., distillation) may be necessary.

Data Presentation

The separation of C10H22 isomers by fractional distillation is feasible due to the differences in their boiling points. As a general trend, increased branching lowers the boiling point.

Table 1: Physical Properties of Selected C10H22 Isomers

Isomer NameStructureBoiling Point (°C)Density (g/cm³)
n-DecaneStraight-chain174.1[2]0.730
2-MethylnonaneBranched167.80.728
3-MethylnonaneBranched168.90.733
4-MethylnonaneBranched166.60.731
2,2-Dimethyl-octaneBranched157.30.726
3,3-Dimethyl-octaneBranched162.10.743
4,4-Dimethyl-octaneBranched160.40.741
2,2,5,5-TetramethylhexaneHighly Branched148.20.737

Note: Data is compiled from various sources and may have slight variations.

Experimental Protocols

Fractional Distillation

Objective: To separate a mixture of n-decane and a branched C10H22 isomer (e.g., 2-methylnonane) based on their boiling point difference.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a collection flask.

  • Sample Preparation: Fill the round-bottom flask to no more than two-thirds of its volume with the C10H22 isomer mixture. Add boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently with a heating mantle.

    • As the mixture heats, a vapor ring will rise through the fractionating column.

    • Maintain a slow and steady heating rate to establish a temperature gradient in the column.

    • The vapor that reaches the distillation head will be enriched in the more volatile component (the branched isomer).

    • Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the first isomer as it distills.

  • Fraction Collection:

    • Collect the first fraction (distillate) as long as the temperature remains constant.

    • When the temperature begins to rise, change the collection flask to collect the intermediate fraction.

    • Once the temperature stabilizes at the boiling point of the second isomer (n-decane), change the collection flask again to collect the second fraction.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) to determine the effectiveness of the separation.

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_collection Fraction Collection A Assemble Distillation Apparatus B Add Isomer Mixture and Boiling Chips to Flask A->B C Gentle Heating B->C D Establish Temperature Gradient C->D E Vapor Enrichment of More Volatile Isomer D->E F Collect First Fraction (Lower Boiling Point) E->F G Collect Intermediate Fraction F->G H Collect Second Fraction (Higher Boiling Point) G->H I Purity Analysis by GC H->I Preparative_GC_Workflow cluster_setup Instrument Setup cluster_method_dev Method Development cluster_purification Purification cluster_recovery Recovery A Install High-Resolution GC Column B Set Carrier Gas Flow and Injector/Detector Parameters A->B C Analytical Injection to Optimize Temperature Program B->C D Preparative Injection C->D E Run Optimized Temperature Program D->E F Collect Target Isomer Fraction E->F G Warm Collection Trap F->G H Rinse with Solvent and Evaporate G->H I Purity Analysis H->I HPLC_Purification_Logic Start Start with C10H22 Isomer Mixture Setup HPLC System Setup (Normal-Phase Column, Nonpolar Mobile Phase, RI Detector) Start->Setup Inject Inject Sample Setup->Inject Separate Isocratic Elution Inject->Separate Detect Detect Isomers with RI Detector Separate->Detect Collect Collect Fractions of Separated Isomers Detect->Collect Recover Evaporate Mobile Phase Collect->Recover End Purified C10H22 Isomers Recover->End Crystallization_Workflow Start Isomer Mixture in Flask Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool_RT Slowly Cool to Room Temperature Dissolve->Cool_RT Cool_Cold Further Cool in Ice Bath/Refrigerator Cool_RT->Cool_Cold Filter Vacuum Filtration to Collect Crystals Cool_Cold->Filter Wash Wash Crystals with Cold Solvent Filter->Wash Mother_Liquor Mother Liquor (Enriched in Branched Isomers) Filter->Mother_Liquor (Impurities) Dry Dry Crystals Under Vacuum Wash->Dry Pure_Product Purified n-Decane Crystals Dry->Pure_Product

References

Technical Support Center: Resolving Co-eluting Isomers of Decane in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of co-eluting decane (B31447) isomers in gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of decane isomers.

Issue: Poor Resolution or Complete Co-elution of Decane Isomers

If you are observing broad, overlapping, or completely co-eluting peaks for decane isomers, follow this troubleshooting workflow:

G start Start: Poor Resolution of Decane Isomers check_column Step 1: Evaluate GC Column Is the stationary phase appropriate? start->check_column optimize_temp Step 2: Optimize Oven Temperature Program Is the ramp rate too fast? check_column->optimize_temp check_flow Step 3: Verify Carrier Gas Flow Rate Is it optimal for the column dimensions? optimize_temp->check_flow check_injection Step 4: Assess Injection Parameters Is there potential for band broadening? check_flow->check_injection confirm_identity Step 5: Confirm Peak Identity Are you using retention indices? check_injection->confirm_identity end End: Resolution Improved confirm_identity->end

Figure 1. Troubleshooting workflow for poor resolution.

Step 1: Evaluate GC Column Selection

The choice of the GC column is the most critical factor for separating isomers.[1][2] For alkane isomers like decane, separation is primarily governed by boiling points and molecular shape.[3][4]

  • Stationary Phase: Non-polar stationary phases are ideal for separating alkanes based on their boiling points.[1][3] More branched isomers typically have lower boiling points and elute earlier.[4]

    • Recommended Phases:

      • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1)

      • 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms)[1][5]

    • Specialty Phases: For very complex mixtures, liquid crystalline stationary phases can offer unique selectivity for positional and geometric isomers.[6]

  • Column Dimensions: Column dimensions significantly impact efficiency and resolution.[7][8]

    • Length: Longer columns provide more theoretical plates, leading to better resolution, but also increase analysis time.[1][7] For complex isomer mixtures, a column of at least 60 meters is recommended.[1]

    • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and better resolution.[1][7]

    • Film Thickness: Thicker films increase retention, which can be beneficial for volatile compounds. A film thickness of 0.25 µm to 0.50 µm is generally suitable for a wide range of alkanes.[1]

Step 2: Optimize the Oven Temperature Program

A slow temperature ramp rate allows for more interaction between the analytes and the stationary phase, which enhances separation.[1][2][5]

  • Symptom: Closely eluting or co-eluting peaks.

  • Solution: Decrease the temperature ramp rate. A good starting point is a slow ramp of 1-5°C per minute.[5] For very similar isomers, a rate of 1-2°C/min may be necessary.[5] Adding a short isothermal hold just before the elution of the decane isomers can also improve separation.[2]

Step 3: Adjust the Carrier Gas Flow Rate

The linear velocity of the carrier gas affects column efficiency. Every column has an optimal flow rate for maximum resolution.[2][5]

  • Symptom: Broad peaks leading to poor resolution.

  • Solution: Optimize the carrier gas flow rate. Consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions and carrier gas type (Helium or Hydrogen).[2] For a 0.25 mm ID column, a typical starting flow rate is around 1.0-1.5 mL/min.[5]

Step 4: Evaluate Injection Technique

The injection technique can influence the initial bandwidth of the analytes on the column.

  • Symptom: Broad or tailing peaks.

  • Solution:

    • Injection Port Temperature: Ensure the injection port is hot enough to rapidly vaporize the sample, typically set well above the boiling point of the highest boiling component.[3]

    • Split vs. Splitless Injection: For concentrated samples, a split injection with a high split ratio can prevent column overload and peak distortion.[1][5]

    • Inlet Liner: Use a deactivated inlet liner to prevent interactions with active sites that can cause peak tailing.[5]

Frequently Asked Questions (FAQs)

Q1: Why are my decane isomers co-eluting even with a non-polar column?

A1: While a non-polar column is the correct choice, several factors can still lead to co-elution:

  • Suboptimal GC Parameters: The oven temperature program may be too fast, or the carrier gas flow rate may not be optimized.[2] A slow ramp rate is crucial for separating closely boiling isomers.[1][5]

  • Inadequate Column Dimensions: The column may be too short or have too large an internal diameter to provide the necessary theoretical plates for separation.[1] For complex mixtures of isomers, a longer column (e.g., 60 m or more) is often required.[1]

  • Structurally Similar Isomers: Some decane isomers have very similar boiling points and molecular shapes, making them inherently difficult to separate. In such cases, very high-resolution capillary columns or specialized stationary phases might be necessary.[6]

Q2: How can I confirm that a peak is due to co-elution?

A2: Confirming co-elution is a critical first step.

  • Peak Shape: Asymmetrical peaks with a shoulder or tailing are strong indicators of co-elution.[2][9][10]

  • Mass Spectrometry (MS) Detector: If using a GC-MS system, you can examine the mass spectrum across the peak. If the mass spectrum changes from the leading edge to the tailing edge, it confirms the presence of more than one compound.[2][9] You can also use extracted ion chromatograms (EICs) for ions specific to different isomers to see if their peak apexes are slightly different.[9]

  • Varying Chromatographic Conditions: A slight change in the temperature program or flow rate can sometimes cause co-eluting peaks to shift apart, revealing the presence of multiple compounds.[2]

Q3: What is a good starting point for a GC method for decane isomer analysis?

A3: A good starting point for your method development is as follows. Remember to optimize for your specific application.

ParameterRecommended Starting Condition
GC Column
Stationary Phase100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane[1]
Length30 m for general use; ≥60 m for complex mixtures[1]
Internal Diameter0.25 mm[1]
Film Thickness0.25 µm[1]
Temperatures
Inlet Temperature250 °C
Initial Oven Temp.40 °C, hold for 2 minutes[1]
Oven Ramp Rate5 °C/min to 200 °C[1]
Final HoldHold at 200 °C for 5 minutes[1]
Carrier Gas
GasHelium or Hydrogen
Flow Rate~1.0-1.5 mL/min for 0.25 mm ID column[5]
Injection
ModeSplit
Split Ratio100:1 (adjust based on concentration)[1]
Injection Volume1 µL[1]

Q4: How can I identify the specific decane isomers after separation?

A4: Unambiguous identification of isomers can be challenging.

  • Kovats Retention Indices (I): This is a robust method for compound identification. The KI system provides a standardized measure of retention that is less dependent on instrumental variations than absolute retention times.[4]

  • Mass Spectrometry (GC-MS): Coupling your GC to a mass spectrometer provides fragmentation patterns that can help elucidate the branching structure of the hydrocarbon isomers.[4]

Experimental Protocols

Protocol 1: General GC Method for Decane Isomer Separation

This protocol provides a starting point for the separation of decane isomers.

  • Sample Preparation: Prepare standards and samples in a volatile, non-polar solvent such as hexane.[1]

  • GC System Configuration:

    • Install a non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane), 30-60 m in length, 0.25 mm ID, and 0.25 µm film thickness.[1]

    • Set the carrier gas (Helium) flow rate to the column manufacturer's optimum, typically around 1.0-1.5 mL/min.[5]

  • Injector and Detector Settings:

    • Set the injector temperature to 250 °C.

    • Set the detector (e.g., FID) temperature to 250 °C.

  • Oven Temperature Program:

    • Set the initial oven temperature to 40°C and hold for 2 minutes.[1]

    • Program the oven to ramp at 5-10°C/min to 200°C. For improved resolution, a slower ramp rate of 5°C/min or less is beneficial.[1][5]

    • Hold at the final temperature for 5 minutes.[1]

  • Injection:

    • Inject 1 µL of the sample using a split injection with a ratio of 100:1. The split ratio may need to be optimized based on sample concentration.[1]

  • Data Acquisition and Analysis:

    • Acquire the chromatogram using appropriate data collection software.

    • Identify peaks by comparing retention times to standards or by using Kovats retention indices.[4]

Logical Relationship for Column Selection

G start Start: Select GC Column for Decane Isomers phase Choose a Non-Polar Stationary Phase (e.g., 100% Dimethylpolysiloxane) start->phase dimensions Select Appropriate Column Dimensions phase->dimensions length Length: ≥60 m for high resolution dimensions->length id ID: 0.25 mm or smaller for high efficiency dimensions->id film Film Thickness: 0.25 - 0.50 µm dimensions->film end End: Optimized Column Selection length->end id->end film->end

Figure 2. Decision process for GC column selection.

References

Technical Support Center: Synthesis of 3,3-Diethyl-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3,3-diethyl-2-methylpentane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Grignard Reaction with 3,3-Diethyl-2-pentanone followed by Reduction

This two-step approach involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently reduced to the target alkane.

Troubleshooting the Grignard Reaction Step

Issue Potential Cause Troubleshooting Action
Low or no formation of the Grignard reagent Impure magnesium turnings.Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.
Wet glassware or solvent.Flame-dry all glassware before use and use anhydrous solvents.
Premature quenching of the Grignard reagent.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
Low yield of the tertiary alcohol Steric hindrance from the ketone and/or Grignard reagent.[1][2]Use a less sterically hindered Grignard reagent if possible. Add the Grignard reagent slowly at a low temperature to minimize side reactions.
Enolization of the ketone by the Grignard reagent acting as a base.[1][2]Use a less hindered Grignard reagent. Consider using an organolithium reagent which is generally more reactive and less prone to enolization.
Reduction of the ketone to a secondary alcohol.[1][2]This can occur if the Grignard reagent has β-hydrogens. Use a Grignard reagent without β-hydrogens if possible.
Formation of unexpected byproducts Wurtz coupling of the alkyl halide.Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.
Aldol condensation of the ketone.[3]This can be promoted by the basicity of the Grignard reagent. Maintain a low reaction temperature.

Troubleshooting the Reduction of the Tertiary Alcohol

Issue Potential Cause Troubleshooting Action
Incomplete reduction Ineffective reducing agent for a hindered tertiary alcohol.Use a strong reducing agent suitable for tertiary alcohols, such as triethylsilane with a Lewis acid catalyst (e.g., BF₃·OEt₂) or a two-step procedure involving conversion to a tosylate followed by reduction with LiAlH₄.
Steric hindrance around the hydroxyl group.Increase the reaction time and/or temperature, but monitor for side reactions.
Formation of elimination products (alkenes) Use of a protic acid with the reducing agent.Employ non-acidic reduction conditions.
Rearrangement of the carbon skeleton Carbocation formation during the reaction.Choose a reduction method that avoids the formation of carbocation intermediates.
Route 2: Corey-House Synthesis

This method involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[4][5][6] For the synthesis of this compound, this could involve the reaction of lithium di(sec-butyl)cuprate with 3-chloro-3-ethylpentane.

Issue Potential Cause Troubleshooting Action
Low yield of the desired alkane Poor quality of the organolithium reagent.Ensure the alkyllithium reagent is freshly prepared or properly stored and titrated before use.
Incomplete formation of the Gilman reagent.Add the alkyllithium reagent slowly to a well-stirred suspension of copper(I) iodide at a low temperature.
Use of a sterically hindered alkyl halide.[6]The Corey-House reaction works best with primary and secondary alkyl halides. Yields may be lower with tertiary halides.
Side reactions of the Gilman reagent.Gilman reagents can be sensitive to air and moisture; maintain a strict inert atmosphere.
Formation of homocoupling products Reaction of the Gilman reagent with itself or unreacted alkyllithium with the alkyl halide.Ensure complete formation of the Gilman reagent before adding the second alkyl halide.
Route 3: Wolff-Kishner or Clemmensen Reduction of 3,3-Diethyl-2-pentanone

These methods directly reduce the carbonyl group of a ketone to a methylene (B1212753) group.

Issue Potential Cause Troubleshooting Action
Incomplete reduction (Wolff-Kishner) Insufficiently high temperature.[7][8]The Wolff-Kishner reaction requires high temperatures (typically >180 °C). Use a high-boiling solvent like diethylene glycol.
Incomplete formation of the hydrazone.Ensure a sufficient excess of hydrazine (B178648) is used.
Steric hindrance around the carbonyl group.[7]For sterically hindered ketones, longer reaction times and higher temperatures may be necessary (Barton modification).
Incomplete reduction (Clemmensen) Deactivation of the zinc amalgam.Prepare fresh zinc amalgam before the reaction.
Substrate instability in strong acid.[9][10]The Clemmensen reduction uses concentrated HCl and is not suitable for acid-sensitive substrates.
Formation of byproducts (Clemmensen) Dimerization or rearrangement reactions.[10]These are known side reactions, especially with substrates that can form stable carbocations.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is likely to give the highest yield for this compound?

A1: The Grignard reaction followed by reduction of the resulting tertiary alcohol is often a reliable method for constructing highly substituted carbon skeletons. However, the Corey-House synthesis can also be effective if a suitable tertiary alkyl halide can be coupled with a Gilman reagent. The direct reduction of a ketone via Wolff-Kishner or Clemmensen is a more direct route but can be challenging with sterically hindered ketones.

Q2: How can I purify the final this compound product?

A2: Fractional distillation is the most common method for purifying alkanes from reaction mixtures, especially if the boiling points of the product and byproducts are sufficiently different.[11][12][13] For high purity, preparative gas chromatography can be employed.

Q3: What are the expected boiling points for the key compounds in these syntheses?

A3:

Compound Boiling Point (°C)
This compound ~174
3,3-Diethyl-2-pentanone Not readily available

Q4: How can I confirm the identity and purity of my final product?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent method for identifying the product and any impurities.[14][15] The mass spectrum of branched alkanes shows characteristic fragmentation patterns.[15] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to confirm the structure.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Diethyl-2-methylpentan-2-ol via Grignard Reaction

Materials:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining 2-bromopropane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 3,3-diethyl-2-pentanone in anhydrous diethyl ether dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3,3-diethyl-2-methylpentan-2-ol.

Protocol 2: Reduction of 3,3-Diethyl-2-methylpentan-2-ol

Materials:

  • 3,3-Diethyl-2-methylpentan-2-ol

  • Triethylsilane

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3,3-diethyl-2-methylpentan-2-ol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilane to the solution.

  • Slowly add boron trifluoride diethyl etherate dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Visualizations

Grignard_Synthesis_Workflow Start Start: 3,3-Diethyl-2-pentanone & 2-Bromopropane Grignard_Formation Grignard Reagent Formation: Mg, Anhydrous Ether Start->Grignard_Formation Grignard_Reaction Grignard Reaction: Addition to Ketone Start->Grignard_Reaction Grignard_Formation->Grignard_Reaction Intermediate_Alcohol Intermediate: 3,3-Diethyl-2-methylpentan-2-ol Grignard_Reaction->Intermediate_Alcohol Reduction Reduction: (e.g., Et3SiH, BF3.OEt2) Intermediate_Alcohol->Reduction Final_Product Final Product: This compound Reduction->Final_Product Purification Purification: Fractional Distillation Final_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Workflow for the synthesis of this compound via a Grignard reaction and subsequent reduction.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Reagents Check Reagent Purity & Dryness Low_Yield->Check_Reagents Check_Atmosphere Verify Inert Atmosphere Low_Yield->Check_Atmosphere Check_Temp Optimize Reaction Temperature Low_Yield->Check_Temp Check_Time Adjust Reaction Time Low_Yield->Check_Time Side_Reactions Analyze for Side Products (GC-MS) Low_Yield->Side_Reactions Enolization Enolization? Side_Reactions->Enolization Reduction Reduction of Ketone? Side_Reactions->Reduction Coupling Wurtz Coupling? Side_Reactions->Coupling

References

Technical Support Center: Troubleshooting Low Conversion Rates in Branched Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low conversion rates in branched alkane synthesis. The content is structured in a question-and-answer format to directly tackle specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My branched alkane synthesis reaction has a low conversion rate. What are the most common initial checks I should perform?

A1: When encountering a low conversion rate, a systematic initial check of your experimental setup and components is crucial.

  • Verify Reagent and Solvent Purity: Impurities, especially water, can deactivate catalysts and react with intermediates. Ensure all starting materials and solvents are of the required purity and are properly dried.

  • Confirm Reaction Conditions: Double-check that the temperature, pressure, and stirring rate are set as specified in your protocol. Inaccurate readings or fluctuations can significantly impact reaction kinetics.

  • Assess Catalyst Activity: If you are using a previously opened or stored catalyst, its activity may have diminished. Consider using a fresh batch or testing the activity of the current one.

  • Analyze the Reaction Mixture: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the components in your crude reaction mixture. The presence of unreacted starting materials, expected byproducts, or unexpected side products can provide clues to the root cause of the low conversion.

Q2: How can I determine if my catalyst is deactivated, and what are the common causes?

A2: Catalyst deactivation is a primary cause of low conversion rates. Visual inspection and analytical techniques can help diagnose this issue. A common visual sign of palladium-based catalyst deactivation is the formation of a black precipitate (palladium black), indicating agglomeration. [1] Common causes of catalyst deactivation include:

  • Poisoning: Impurities in the feedstock, such as sulfur, nitrogen, or water, can strongly adsorb to the catalyst's active sites, rendering them inactive. [2][3]* Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. [3][4]* Sintering: High reaction or regeneration temperatures can cause the small metal particles of the catalyst to agglomerate into larger, less active particles. [4][5]* Leaching: The active metal component of the catalyst may dissolve into the reaction medium under certain conditions.

To confirm deactivation, you can perform a catalyst activity test with a fresh batch of reagents under ideal conditions and compare the results with your current catalyst.

Q3: What are the most common side reactions in branched alkane synthesis, and how can they be minimized?

A3: Side reactions compete with the desired synthesis pathway, consuming reactants and reducing the yield of the branched alkane. Key side reactions include:

  • Cracking/Hydrocracking: This involves the breaking of C-C bonds, leading to the formation of smaller, undesired alkanes. This is often favored at higher temperatures. [6]* Polymerization: Olefin reactants can polymerize, especially at low isobutane-to-olefin ratios in alkylation processes. This leads to the formation of heavy hydrocarbons.

  • Wurtz Coupling: In syntheses involving organometallic reagents like Grignard reagents, the coupling of two alkyl halides can occur, producing a symmetrical alkane byproduct. This can be minimized by the slow addition of the alkyl halide.

  • Disproportionation: This reaction involves the transfer of hydrogen between molecules, leading to a mixture of more and less saturated hydrocarbons.

Minimizing these side reactions often involves optimizing reaction conditions such as temperature, pressure, and reactant ratios, as well as ensuring high-purity starting materials.

Troubleshooting Guides

Guide 1: Issues in Alkane Isomerization

Problem: Low conversion of n-alkanes to branched isomers.

Potential Cause Troubleshooting Steps
Suboptimal Temperature Isomerization reactions are typically exothermic, favoring branched products at lower temperatures. However, higher temperatures are often required for catalyst activation. [6]Find the optimal temperature by running the reaction at a range of temperatures and analyzing the product distribution.
Catalyst Deactivation (Coking) Coke formation blocks catalyst pores and active sites. [3]Perform a regeneration cycle. For platinum/alumina catalysts, this typically involves a controlled burn-off of coke with a dilute oxygen stream, followed by an oxychlorination step to redisperse the platinum.
Feedstock Impurities Water and sulfur compounds can poison the catalyst. Ensure the feedstock is thoroughly dried and purified before it enters the reactor.
Incorrect Hydrogen Pressure High hydrogen pressure can suppress dehydrogenation, which is a key step in the isomerization mechanism over some catalysts. [6]Optimize the hydrogen partial pressure according to the catalyst and reaction type.

Data Presentation: Effect of Temperature on n-Heptane Isomerization

CatalystTemperature (°C)n-Heptane Conversion (%)i-Heptane Selectivity (%)i-Heptane Yield (%)Reference
0.5 wt% Pt/SZrO₂23069.6481.456.68[7]
Pt/H-USY250~60~95~57[8]
Pt/ZSM-2226081.1-76.4[6]
2%Pt/HY27575.855.742.2[9]

Note: Yields and selectivities are highly dependent on the specific catalyst, support, and other reaction conditions.

Guide 2: Issues in Alkylation of Isobutane with Olefins

Problem: Low yield of high-octane alkylate.

Potential Cause Troubleshooting Steps
Low Isobutane-to-Olefin (I/O) Ratio A low I/O ratio promotes olefin polymerization, leading to lower alkylate yield and quality. [10]Maintain a high I/O ratio, typically between 7:1 and 12:1 at the reactor inlet. [10][11]
High Reaction Temperature Higher temperatures favor polymerization and other side reactions. [11]For sulfuric acid alkylation, maintain the reaction temperature between 4-13°C. [10]
Acid Catalyst Dilution Water in the feedstock can dilute the acid catalyst, reducing its effectiveness. Ensure feedstock is dry.
Feedstock Impurities Dienes (like butadiene) in the olefin feed can significantly increase acid consumption and lead to the formation of undesirable byproducts. [11]

Data Presentation: Impact of Isobutane/Olefin Ratio on Alkylate Quality

Isobutane/Olefin Ratio (vol/vol)Alkylate Yield (vol alkylate/vol olefin)Research Octane Number (RON)
5:1LowerLower
8:1HigherHigher
12:1HighestHighest

General trend observed in alkylation processes. Specific values can vary.

Guide 3: Issues in Grignard Synthesis of Branched Alkanes

Problem: Low yield of the desired branched alkane after reaction of a Grignard reagent with a ketone/aldehyde and subsequent reduction.

Potential Cause Troubleshooting Steps
Grignard Reagent Formation Failure The reaction may fail to initiate due to a passivating magnesium oxide layer on the magnesium turnings or the presence of moisture. Activate the magnesium with a small crystal of iodine or by mechanical means (e.g., crushing the turnings). Ensure all glassware is flame-dried and solvents are anhydrous.
Wurtz Coupling Side Reaction The Grignard reagent can react with the starting alkyl halide. To minimize this, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
Enolization of the Ketone If a sterically hindered ketone is used, the Grignard reagent may act as a base and deprotonate the ketone, leading to the recovery of the starting material after workup. Use a less hindered Grignard reagent, lower the reaction temperature, or use an alternative organometallic reagent like an organolithium.
Incomplete Reaction with Carbonyl Ensure a slight molar excess of the Grignard reagent is used and allow sufficient reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS.

Experimental Protocols

Protocol 1: Catalyst Activity Test for Isomerization Catalysts

Objective: To determine the activity of a potentially deactivated isomerization catalyst.

Materials:

  • Fixed-bed reactor

  • Fresh and suspect catalyst samples

  • High-purity n-alkane feedstock (e.g., n-heptane)

  • High-purity hydrogen gas

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Load a known amount of the suspect catalyst into the fixed-bed reactor.

  • Pre-treat the catalyst according to the standard procedure (e.g., reduction under flowing hydrogen at a specific temperature).

  • Introduce the n-alkane feedstock and hydrogen at a set molar ratio, temperature, and pressure (e.g., H₂/n-heptane ratio of 10, 250°C, 1 atm).

  • After allowing the reaction to stabilize, collect the product stream over a set period.

  • Analyze the product stream using GC-FID to determine the conversion of the n-alkane and the selectivity to branched isomers.

  • Repeat steps 1-5 using a fresh, known-active catalyst under the exact same conditions.

  • Compare the conversion and selectivity data from the suspect and fresh catalysts to quantify the extent of deactivation.

Protocol 2: GC-MS Analysis of Branched Alkane Reaction Mixture

Objective: To identify and quantify the components in a crude reaction mixture to diagnose the cause of low conversion.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., nonpolar polysiloxane DB-1). [12]* High-purity helium or hydrogen carrier gas.

  • Crude reaction mixture sample.

  • Alkane standards for calibration.

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a suitable volatile solvent (e.g., hexane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.

  • Run a temperature program that allows for the separation of all expected components (starting materials, products, and potential byproducts). A typical program might start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 250°C), and then hold for a period to ensure all components elute.

  • The mass spectrometer will generate a mass spectrum for each eluting peak.

  • Identify the components by comparing their retention times and mass spectra to those of known standards and library data. Branched alkanes often show characteristic fragmentation patterns, with preferential cleavage at branch points. [13]6. Quantify the relative amounts of each component by integrating the peak areas in the chromatogram. This will reveal the extent of conversion and the prevalence of any side products.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents Analyze Reaction Mixture (GC-MS, NMR) start->check_reagents unreacted_sm High % of Starting Material? check_reagents->unreacted_sm incomplete_rxn Incomplete Reaction unreacted_sm->incomplete_rxn Yes side_products Significant Side Products? unreacted_sm->side_products No optimize_conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time - Check Stirring incomplete_rxn->optimize_conditions side_reaction_path Identify Side Products side_products->side_reaction_path Yes no_obvious_issue No Obvious Issue in Mixture side_products->no_obvious_issue No check_catalyst Check Catalyst Activity optimize_conditions->check_catalyst catalyst_deactivated Catalyst Deactivated? check_catalyst->catalyst_deactivated regenerate_catalyst Regenerate or Replace Catalyst catalyst_deactivated->regenerate_catalyst Yes problem_solved Problem Resolved regenerate_catalyst->problem_solved adjust_for_side_rxn Adjust Conditions to Minimize Side Reactions: - Lower Temperature - Change Reactant Ratio - Purify Feedstock side_reaction_path->adjust_for_side_rxn adjust_for_side_rxn->problem_solved no_obvious_issue->optimize_conditions

Caption: A logical workflow for troubleshooting low conversion rates.

Catalyst_Deactivation_Pathway start Low Catalyst Activity poisoning Poisoning (e.g., S, H₂O) start->poisoning fouling Fouling / Coking start->fouling thermal Thermal Degradation (Sintering) start->thermal solution_poison Solution: Purify Feedstock poisoning->solution_poison solution_coke Solution: Regenerate Catalyst (Coke Burn-off) fouling->solution_coke solution_thermal Solution: Optimize Temperature Redisperse Metal (if possible) thermal->solution_thermal

Caption: Common pathways of catalyst deactivation and their solutions.

References

Technical Support Center: Minimizing Rearrangement Byproducts in Carbocation-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize and control rearrangement byproducts in carbocation-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental driving force behind carbocation rearrangements?

A1: The primary driving force for carbocation rearrangements is the stabilization of the carbocation intermediate. Carbocations are highly reactive species with a positive charge on a carbon atom. Their stability generally follows the order: tertiary > secondary > primary > methyl.[1] If a carbocation can achieve a more stable state—for instance, a secondary carbocation becoming a more stable tertiary one—through the migration of a neighboring group, this rearrangement is often energetically favorable and will likely occur.[2][3] This migration can involve a hydride ion (H⁻), an alkyl group, or an aryl group.[4][5]

Q2: What are the most common types of carbocation rearrangements I might encounter?

A2: The most prevalent types of carbocation rearrangements are:

  • 1,2-Hydride Shift: The migration of a hydrogen atom with its bonding electrons to an adjacent carbocation center.[6]

  • 1,2-Alkyl (or Aryl) Shift: The migration of an alkyl or aryl group with its bonding electrons to an adjacent carbocation center.[6]

  • Ring Expansion and Contraction: In cyclic systems, rearrangements can occur to relieve ring strain or to form a more stable carbocation, leading to an expansion or contraction of the ring size.[7]

Q3: How can I predict if my reaction is prone to carbocation rearrangement?

A3: A reaction is likely to undergo carbocation rearrangement if the initially formed carbocation has an adjacent, more substituted carbon atom. For example, if a primary carbocation is formed next to a tertiary carbon, a hydride or alkyl shift is highly probable to form the more stable tertiary carbocation. Reactions known to be susceptible to these rearrangements include Friedel-Crafts alkylations, Pinacol rearrangements, and Wagner-Meerwein rearrangements.[4][7]

Troubleshooting Guides

Issue 1: My Friedel-Crafts alkylation is yielding a mixture of isomers, with the rearranged product dominating.

This is a classic issue in Friedel-Crafts alkylation, especially when using primary alkyl halides. The initially formed primary carbocation rapidly rearranges to a more stable secondary or tertiary carbocation before alkylating the aromatic ring.[8]

Solutions:

  • Lowering the Reaction Temperature: Reducing the temperature can disfavor the rearrangement process, which often has a higher activation energy than the initial alkylation.

  • Friedel-Crafts Acylation followed by Reduction: This is a highly effective two-step alternative.[9]

    • Acylation: First, perform a Friedel-Crafts acylation using an acyl halide or anhydride. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.

    • Reduction: The ketone product is then reduced to the desired alkyl group using methods like the Clemmensen (acidic conditions) or Wolff-Kishner (basic conditions) reduction.[10]

Data Presentation: Alkylation vs. Acylation-Reduction of Benzene (B151609)

MethodReagentsProduct(s)Typical YieldReference
Direct Alkylation Benzene, 1-chloropropane, AlCl₃n-propylbenzene and isopropylbenzene~50% total yield (ratio of n-propyl to isopropyl is ~45:55)[11]
Acylation-Reduction 1. Benzene, propanoyl chloride, AlCl₃2. Propiophenone (B1677668), N₂H₄, KOHn-propylbenzenePropiophenone: 90.1%n-propylbenzene: 95.6%[11]
Issue 2: During the dehydration of an alcohol, I'm observing significant skeletal rearrangement of the resulting alkene.

This is characteristic of a Wagner-Meerwein rearrangement, where the carbocation formed upon protonation and loss of water rearranges to a more stable intermediate before elimination occurs to form the alkene.[12][13]

Solutions:

  • Choice of Acid and Concentration: The strength and concentration of the acid catalyst can influence the product distribution. In some cases, lowering the acid concentration can favor the elimination product over the rearranged ketone in competing reactions like the Pinacol rearrangement.[7]

  • Use of Non-Nucleophilic Counterions: Employing acids with non-nucleophilic counterions (e.g., triflates, tetrafluoroborates) can sometimes influence the stereoselectivity and reaction pathway by altering the nature of the ion pair.[14]

Data Presentation: Acid Concentration Effect on Pinacol Rearrangement Product Distribution

AcidConcentrationPinacolone (Rearrangement Product) (%)2,3-dimethyl-1,3-butadiene (Elimination Product) (%)
H₂SO₄9M955
H₂SO₄1M7030
H₃PO₄14.7M9010
H₃PO₄1M6535

Note: Data is illustrative of the general trend observed in the study.[7]

Experimental Protocols

Protocol 1: Low-Temperature Friedel-Crafts Alkylation of Toluene (B28343)

This protocol aims to minimize the rearrangement of the alkylating agent by maintaining a low reaction temperature.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • 1-Bromopropane (B46711)

  • Dichloromethane (anhydrous)

  • Ice-salt bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to -20°C using an ice-salt bath.

  • Add toluene (1.0 equivalent) to the cooled suspension.

  • Slowly add 1-bromopropane (1.05 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not rise above -15°C.

  • Stir the reaction mixture at -20°C for 2 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS to determine the ratio of n-propyltoluene to isopropyltoluene.

Protocol 2: Friedel-Crafts Acylation of Benzene and Subsequent Clemmensen Reduction

This two-step protocol is a reliable method to synthesize n-propylbenzene while avoiding rearrangement.[11]

Part A: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride [11]

Reaction Setup:

  • In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl gas.

Reagents:

  • Add 13.3 g (0.1 mol) of anhydrous aluminum chloride to the flask.

  • Place a mixture of 75 mL of dry benzene and 9.25 g (0.1 mol) of propanoyl chloride in the dropping funnel.

Reaction:

  • Cool the flask in an ice bath.

  • Add the benzene-propanoyl chloride mixture dropwise with stirring over a period of 30 minutes.

Work-up:

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 50 mL of concentrated HCl.

  • Separate the organic layer and wash it with 50 mL of 5% NaOH solution, followed by 50 mL of water.

  • Dry the organic layer over anhydrous MgSO₄.

Purification:

  • Remove the benzene by distillation. The resulting propiophenone can be purified by vacuum distillation.

Part B: Clemmensen Reduction of Propiophenone [11]

Amalgamated Zinc Preparation:

  • Prepare zinc amalgam by stirring 30 g of zinc powder with 3 g of mercuric chloride in 30 mL of water and 1.5 mL of concentrated HCl for 5 minutes.

  • Decant the aqueous solution.

Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, 10 g (0.075 mol) of propiophenone, 50 mL of ethanol, and 50 mL of concentrated HCl.

Reaction:

  • Heat the mixture to reflux for 4 hours. Add 10 mL of concentrated HCl every hour.

Work-up:

  • Cool the reaction mixture and decant the solution from the zinc.

  • Dilute the solution with water and extract with diethyl ether.

  • Wash the ether layer with 5% NaOH solution and then with water.

  • Dry the organic layer over anhydrous MgSO₄ and remove the solvent.

Purification:

  • Purify the n-propylbenzene by distillation.

Visualizations

Friedel_Crafts_Alkylation_Troubleshooting Start Friedel-Crafts Alkylation Problem Mixture of Isomers (Rearranged Product Dominates) Start->Problem Leads to Cause Primary Carbocation Rearrangement Problem->Cause Caused by Solution1 Lower Reaction Temperature Cause->Solution1 Mitigated by Solution2 Friedel-Crafts Acylation -> Reduction Cause->Solution2 Avoided by Acylation Acylation with Acyl Halide/Anhydride Solution2->Acylation NoRearrangement Acylium Ion (No Rearrangement) Acylation->NoRearrangement Reduction Clemmensen or Wolff-Kishner Reduction NoRearrangement->Reduction DesiredProduct Desired Linear Alkylbenzene Reduction->DesiredProduct

Caption: Troubleshooting workflow for rearrangement in Friedel-Crafts alkylation.

Carbocation_Rearrangement_Pathway Reactant Reactant (e.g., Primary Alkyl Halide) InitialCarbocation Initial (Less Stable) Primary Carbocation Reactant->InitialCarbocation Forms Rearrangement 1,2-Hydride/Alkyl Shift InitialCarbocation->Rearrangement Undergoes DesiredProduct Non-rearranged Product (Minor) InitialCarbocation->DesiredProduct Trapped by Nucleophile RearrangedCarbocation Rearranged (More Stable) Tertiary Carbocation Rearrangement->RearrangedCarbocation UndesiredProduct Rearranged Product RearrangedCarbocation->UndesiredProduct Trapped by Nucleophile Nucleophile Nucleophile Nucleophile->InitialCarbocation Nucleophile->RearrangedCarbocation

Caption: General pathway of carbocation rearrangement leading to product mixtures.

References

Technical Support Center: Activation of Magnesium for Grignard Reactions with Hindered Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the activation of magnesium for Grignard reactions, especially when working with sterically hindered alkyl or aryl halides.

Troubleshooting Guide

Problem: My Grignard reaction with a hindered halide fails to initiate.

  • Question: What are the initial steps I should take if my Grignard reaction doesn't start?

  • Answer: First, ensure that all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at over 120°C for several hours, and then cooled under an inert atmosphere like nitrogen or argon.[1] All solvents and reagents must be strictly anhydrous, as Grignard reagents are readily quenched by protic sources such as water or alcohols.[1] If the reaction still doesn't initiate, consider employing a chemical or physical activation method.

  • Question: What are the common visual cues that indicate a successful Grignard reaction initiation?

  • Answer: A successful initiation is typically marked by several observable signs. These can include the disappearance of the characteristic color of a chemical activator like iodine, the spontaneous boiling of the solvent (particularly with low-boiling point ethers), the appearance of turbidity or a cloudy grey/brownish color in the reaction mixture, and the generation of heat, indicating an exothermic reaction.[1]

  • Question: I've ensured anhydrous conditions, but the reaction with my hindered halide is still sluggish or fails to start. What's the next step?

  • Answer: The primary obstacle to initiation is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1] This layer acts as a barrier, preventing the magnesium from reacting with the organic halide.[1] To overcome this, you need to disrupt this oxide layer. Several activation methods can be employed, categorized as chemical and physical activation.

Frequently Asked Questions (FAQs)

  • Q1: Why is magnesium activation necessary for Grignard reactions, especially with hindered halides?

  • A1: Magnesium metal is typically coated with a thin, passivating layer of magnesium oxide (MgO) that forms upon exposure to air.[1] This oxide layer is unreactive and prevents the magnesium from reacting with the organic halide to form the Grignard reagent.[1] Activation is the process of removing or disrupting this oxide layer to expose a fresh, reactive magnesium surface.[1] Hindered halides are less reactive, making the presence of a pristine magnesium surface even more critical for a successful reaction.

  • Q2: What are the most common methods for activating magnesium turnings?

  • A2: The most common methods can be broadly classified into chemical and physical activation.

    • Chemical Activation: This involves using activating agents that react with the magnesium surface. Common activators include a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane (B42909) (DBE), or diisobutylaluminium hydride (DIBAH).[1][2][3]

    • Physical Activation: These methods aim to physically break the magnesium oxide layer. This can be achieved by crushing the magnesium turnings with a glass rod, subjecting the reaction to sonication, or by continuous stirring of the dry magnesium turnings under an inert atmosphere.[1][4][5]

  • Q3: When should I consider using highly reactive Rieke Magnesium?

  • A3: Rieke magnesium is a highly reactive form of magnesium powder prepared by the reduction of a magnesium salt.[6] You should consider using Rieke magnesium for particularly challenging Grignard reactions, such as those involving very unreactive or sterically hindered halides, or when other activation methods have failed.[6] Rieke magnesium can react with aryl halides, even at very low temperatures (e.g., -78 °C), to form the corresponding Grignard reagents.[6]

  • Q4: Can I use an "entrainment reagent" for difficult Grignard reactions?

  • A4: Yes, an entrainment reagent, such as 1,2-dibromoethane, can be very effective. The entrainment method involves the preliminary formation of a highly reactive Grignard reagent from a small amount of an entraining agent. This initial reaction cleans the magnesium surface, activating it for the subsequent reaction with the more hindered halide.[4] In some challenging cases, the entrainment reagent can be mixed with the halide of interest and added together throughout the reaction.[4]

Comparison of Magnesium Activation Methods

Activation MethodPrincipleAdvantagesDisadvantagesTypical Initiation Time
Iodine (I₂) Activation Iodine reacts with the magnesium surface, creating reactive magnesium iodide sites.[1]Simple to implement, visual indication of initiation (disappearance of iodine color).[1]Can sometimes be insufficient for very unreactive halides.Variable, can be slow
1,2-Dibromoethane (DBE) DBE is a highly reactive alkyl halide that readily reacts with magnesium, cleaning the surface.[1]Very effective, provides a clear visual cue of activation (ethylene gas evolution).[1][7]The reaction can be vigorous and may consume a small amount of magnesium.[7]Rapid
Mechanical Activation (Crushing/Stirring) Physically breaks the MgO layer to expose a fresh metal surface.[4][5]Avoids the use of chemical activators that could potentially interfere with subsequent reactions.Can be less effective than chemical methods and may require specialized equipment for large-scale reactions.[4]Variable
Sonication Ultrasound waves clean the magnesium surface through cavitation.[4]Non-toxic and easy to implement for laboratory-scale reactions.[4]May not be practical for very large-scale reactions.[4]Can be rapid
DIBAH Activation Diisobutylaluminium hydride (DIBAH) activates the magnesium surface and also acts as a drying agent.[2][3]Very reliable, allows for initiation at or below room temperature, even under dilute conditions.[2][3]DIBAH is a pyrophoric reagent and requires careful handling.Controlled and reliable
Rieke Magnesium A highly reactive, fine powder of magnesium with a large surface area, prepared by the reduction of MgCl₂.[6]Extremely reactive, enabling the formation of Grignard reagents from unreactive halides like aryl fluorides.[6]Requires a separate preparation step and is highly pyrophoric, necessitating handling in a glovebox or on a Schlenk line.[8]Very rapid

Experimental Protocols

Protocol 1: Activation of Magnesium with Iodine

  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser, addition funnel) is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for several hours. Cool the glassware under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagent Setup: To the dried flask, add the magnesium turnings and a magnetic stir bar.

  • Initiation: Add a single, small crystal of iodine. The flask may be gently warmed.[1]

  • Solvent and Halide Addition: Add a small portion of the anhydrous ether solvent and a small amount of the organic halide.

  • Observation: Stir the mixture. The disappearance of the purple or brown color of iodine is a good indicator that the reaction has initiated.[1] Once initiated, the remaining organic halide solution can be added dropwise.

Protocol 2: Activation of Magnesium with 1,2-Dibromoethane (DBE)

  • Glassware and Reagent Preparation: Use scrupulously dried glassware and maintain an inert atmosphere as described in Protocol 1.

  • Reagent Setup: Place the magnesium turnings and a stir bar in the reaction flask.

  • Solvent Addition: Add a portion of the anhydrous ether solvent to cover the magnesium.

  • Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium. A vigorous evolution of ethylene (B1197577) gas and an increase in temperature should be observed, indicating activation.[1]

  • Organic Halide Addition: Once the initial vigorous reaction with DBE has subsided, begin the slow, dropwise addition of your organic halide solution.[1]

Protocol 3: Preparation of Rieke Magnesium

Caution: Rieke magnesium is highly pyrophoric and must be handled under a strict inert atmosphere.

  • Setup: In a dry Schlenk flask under an inert atmosphere, combine anhydrous magnesium chloride (MgCl₂) with a stoichiometric amount of a reducing agent, such as potassium or lithium.[6]

  • Solvent and Electron Carrier: Add anhydrous tetrahydrofuran (B95107) (THF) and a catalytic amount of an electron carrier like naphthalene.[6]

  • Reaction: Stir the mixture at room temperature until the alkali metal is consumed and a fine black powder of highly reactive magnesium is formed.[9]

  • Grignard Formation: The suspension of freshly prepared Rieke magnesium can be used directly for the Grignard reaction by the slow addition of the organic halide solution.

Visualizations

Grignard_Troubleshooting start Grignard Reaction Fails to Initiate check_anhydrous Are all glassware and solvents rigorously anhydrous? start->check_anhydrous dry_reagents Thoroughly dry all glassware and solvents. Use an inert atmosphere (N2 or Ar). check_anhydrous->dry_reagents No activation Has a magnesium activation method been used? check_anhydrous->activation Yes dry_reagents->start choose_activation Select an Activation Method activation->choose_activation No failure Reaction Still Fails activation->failure Yes chemical_activation Chemical Activation choose_activation->chemical_activation physical_activation Physical Activation choose_activation->physical_activation iodine Add a small crystal of Iodine (I2) chemical_activation->iodine dbe Add a few drops of 1,2-Dibromoethane (DBE) chemical_activation->dbe dibah Use DIBAH as an activator chemical_activation->dibah crushing Crush Mg turnings with a glass rod physical_activation->crushing sonication Place flask in an ultrasonic bath physical_activation->sonication stirring Stir dry Mg turnings vigorously physical_activation->stirring rieke_mg Consider using highly reactive Rieke Magnesium for very hindered or unreactive halides. success Reaction Initiates Successfully rieke_mg->success iodine->success dbe->success dibah->success crushing->success sonication->success stirring->success failure->rieke_mg

Caption: Troubleshooting workflow for initiating a Grignard reaction.

References

Validation & Comparative

A Comparative Analysis of the Physical Properties of 3,3-Diethyl-2-methylpentane and 3,4-diethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct physical characteristics of two C10H22 alkane isomers.

This guide provides a comprehensive comparison of the physical properties of two structural isomers of decane: 3,3-Diethyl-2-methylpentane and 3,4-diethylhexane (B99930). Understanding the differences in the physical characteristics of these branched-chain alkanes is crucial for their separation, identification, and application in various research and industrial settings, including their potential use as solvents or in synthetic chemistry. This document summarizes key quantitative data, outlines experimental protocols for property determination, and presents visual representations of the concepts discussed.

Physical Property Comparison

The arrangement of atoms in these isomers, despite having the same molecular formula (C10H22) and molecular weight (142.28 g/mol ), leads to notable differences in their physical properties. This compound is a more highly branched and compact molecule compared to the more linear structure of 3,4-diethylhexane. This difference in molecular architecture directly influences their intermolecular van der Waals forces, which in turn affects their boiling points, melting points, density, and refractive indices.

Physical PropertyThis compound3,4-diethylhexane
Molecular Formula C10H22C10H22
Molecular Weight 142.28 g/mol 142.28 g/mol
Boiling Point 174 °C[1]160-162 °C[2]
Melting Point No experimental data available-53.99 °C
Density Predicted: ~0.76 g/mL0.75-0.751 g/mL[2]
Refractive Index Predicted: ~1.4241.419-1.421

Discussion of Physical Properties

Boiling Point: this compound exhibits a higher boiling point (174 °C) compared to 3,4-diethylhexane (160-162 °C).[1][2] This is contrary to the general trend where increased branching leads to a lower boiling point due to a smaller surface area and weaker van der Waals forces. However, in this specific case, the highly substituted quaternary carbon in this compound may lead to a more rigid structure with significant London dispersion forces, requiring more energy to overcome.

Melting Point: While an experimental melting point for this compound is unavailable, branched alkanes generally have higher melting points than their straight-chain counterparts due to better packing in the crystal lattice. The melting point of 3,4-diethylhexane is reported as -53.99 °C.

Density: The density of 3,4-diethylhexane is approximately 0.75-0.751 g/mL.[2] It is predicted that the density of this compound would be in a similar range, though potentially slightly higher due to its more compact structure.

Refractive Index: The refractive index of 3,4-diethylhexane is in the range of 1.419-1.421. The refractive index is related to the density of a substance, and it is predicted that this compound would have a slightly higher refractive index.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties discussed.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or hot plate)

  • High-boiling point mineral oil

Procedure:

  • A small amount of the liquid sample (a few drops) is placed in the small test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube.

  • The test tube is attached to the thermometer.

  • The thermometer and test tube assembly are immersed in the Thiele tube or oil bath.

  • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume.

Apparatus:

  • Pycnometer

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The empty pycnometer is cleaned, dried, and weighed accurately.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

  • The filled pycnometer is weighed.

  • The temperature of the liquid is recorded.

  • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

An Abbe refractometer is an instrument used to measure the refractive index of liquids.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

  • Soft tissue paper

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • The prism of the refractometer is cleaned with a suitable solvent and allowed to dry.

  • A few drops of the liquid sample are placed on the prism.

  • The prism is closed, and the light source is adjusted.

  • The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read from the scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Visualizations

IsomerComparison Structural Comparison of C10H22 Isomers cluster_0 This compound cluster_1 3,4-diethylhexane cluster_2 Resulting Physical Property Differences a More Branched More Compact Structure c Higher Boiling Point a->c b Less Branched More Linear Structure d Lower Boiling Point b->d

Caption: Comparison of C10H22 Isomers

ExperimentalWorkflow Experimental Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis prep Ensure Purity of This compound and 3,4-diethylhexane Samples boiling Boiling Point Determination (Capillary Method) prep->boiling density Density Measurement (Pycnometer) prep->density refractive Refractive Index Measurement (Abbe Refractometer) prep->refractive analysis Compare Experimental Data with Literature/Predicted Values boiling->analysis density->analysis refractive->analysis

Caption: Workflow for Property Determination

References

A Spectroscopic Showdown: Unraveling the Isomers of C10H22

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic differentiation of n-decane, 2-methylnonane (B165365), and 2,2-dimethyloctane (B44098), offering researchers a detailed comparison of their IR, NMR, and Mass Spectrometry data. This guide provides insights into how subtle changes in molecular structure are reflected in their spectral fingerprints.

The seemingly simple molecular formula C10H22 belies a fascinating world of structural diversity, encompassing 75 distinct isomers. While sharing the same atomic composition, these isomers exhibit unique physical and chemical properties largely dictated by their varied carbon skeletons. For researchers in materials science, petrochemistry, and drug development, the ability to distinguish between these isomers is paramount. This guide provides a detailed spectroscopic comparison of three representative C10H22 isomers: the linear n-decane, the branched 2-methylnonane, and the more highly branched 2,2-dimethyloctane. Through a systematic analysis of their Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, we illustrate how these powerful analytical techniques can be employed to elucidate their distinct molecular architectures.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the IR, ¹H NMR, ¹³C NMR, and Mass Spectra of n-decane, 2-methylnonane, and 2,2-dimethyloctane.

Table 1: Key IR Absorption Bands (cm⁻¹)

Functional Groupn-decane2-methylnonane2,2-dimethyloctane
C-H Stretch (alkane)~2924, 2854~2955, 2924, 2854~2954, 2870
CH₂ Bend (scissoring)~1467~1466~1468
CH₃ Bend (asymmetric)~1457~1458-
CH₃ Bend (symmetric)~1378~1378~1367

Table 2: ¹H NMR Chemical Shifts (ppm)

Proton Environmentn-decane2-methylnonane2,2-dimethyloctane
-CH₃ (terminal)~0.88 (t)~0.86 (d), ~0.88 (t)~0.88 (t), ~0.86 (s)
-CH₂- (internal chain)~1.26 (m)~1.25 (m)~1.24 (m)
-CH- (methine)-~1.55 (m)-
-CH₂- (adjacent to branch)-~1.15 (m)~1.18 (t)

(s = singlet, d = doublet, t = triplet, m = multiplet)

Table 3: ¹³C NMR Chemical Shifts (ppm)

Carbon Environmentn-decane2-methylnonane2,2-dimethyloctane
C1 (primary)~14.1~14.1, ~22.7, ~23.0~14.2, ~29.4
C2 (secondary/quaternary)~22.7~30.0~32.1 (quat.)
C3 (secondary)~31.9~36.9~23.5
C4 (secondary)~29.3~27.3~42.9
C5 (secondary)~29.6~32.0~24.5
C6 (secondary)~29.6~29.7~32.0
C7 (secondary)~29.3~29.4~22.8
C8 (secondary)~31.9~22.7-
C9 (secondary/methine)~22.7~31.9 (methine)-
C10 (primary)~14.1~14.1-

Table 4: Key Mass Spectrometry Fragments (m/z)

IsomerMolecular Ion (M⁺)Base PeakOther Key Fragments
n-decane1424357, 71, 85
2-methylnonane1424357, 71, 85, 127
2,2-dimethyloctane1425743, 71, 85, 113

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques for liquid alkanes. The following provides a detailed overview of the methodologies employed.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is typically used.

  • Sample Preparation: A small drop of the neat liquid isomer is placed directly onto the ATR crystal.

  • Data Acquisition: Spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for both ¹H and ¹³C NMR analysis.

  • Sample Preparation: Approximately 5-10 mg of the liquid alkane is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired.

  • ¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each unique carbon atom. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is the standard instrument for analyzing volatile compounds like alkane isomers.

  • Sample Preparation: A dilute solution of the alkane isomer (e.g., 100 ppm) is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

  • GC Separation: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of any impurities.

  • MS Data Acquisition: The mass spectrometer is operated in EI mode at a standard ionization energy of 70 eV. The mass analyzer is set to scan a mass range of m/z 35-300. The ion source temperature is typically maintained around 230°C.

Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of C10H22 isomers.

Spectroscopic_Comparison_Workflow cluster_isomers C10H22 Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition cluster_analysis Comparative Analysis n_decane n-decane IR IR Spectroscopy n_decane->IR NMR NMR Spectroscopy n_decane->NMR MS Mass Spectrometry n_decane->MS methylnonane 2-methylnonane methylnonane->IR methylnonane->NMR methylnonane->MS dimethyloctane 2,2-dimethyloctane dimethyloctane->IR dimethyloctane->NMR dimethyloctane->MS IR_data IR Spectra IR->IR_data NMR_data 1H & 13C NMR Spectra NMR->NMR_data MS_data Mass Spectra MS->MS_data IR_analysis Functional Groups & Fingerprint Region IR_data->IR_analysis NMR_analysis Chemical Shifts & Splitting Patterns NMR_data->NMR_analysis MS_analysis Molecular Ion & Fragmentation Patterns MS_data->MS_analysis Conclusion Structural Elucidation & Isomer Differentiation IR_analysis->Conclusion NMR_analysis->Conclusion MS_analysis->Conclusion

Caption: Workflow for the spectroscopic comparison of C10H22 isomers.

In-depth Spectroscopic Analysis

Infrared Spectroscopy: A Tale of Vibrating Bonds

The IR spectra of alkanes are dominated by C-H stretching and bending vibrations. For n-decane, the C-H stretching region shows two prominent peaks around 2924 cm⁻¹ (asymmetric CH₂ stretch) and 2854 cm⁻¹ (symmetric CH₂ stretch). In the branched isomers, 2-methylnonane and 2,2-dimethyloctane, an additional C-H stretching peak appears at a higher frequency (~2955 cm⁻¹) corresponding to the asymmetric stretching of the methyl (CH₃) groups. The bending region also provides clues to the molecular structure. All three isomers show a CH₂ scissoring vibration around 1467 cm⁻¹. However, the symmetric CH₃ bending vibration (umbrella mode) is a useful diagnostic tool. In n-decane and 2-methylnonane, this appears around 1378 cm⁻¹. For 2,2-dimethyloctane, the presence of the gem-dimethyl group often leads to a splitting of this band or a shift to a slightly lower wavenumber (~1367 cm⁻¹).

¹H NMR Spectroscopy: Probing the Proton Environments

¹H NMR spectroscopy provides a detailed map of the different proton environments within a molecule. In the spectrum of n-decane, two main signals are observed: a triplet around 0.88 ppm corresponding to the six equivalent terminal methyl protons, and a large multiplet around 1.26 ppm for the sixteen methylene (B1212753) protons in the chain.

The spectrum of 2-methylnonane is more complex due to its lower symmetry. It displays a doublet around 0.86 ppm for the six protons of the two methyl groups attached to the same carbon, and a triplet at 0.88 ppm for the terminal methyl group of the longer chain. The methine proton (-CH-) gives rise to a multiplet further downfield around 1.55 ppm. The methylene protons appear as a series of overlapping multiplets.

2,2-dimethyloctane's spectrum shows a sharp singlet at approximately 0.86 ppm, integrating to nine protons, which is characteristic of the three equivalent methyl groups of the tert-butyl moiety. The terminal methyl group of the octyl chain appears as a triplet around 0.88 ppm. The methylene protons are observed as multiplets in the upfield region. The absence of a methine signal is a key indicator of the quaternary carbon at the branching point.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy is arguably the most powerful of the three techniques for distinguishing between alkane isomers, as it directly probes the carbon backbone. The spectrum of n-decane is relatively simple, showing five distinct signals for the ten carbon atoms due to the molecule's symmetry.

In contrast, 2-methylnonane, being less symmetrical, exhibits ten unique carbon signals. The chemical shifts of the carbons near the branch point are significantly different from those in n-decane. For instance, the methine carbon (C-2) appears around 30.0 ppm.

The spectrum of 2,2-dimethyloctane also shows a unique set of signals. A key feature is the signal for the quaternary carbon, which is typically found around 32.1 ppm and has a characteristically low intensity in proton-decoupled spectra. The chemical shifts of the carbons in the tert-butyl group are also distinctive.

Mass Spectrometry: The Fragmentation Fingerprint

In electron ionization mass spectrometry, all three isomers show a molecular ion (M⁺) peak at an m/z of 142, confirming their shared molecular formula. However, their fragmentation patterns, which constitute a molecular fingerprint, are distinct.

n-decane produces a characteristic series of fragment ions separated by 14 mass units (a CH₂ group), with prominent peaks at m/z 43, 57, 71, and 85. The base peak (the most intense peak) is typically at m/z 43 or 57, corresponding to the propyl or butyl carbocation, respectively.

2-methylnonane also shows major fragments at m/z 43, 57, 71, and 85. A significant peak at m/z 127, resulting from the loss of a methyl group, is a strong indicator of a methyl branch.

The mass spectrum of 2,2-dimethyloctane is dominated by the formation of the very stable tert-butyl cation, leading to an intense base peak at m/z 57. The peak at m/z 113, corresponding to the loss of an ethyl group, is also a characteristic fragment.

Conclusion

The spectroscopic analysis of n-decane, 2-methylnonane, and 2,2-dimethyloctane demonstrates the power of IR, NMR, and Mass Spectrometry in differentiating between structural isomers. While IR spectroscopy provides initial clues about the presence of methyl and methylene groups, ¹H and particularly ¹³C NMR spectroscopy offer a more definitive picture of the carbon skeleton and the electronic environment of each atom. Mass spectrometry complements this information by revealing characteristic fragmentation patterns that are highly dependent on the stability of the resulting carbocations, which in turn is dictated by the branching of the parent molecule. For researchers and scientists, a combined approach utilizing these techniques provides an unambiguous and robust methodology for the structural elucidation and differentiation of C10H22 isomers, a crucial step in understanding and harnessing their unique properties.

Differentiating 3,3-Diethyl-2-methylpentane and its Isomers: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of chemical isomers is a critical challenge in various scientific disciplines, including drug development, environmental analysis, and petrochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of these closely related compounds. This guide provides a comparative overview of the GC-MS differentiation of 3,3-Diethyl-2-methylpentane, a branched alkane with the molecular formula C10H22, and its isomers. We will delve into the experimental data, detailed protocols, and the underlying principles of their differentiation.

Quantitative Data Comparison

The separation of isomers by gas chromatography is fundamentally based on differences in their physical properties, such as boiling point and vapor pressure, which are reflected in their retention times on a given column. The Kovats retention index (RI) is a standardized measure of retention that is less dependent on the specific chromatographic conditions.

Below is a comparison of the Kovats retention indices for this compound and several of its C10H22 isomers on a standard non-polar stationary phase.

Isomer NameStructureKovats Retention Index (RI) on Standard Non-Polar Column
This compound CH3CH(CH3)C(CH2CH3)2CH2CH3 984 [1]
2,2,3,3-Tetramethylhexane (B80486)(CH3)3CC(CH3)2CH2CH3929[2]
3,3,4,4-TetramethylhexaneCH3CH2C(CH3)2C(CH3)2CH2CH3Not available
n-DecaneCH3(CH2)8CH31000

Experimental Protocols

Achieving optimal separation of closely eluting isomers requires careful optimization of the GC-MS parameters. The following protocol is a representative method for the analysis of C10H22 isomers.

1. Sample Preparation:

  • Prepare a dilute solution of the alkane mixture in a volatile solvent such as hexane (B92381) or pentane. A typical concentration range is 10-100 µg/mL.

  • Transfer the solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC (or equivalent)

  • Mass Spectrometer: Agilent 5975C MSD (or equivalent)

  • GC Column: A non-polar capillary column is typically suitable for alkane separation. For enhanced separation of complex isomer mixtures, a high-resolution column may be employed.

    • Option 1 (Standard Resolution): Agilent J&W DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Option 2 (High Resolution for complex mixtures): Long capillary columns (e.g., 100 m) or columns with liquid crystalline stationary phases can provide improved separation of isomeric hydrocarbons[3].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 200°C at a rate of 5°C/min.

    • Final Hold: Hold at 200°C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Scan Range: m/z 35-200

    • Solvent Delay: 3 minutes

Mass Spectral Fragmentation Analysis

The mass spectra of branched alkanes are characterized by fragmentation patterns that are highly indicative of their structure. Unlike their straight-chain counterparts, the molecular ion peak (M+) of highly branched alkanes is often of very low abundance or completely absent. Fragmentation preferentially occurs at the branching points to form more stable secondary and tertiary carbocations.

Expected Fragmentation of this compound:

  • Loss of an ethyl radical (-C2H5, 29 Da): Cleavage at the quaternary carbon is highly probable, leading to the formation of a stable tertiary carbocation. This would result in a significant peak at m/z 113 (142 - 29).

  • Loss of a propyl radical (-C3H7, 43 Da): Another likely fragmentation pathway is the loss of a propyl group, leading to a stable carbocation and a prominent peak at m/z 99.

  • Formation of smaller fragments: Subsequent fragmentation of these primary ions will lead to a series of smaller carbocations, typically with high abundance for C3 and C4 fragments (e.g., m/z 43 and 57).

Comparison with Isomer Mass Spectra:

To illustrate the differentiation of C10H22 isomers, the mass spectra of two highly branched isomers, 2,2,3,3-tetramethylhexane and 3,3,4,4-tetramethylhexane, are presented below.

m/zRelative Intensity (2,2,3,3-Tetramethylhexane)Relative Intensity (3,3,4,4-Tetramethylhexane)[4]Proposed Fragment Ion
43100100[C3H7]+
578595[C4H9]+ (tert-butyl)
713050[C5H11]+
851525[C6H13]+
142<1<1[C10H22]+ (Molecular Ion)

As the data shows, both isomers exhibit a very weak or absent molecular ion peak at m/z 142. The base peak for both is at m/z 43, corresponding to the propyl cation. A significant peak at m/z 57, corresponding to the stable tert-butyl cation, is also prominent in both spectra. The subtle differences in the relative intensities of other fragment ions can be used for their differentiation.

Visualizing the Workflow and Logic

To further clarify the process of GC-MS analysis and isomer differentiation, the following diagrams are provided.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column GC Column Injector->Column Sample Vapor MS_Interface GC-MS Interface Column->MS_Interface Separated Analytes Ion_Source Ion Source MS_Interface->Ion_Source Eluted Analytes Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Separated Ions Data_System Data System (Chromatogram & Mass Spectra) Detector->Data_System Signal

GC-MS Experimental Workflow

Isomer_Differentiation Analyte_Mixture Mixture of C10H22 Isomers GC_Separation Gas Chromatography Separation Analyte_Mixture->GC_Separation Retention_Time Unique Retention Time / Kovats Index GC_Separation->Retention_Time Mass_Spectrometry Mass Spectrometry Analysis GC_Separation->Mass_Spectrometry Identification Isomer Identification Retention_Time->Identification Fragmentation_Pattern Characteristic Fragmentation Pattern Mass_Spectrometry->Fragmentation_Pattern Fragmentation_Pattern->Identification

References

A Comparative Analysis of NMR Chemical Shifts in Branched Decane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for various branched decane (B31447) isomers. Understanding the impact of structural isomerism on NMR spectra is crucial for the unambiguous identification and characterization of these compounds in complex mixtures, a common challenge in petroleum analysis, organic synthesis, and metabolomics. This document presents experimental and predicted NMR data, detailed experimental protocols, and a visual representation of the structural influences on chemical shifts.

Data Presentation: ¹H and ¹³C NMR Chemical Shift Comparison

The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts for selected branched decane isomers. Protons on aliphatic alkyl groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm in ¹H NMR spectroscopy.[1] In ¹³C NMR, the chemical shifts of alkanes are influenced by the degree of substitution at each carbon atom. Generally, the chemical shifts for primary, secondary, tertiary, and quaternary carbons in alkanes appear in the ranges of 5-22 ppm, 20-30 ppm, 30-50 ppm, and 35-50 ppm, respectively. The data presented below illustrates how the position of a methyl or ethyl branch influences the electronic environment of the surrounding nuclei.

Note: Predicted data was generated using online NMR prediction tools and is intended for comparative purposes. Experimental values are cited from available literature.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Branched Decane Isomers

Position2-Methyldecane (Experimental)3-Methyldecane (Predicted)4-Methyldecane (Predicted)3-Ethyloctane (Predicted)
CH₃ (branch) 0.86 (d, 6H)0.85 (d, 3H)0.85 (d, 3H)0.84 (t, 6H)
CH₃ (terminal) 0.88 (t, 3H)0.88 (t, 3H)0.88 (t, 3H)0.88 (t, 6H)
CH (branch) 1.51 (m, 1H)1.45 (m, 1H)1.40 (m, 1H)1.35 (m, 1H)
CH₂ 1.15-1.35 (m)1.10-1.35 (m)1.10-1.35 (m)1.10-1.35 (m)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Branched Decane Isomers

Carbon Position2-Methyldecane (Experimental)3-Methyldecane (Experimental)4-Methyldecane (Predicted)3-Ethyloctane (Predicted)
C1 14.114.114.114.2
C2 22.729.722.923.2
C3 27.534.432.239.5
C4 28.027.236.627.0
C5 29.429.829.529.9
C6 29.730.129.830.5
C7 30.032.032.132.2
C8 32.022.722.823.2
C9 39.111.414.111.0
C10 22.719.220.026.5
Branch-C 22.7 (C11)19.2 (C11)19.5 (C11)11.0 (C-ethyl), 26.5 (CH2-ethyl)

Experimental Protocols

The following provides a general methodology for the acquisition of high-quality NMR spectra of branched-chain alkanes.

1. Sample Preparation

  • Solvent Selection: Deuterated solvents are essential for solution-state NMR to avoid large solvent signals in the ¹H spectrum.[2] For non-polar alkanes, chloroform-d (B32938) (CDCl₃) is a common choice.[3]

  • Sample Concentration: For ¹H NMR, a concentration of 1-5 mg of the alkane isomer dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 5-30 mg is recommended.[4]

  • Sample Purity: The sample should be free of particulate matter and paramagnetic impurities, which can degrade spectral quality by causing line broadening.[4] Filtration of the sample solution into the NMR tube using a pipette with a glass wool plug is recommended.[5]

  • Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[6][7]

2. NMR Data Acquisition

  • Instrumentation: Spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is generally used.

    • Spectral Width: A spectral width of approximately -2 to 12 ppm is suitable for alkanes.

    • Acquisition Time: An acquisition time of 2-4 seconds is typically employed to ensure good digital resolution.[8]

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient for qualitative ¹H spectra of small molecules.

    • Number of Scans: For samples with adequate concentration, 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling is used to simplify the spectrum and enhance signal intensity.

    • Spectral Width: A wider spectral width, typically from 0 to 60 ppm, is necessary for the aliphatic region of alkanes.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2 seconds is generally used.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Mandatory Visualization

The following diagram illustrates the general relationship between the position of a methyl branch on a decane chain and the resulting ¹³C NMR chemical shifts of the carbons in the main chain.

G Influence of Methyl Branch Position on ¹³C NMR Chemical Shifts in Decane Isomers cluster_2methyldecane 2-Methyldecane cluster_3methyldecane 3-Methyldecane cluster_4methyldecane 4-Methyldecane (Predicted) C1_2 C1 ~14.1 C2_2 C2 ~22.7 C1_2->C2_2 C3_2 C3 ~27.5 C2_2->C3_2 Branch_2 CH₃ ~22.7 C2_2->Branch_2 C4_2 C4 ~28.0 C3_2->C4_2 C5_2 C5 ~29.4 C4_2->C5_2 C6_2 C6 ~29.7 C5_2->C6_2 C7_2 C7 ~30.0 C6_2->C7_2 C8_2 C8 ~32.0 C7_2->C8_2 C9_2 C9 ~39.1 C8_2->C9_2 C10_2 C10 ~22.7 C9_2->C10_2 C1_3 C1 ~14.1 C2_3 C2 ~29.7 C1_3->C2_3 C3_3 C3 ~34.4 C2_3->C3_3 C4_3 C4 ~27.2 C3_3->C4_3 Branch_3 CH₃ ~19.2 C3_3->Branch_3 C5_3 C5 ~29.8 C4_3->C5_3 C6_3 C6 ~30.1 C5_3->C6_3 C7_3 C7 ~32.0 C6_3->C7_3 C8_3 C8 ~22.7 C7_3->C8_3 C9_3 C9 ~11.4 C8_3->C9_3 C10_3 C10 ~19.2 C9_3->C10_3 C1_4 C1 ~14.1 C2_4 C2 ~22.9 C1_4->C2_4 C3_4 C3 ~32.2 C2_4->C3_4 C4_4 C4 ~36.6 C3_4->C4_4 C5_4 C5 ~29.5 C4_4->C5_4 Branch_4 CH₃ ~19.5 C4_4->Branch_4 C6_4 C6 ~29.8 C5_4->C6_4 C7_4 C7 ~32.1 C6_4->C7_4 C8_4 C8 ~22.8 C7_4->C8_4 C9_4 C9 ~14.1 C8_4->C9_4 C10_4 C10 ~20.0 C9_4->C10_4

Caption: Branching effects on ¹³C NMR shifts of decane isomers.

References

Comparative analysis of the stability of C10H22 alkane isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of alkane isomers is a critical factor in various chemical and pharmaceutical applications, influencing reaction thermodynamics, product distribution, and the energetic properties of molecules. This guide provides a comparative analysis of the stability of C10H22 alkane isomers, focusing on their standard enthalpies of formation. While there are 75 structural isomers of decane (B31447), this guide will focus on a representative selection to illustrate the principles of alkane stability.

The primary metric for comparing the stability of isomers is the standard enthalpy of formation (ΔfH°), which is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative standard enthalpy of formation indicates a more stable isomer. Generally, branched alkanes are more stable than their straight-chain counterparts due to factors such as stabilizing intramolecular interactions and differences in electron correlation energy.

Comparative Stability Data

The following table summarizes the standard enthalpy of formation for n-decane and a selection of its branched isomers. The value for n-decane is an experimentally determined value, while the values for the branched isomers are calculated based on a consistent methodology, providing a reliable basis for comparison.

Isomer NameChemical FormulaStructureStandard Enthalpy of Formation (ΔfH°) (kJ/mol at 298.15 K)Data Source
n-DecaneC10H22CH3(CH2)8CH3-249.7 ± 1.0Experimental (NIST)
2-MethylnonaneC10H22CH3CH(CH3)(CH2)6CH3-255.1Calculated[1][2]
2,2-DimethylocataneC10H22(CH3)3C(CH2)5CH3-263.3Calculated[1][2]
2,2,3,3-TetramethylhexaneC10H22(CH3)3CC(CH3)2CH2CH3-273.8Calculated[1][2]

Note: A more negative ΔfH° value signifies greater thermodynamic stability.

Experimental Protocols

The experimental determination of the standard enthalpy of formation for organic compounds like decane isomers is typically achieved through bomb calorimetry. This technique measures the heat of combustion (ΔcH°), from which the standard enthalpy of formation can be calculated using Hess's Law.

Key Experiment: Bomb Calorimetry

Objective: To determine the heat of combustion of a C10H22 isomer.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically around 1 gram) of the C10H22 isomer is placed in a crucible inside a high-pressure stainless steel container known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm to ensure complete combustion.

  • Calorimeter Assembly: The bomb is placed in a well-insulated outer container (the calorimeter) filled with a known mass of water. The calorimeter is equipped with a high-precision thermometer and a stirrer.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation of Heat of Combustion: The heat released by the combustion of the sample is absorbed by the bomb and the surrounding water, causing a temperature rise. The heat of combustion is calculated using the following formula:

    q = CcalΔT

    where:

    • q is the heat of combustion.

    • Ccal is the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid).

    • ΔT is the change in temperature.

  • Calculation of Standard Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated from the experimental heat of combustion (ΔcH°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Visualization of the Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of C10H22 isomer stability.

Stability_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Comparative Analysis cluster_reporting Reporting exp_data Experimental Data (e.g., n-decane ΔfH°) data_table Data Presentation (Structured Table) exp_data->data_table calc_data Calculated Data (Branched Isomer ΔfH°) calc_data->data_table stability_comparison Stability Comparison (Based on ΔfH° values) data_table->stability_comparison conclusion Conclusion (Structure-Stability Relationship) stability_comparison->conclusion exp_protocol Experimental Protocol (Bomb Calorimetry) exp_protocol->stability_comparison Provides context for experimental values

Caption: Workflow for the comparative stability analysis of C10H22 isomers.

This guide demonstrates that the stability of C10H22 alkane isomers increases with the degree of branching, as evidenced by their more negative standard enthalpies of formation. This understanding is crucial for professionals in fields where molecular energetics play a key role.

References

Validating the Structure of 3,3-Diethyl-2-methylpentane with 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chemical research and drug development, unambiguous structure determination is a critical checkpoint. For complex organic molecules such as branched alkanes, one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy can often be insufficient due to signal overlap. This guide provides a comparative analysis of two-dimensional (2D) NMR techniques for the structural validation of 3,3-diethyl-2-methylpentane, offering researchers a clear workflow and supporting data for its characterization. We will explore the utility of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in elucidating the intricate connectivity of this molecule.

Predicted 2D NMR Correlations for this compound

The following tables summarize the anticipated correlations from COSY, HSQC, and HMBC experiments for this compound. These predictions are based on the fundamental principles of each 2D NMR technique and typical chemical shifts for alkanes. The numbering scheme for the molecule is as follows:

Table 1: Predicted ¹H-¹H COSY Correlations

Proton (Position)Correlating Proton(s) (Position)
H-1H-2
H-2H-1, H-5
H-5H-2
H-6H-7
H-7H-6
H-8H-9
H-9H-8

Table 2: Predicted ¹H-¹³C HSQC Correlations

Carbon (Position)Correlating Proton(s) (Position)
C-1H-1
C-2H-2
C-5H-5
C-6H-6
C-7H-7
C-8H-8
C-9H-9

Table 3: Predicted ¹H-¹³C HMBC Correlations

Proton (Position)Correlating Carbon(s) (Position)
H-1C-2, C-3, C-5
H-2C-1, C-3, C-5, C-6, C-8
H-5C-2, C-3, C-1
H-6C-3, C-7, C-8, C-2
H-7C-6, C-3
H-8C-3, C-9, C-6, C-2
H-9C-8, C-3

Experimental Protocols

Detailed methodologies for the acquisition of 2D NMR spectra are crucial for reproducibility.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters:

The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing multinuclear experiments.

1. COSY (¹H-¹H Correlation Spectroscopy):

  • Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).

  • Spectral Width (¹H): 10-12 ppm.

  • Number of Scans: 2-4 per increment.

  • Number of Increments (F1 dimension): 256-512.

  • Data Points (F2 dimension): 1024-2048.

  • Relaxation Delay: 1-2 seconds.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsisp on Bruker instruments for multiplicity editing).[1]

  • Spectral Width (¹H): 10-12 ppm.

  • Spectral Width (¹³C): 0-60 ppm (or a wider range if other functional groups were present).

  • Number of Scans: 4-8 per increment.

  • Number of Increments (F1 dimension): 128-256.

  • Data Points (F2 dimension): 1024.

  • Relaxation Delay: 1.5 seconds.

  • ¹J(C,H) Coupling Constant: Optimized for ~125-150 Hz.

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width (¹H): 10-12 ppm.

  • Spectral Width (¹³C): 0-60 ppm.

  • Number of Scans: 8-16 per increment.

  • Number of Increments (F1 dimension): 256-512.

  • Data Points (F2 dimension): 2048.

  • Relaxation Delay: 1.5-2.0 seconds.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 4-10 Hz.[1]

Logical Workflow for Structure Validation

The process of validating the structure of this compound using 2D NMR follows a logical progression. The following diagram illustrates this workflow, starting from the initial 1D spectra and culminating in the final structure confirmation.

structure_validation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation 1H_NMR 1H NMR (Proton Environments) Structure_Proposal Propose Fragments 1H_NMR->Structure_Proposal 13C_NMR 13C NMR (Carbon Environments) 13C_NMR->Structure_Proposal COSY COSY (H-H Connectivity) Final_Structure Assemble Final Structure COSY->Final_Structure HSQC HSQC (Direct C-H Attachment) HSQC->Final_Structure HMBC HMBC (Long-Range C-H Connectivity) HMBC->Final_Structure Structure_Proposal->COSY Structure_Proposal->HSQC Structure_Proposal->HMBC

Caption: Workflow for 2D NMR-based structure validation.

Comparative Analysis of 2D NMR Techniques

While all three 2D NMR techniques are essential for a complete structural assignment, they provide different and complementary pieces of the puzzle.

  • COSY is the starting point for establishing proton-proton coupling networks. For this compound, it would clearly show the correlations within the ethyl groups (-CH₂-CH₃) and the isopropyl-like fragment (CH-CH₃).

  • HSQC serves as a bridge between the ¹H and ¹³C spectra, definitively assigning which protons are attached to which carbons.[1][2] This is particularly useful in complex aliphatic regions where proton and carbon signals may be close in chemical shift.

  • HMBC is arguably the most powerful of the three for elucidating the carbon skeleton.[1] By showing correlations over two and three bonds, it connects the fragments identified by COSY and HSQC. For instance, HMBC would show correlations from the methyl protons of the ethyl groups to the quaternary carbon at position 3, confirming the core structure of the molecule.

References

A Comparative Analysis of Calculated and Experimental Properties of 3,3-Diethyl-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparison of experimentally determined and computationally predicted physicochemical properties of 3,3-Diethyl-2-methylpentane. By juxtaposing empirical data with theoretical values, this document aims to provide a comprehensive overview for researchers in various fields, from chemical engineering to pharmacology. The following sections include tabulated data for key properties, detailed descriptions of the experimental and computational methodologies employed, and a visual representation of the data comparison workflow.

Quantitative Data Summary

The physicochemical properties of this compound, both experimentally measured and computationally estimated, are summarized in the tables below for direct comparison.

Table 1: Thermodynamic and Physical Properties

PropertyExperimental ValueCalculated ValueMethod/Source (Calculated)
Boiling Point 174 °C (447.15 K)Not Available-
Enthalpy of Vaporization (ΔvapH°) 47.30 kJ/molNot Available-
Density Data not availableData not available-
Refractive Index Data not availableData not available-
Standard Gibbs Free Energy of Formation (ΔfG°) Data not available33.72 kJ/molJoback Method[1]
Enthalpy of Formation (gas, ΔfH°gas) Data not available-263.76 kJ/molJoback Method[1]
Enthalpy of Fusion (ΔfusH°) Data not available10.72 kJ/molJoback Method[1]
Critical Pressure (Pc) Data not available2161.32 kPaJoback Method[1]

Table 2: Chromatographic and Partitioning Properties

PropertyExperimental ValueCalculated ValueMethod/Source (Calculated)
Kovats Retention Index (Standard non-polar) 984Not Available-
LogPoct/wat (Octanol/Water Partition Coefficient) Data not available3.859Crippen Method[1]
Log10WS (Water Solubility in mol/L) Data not available-3.52Crippen Method[1]
McGowan's Characteristic Volume (McVol) Data not available151.760 mL/molMcGowan Method[1]

Experimental and Computational Methodologies

A critical aspect of comparing experimental and calculated data is understanding the methodologies through which they were derived. This section provides an overview of the protocols for both the experimental measurements and the computational prediction methods cited in this guide.

Experimental Protocols

The experimental values presented in this guide are sourced from peer-reviewed literature and established chemical databases.

  • Boiling Point Determination: The boiling point of 174 °C is a standard experimental value.[2] This is typically determined by distillation at atmospheric pressure, where the temperature of the vapor in equilibrium with the boiling liquid is measured.

  • Enthalpy of Vaporization (ΔvapH°): The experimental value of 47.3 kJ/mol was obtained from the NIST Chemistry WebBook.[1][3] This thermodynamic property is often determined by calorimetry or by measuring the vapor pressure as a function of temperature and applying the Clausius-Clapeyron equation.

  • Kovats Retention Index: The Kovats retention index of 984 was determined using gas chromatography.[4] This method characterizes the retention time of a compound relative to a series of n-alkanes, providing a standardized measure for comparison across different chromatographic systems.

Computational Protocols

The calculated properties were predicted using established group-contribution and atom-based methods.

  • Joback Method: The Joback method is a group-contribution technique that estimates various thermodynamic properties based on the molecular structure of a compound.[5][6][7] It assumes that the overall property is the sum of contributions from its constituent functional groups.[5] While widely used due to its simplicity, it is an older method and may not provide the same level of accuracy as more modern computational techniques.[8][9]

  • Crippen Method: The Crippen method is an atom-based approach for calculating the octanol-water partition coefficient (logP).[2][10] This method assigns specific contributions to different atom types based on their chemical environment to estimate the overall lipophilicity of a molecule.[2]

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and calculated properties of a chemical compound, as presented in this guide.

G cluster_exp Experimental Workflow cluster_calc Computational Workflow exp_synthesis Compound Synthesis & Purification exp_measurement Physicochemical Property Measurement exp_synthesis->exp_measurement exp_data Experimental Data exp_measurement->exp_data comparison Data Comparison & Analysis exp_data->comparison calc_structure Molecular Structure Definition calc_method Selection of Prediction Method (e.g., Joback, Crippen) calc_structure->calc_method calc_run Property Calculation calc_method->calc_run calc_data Calculated Data calc_run->calc_data calc_data->comparison

References

Navigating the Separation of Decane Isomers: A Comparative Guide to GC Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and identification of hydrocarbon isomers are critical for applications ranging from fuel analysis to quality control in chemical synthesis. This guide provides an objective comparison of the elution order of C10H22 (decane) isomers on various gas chromatography (GC) stationary phases, supported by experimental data and detailed methodologies.

The 75 structural isomers of decane (B31447) present a significant analytical challenge due to their similar physicochemical properties. The choice of GC stationary phase is paramount in achieving their separation. This guide explores the differential retention of decane isomers on non-polar, polar, and shape-selective stationary phases, providing a framework for method development and optimization.

Elution Order Principles and Comparative Data

The elution order of C10H22 isomers in gas chromatography is primarily governed by two factors: the boiling point of the isomer and the specific interactions between the isomer and the stationary phase.

1. Non-Polar Stationary Phases:

On non-polar stationary phases, such as those composed of 100% dimethylpolysiloxane (e.g., OV-101, DB-1) or squalane, the elution order of decane isomers is predominantly determined by their boiling points. Van der Waals forces are the primary intermolecular interactions at play. Isomers with lower boiling points are more volatile and spend more time in the mobile phase, thus eluting earlier. Generally, the degree of branching in an alkane isomer lowers its boiling point. Therefore, more highly branched isomers tend to elute before less branched or straight-chain isomers.

Key Principle: Elution is in order of increasing boiling point.

2. Polar Stationary Phases:

Polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax 20M), introduce dipole-dipole or induced-dipole interactions. While boiling point still plays a role, the polarity of the isomers can influence their retention. Although alkanes are generally considered non-polar, slight differences in their electronic distribution due to molecular structure can lead to minor variations in polarity, affecting their interaction with the polar stationary phase. However, for non-polar analytes like decane isomers, the primary separation mechanism on polar phases is still largely influenced by boiling point.

3. Shape-Selective Stationary Phases:

Shape-selective stationary phases, such as liquid crystals, offer a unique separation mechanism based on the molecular geometry of the isomers. These phases possess highly ordered structures that allow for the selective retention of isomers based on their ability to fit into the stationary phase matrix. More linear or planar molecules can interact more effectively with the ordered phase and are therefore retained longer than bulkier, more spherical isomers, even if the latter have higher boiling points. This can lead to elution orders that are significantly different from those observed on non-polar or polar phases.

Quantitative Data Summary

To facilitate comparison, the following tables summarize the boiling points of selected C10H22 isomers and their reported Kovats retention indices (RI) on different stationary phases. The Kovats retention index is a standardized measure that relates the retention time of an analyte to that of adjacent n-alkanes, providing a more transferable value than retention time alone.

Table 1: Boiling Points of Selected C10H22 Isomers

IsomerStructureBoiling Point (°C)
n-DecaneCH3(CH2)8CH3174.1[1]
2-MethylnonaneCH3CH(CH3)(CH2)6CH3167.0
3-MethylnonaneCH3CH2CH(CH3)(CH2)5CH3168.0
4-MethylnonaneCH3(CH2)2CH(CH3)(CH2)4CH3166.0
2,2-Dimethylocatane(CH3)3C(CH2)5CH3157.0
2,3-DimethyloctaneCH3CH(CH3)CH(CH3)(CH2)4CH3164.0
3,3-DimethyloctaneCH3CH2C(CH3)2(CH2)4CH3161.0
2,2,3,3-Tetramethylhexane(CH3)3CC(CH3)2CH2CH3165.7

Note: Boiling point data for all 75 isomers is extensive and not fully available in readily citable sources. The isomers presented represent a range of branching.

Table 2: Kovats Retention Indices of n-Decane on Various Stationary Phases

Stationary PhaseTypeKovats Retention Index (I)
SqualaneNon-Polar1000
OV-101 (Dimethylpolysiloxane)Non-Polar1000
Carbowax 20M (Polyethylene Glycol)Polar1000

By definition, the Kovats retention index of an n-alkane on any stationary phase is 100 times its carbon number.

Table 3: Comparative Elution Order on Different Stationary Phases (Illustrative)

Elution OrderNon-Polar (e.g., OV-101)Shape-Selective (e.g., Liquid Crystal)
Early Eluting Highly Branched Isomers (Lower Boiling Point)Bulky/Spherical Isomers
Late Eluting Less Branched/Linear Isomers (Higher Boiling Point)Linear/Planar Isomers

This table provides a generalized illustration. The exact elution order on shape-selective phases can be highly specific to the stationary phase and the precise geometry of the isomers.

Experimental Protocols

The following provides a general methodology for the analysis of C10H22 isomers by gas chromatography. Specific conditions will vary depending on the isomers of interest and the stationary phase being used.

Sample Preparation:

A mixture of C10H22 isomers is prepared by diluting the standards in a volatile, non-interfering solvent such as pentane (B18724) or hexane. The concentration of each isomer should be optimized to be within the linear range of the detector.

Gas Chromatography (GC) Conditions:

  • Injector:

    • Mode: Split/Splitless

    • Temperature: Typically set 50°C above the boiling point of the highest-boiling isomer to ensure rapid vaporization. A common starting point is 250°C.

    • Split Ratio: A high split ratio (e.g., 100:1) is often used for concentrated samples to avoid column overload.

  • Column:

    • Non-Polar: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness 100% dimethylpolysiloxane (OV-101 or equivalent).

    • Polar: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness polyethylene glycol (Carbowax 20M or equivalent).

    • Shape-Selective: Column dimensions and film thickness will be specific to the liquid crystal phase used.

  • Oven Temperature Program:

    • A temperature program is typically employed to achieve good separation of a mixture with a range of boiling points.

    • Initial Temperature: A low initial temperature (e.g., 40-60°C) is held for a few minutes to allow for the separation of the most volatile isomers.

    • Temperature Ramp: The oven temperature is then increased at a controlled rate (e.g., 5-10°C/min) to a final temperature that is sufficient to elute the highest-boiling isomers.

    • Final Temperature Hold: The final temperature is held for a period to ensure all components have eluted from the column.

  • Carrier Gas:

    • Type: Helium or Hydrogen are commonly used.

    • Flow Rate: The flow rate is optimized for the column dimensions and carrier gas type to achieve the best separation efficiency. A typical flow rate for a 0.25 mm ID column is around 1-2 mL/min.

  • Detector:

    • Type: A Flame Ionization Detector (FID) is commonly used for the analysis of hydrocarbons due to its high sensitivity and wide linear range.

    • Temperature: The detector temperature is set higher than the final oven temperature to prevent condensation of the analytes (e.g., 280-300°C).

Logical Workflow for GC Analysis of C10H22 Isomers

The following diagram illustrates the logical workflow for the gas chromatographic analysis of C10H22 isomers, from sample preparation to data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Acquisition & Analysis cluster_output Output prep Prepare Isomer Mixture (in Pentane/Hexane) injection Inject Sample prep->injection separation Separation on GC Column (Non-polar, Polar, or Shape-selective) injection->separation detection Detection (FID) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_id Peak Identification (Retention Time/Kovats Index) chromatogram->peak_id quant Quantification (Peak Area) peak_id->quant report Generate Report quant->report

Caption: Workflow for the GC analysis of C10H22 isomers.

Conclusion

The separation of C10H22 isomers is a complex task that requires careful selection of the GC stationary phase. For separations based primarily on volatility, a non-polar stationary phase is the most appropriate choice, with elution order following the boiling points of the isomers. For separations where molecular shape is a key differentiator, shape-selective phases like liquid crystals can provide unique selectivity that is not achievable with conventional phases. While polar phases can be used, their selectivity for non-polar alkane isomers is less pronounced. By understanding the principles of retention on these different phases and utilizing standardized data such as Kovats retention indices, researchers can develop robust and reliable methods for the analysis of decane isomers.

References

A Comparative Guide to Mass Spectral Libraries for the Identification of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of branched alkanes is a common challenge in gas chromatography-mass spectrometry (GC-MS). The co-elution of isomers and their similar fragmentation patterns necessitate the use of high-quality mass spectral libraries. This guide provides an objective comparison of the leading commercial libraries, NIST and Wiley, supported by experimental protocols and data presentation to aid in the confident identification of these complex molecules.

Mass Spectral Library Comparison

The two most prominent and widely utilized mass spectral libraries for compound identification are the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data. While both are extensive collections, they have different curation philosophies and strengths.

The NIST library is highly curated and developed by the National Institute of Standards and Technology. It is often considered a benchmark for quality due to its rigorous evaluation process. The Wiley Registry, on the other hand, aims for comprehensiveness, including a vast number of spectra from various sources, which can be advantageous for identifying more obscure compounds.

For the specific task of identifying branched alkanes, the choice between these libraries is not straightforward and often depends on the specific analytical needs. A key differentiator is the integration of gas chromatographic retention indices. The NIST library has a more extensive and well-integrated collection of Kovats retention indices, which are crucial for distinguishing between isomeric alkanes that produce very similar mass spectra.

Below is a table summarizing the key features and performance aspects of the NIST and Wiley libraries relevant to branched alkane analysis.

FeatureNIST Mass Spectral LibraryWiley Registry of Mass Spectral Data
Number of EI Spectra Over 350,000 in the main library (NIST 23)Over 800,000 in the main library
Curation Philosophy Highly curated and evaluated for qualityComprehensive collection from numerous sources
Kovats Retention Index Data Extensive and well-integrated, with AI-predicted valuesAvailable, but historically less comprehensive than NIST
Search Algorithms Sophisticated search algorithms (e.g., Hybrid Search)Robust search capabilities, often used in conjunction with NIST
Strengths for Branched Alkanes Strong integration of retention indices aids in isomer differentiation. High-quality spectra provide reliable matches.The sheer volume of spectra increases the chances of finding a match for less common branched structures.
Performance Metrics High match factors are generally indicative of a good match. Probability scores assist in evaluating the confidence of the identification.High match scores are also used. The large number of entries can sometimes lead to multiple high-scoring hits for isomers.

Experimental Protocols

Confident identification of branched alkanes relies on a combination of high-quality GC-MS data and effective use of spectral libraries. The following is a detailed protocol for the analysis of branched alkanes.

Sample Preparation

For complex matrices, such as biological or environmental samples, extraction and clean-up are critical to remove interferences. A common method involves liquid-liquid extraction with a non-polar solvent like hexane (B92381) or heptane, followed by a clean-up step using solid-phase extraction (SPE) with silica (B1680970) gel to isolate the saturated hydrocarbon fraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph (GC) System: A high-resolution capillary GC system is essential for separating complex mixtures of branched alkanes.

  • Column: A long, non-polar capillary column, such as a 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl-methylpolysiloxane (e.g., DB-5), is recommended. Longer columns (e.g., 60-100 m) will provide better resolution of isomers.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A slow temperature ramp is crucial for separating closely eluting isomers. A typical program might be:

    • Initial temperature: 40-60°C, hold for 2-5 minutes.

    • Ramp: 2-5°C/minute to 320°C.

    • Final hold: 10-20 minutes.

  • Injection: Splitless injection is preferred for trace analysis.

  • Mass Spectrometer (MS) System: A quadrupole or ion trap mass spectrometer is commonly used.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for generating reproducible fragmentation patterns for library matching.

  • Mass Scan Range: A mass range of m/z 40-600 is typically sufficient for most branched alkanes.

  • Data Acquisition: Acquire data in full scan mode to obtain complete mass spectra.

Data Processing and Library Searching
  • Peak Deconvolution: Use the instrument's software to deconvolute overlapping chromatographic peaks to obtain clean mass spectra for each component.

  • Kovats Retention Index Calculation: If not already co-injected, analyze a mixture of n-alkanes (e.g., C7-C40) under the identical GC conditions. Use the retention times of the n-alkanes to calculate the Kovats retention index for each branched alkane peak in the sample.

  • Mass Spectral Library Search: Submit the background-subtracted mass spectrum of each peak to both the NIST and Wiley libraries.

  • Evaluation of Results:

    • Match Factor: A higher match factor (typically out of 1000 or 999) indicates a better spectral similarity.

    • Reverse Match Factor: This is often more reliable for identifying components in a mixture as it penalizes peaks in the sample spectrum that are not in the library spectrum.

    • Probability/Confidence Score: Some software provides a probability score that the hit is correct.

    • Retention Index Filtering: Crucially, filter the library search hit list using the calculated Kovats retention index. This will significantly reduce the number of potential isomers and increase the confidence in the identification.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the identification of branched alkanes using mass spectral libraries.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing & Identification Sample Complex Mixture Extraction Liquid-Liquid Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup GC Gas Chromatography (Non-polar column) Cleanup->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Deconvolution Peak Deconvolution MS->Deconvolution LibrarySearch Mass Spectral Library Search Deconvolution->LibrarySearch RI_Filter Retention Index Filtering LibrarySearch->RI_Filter Identification Compound Identification RI_Filter->Identification

Caption: Experimental workflow for branched alkane identification.

logical_relationship cluster_input Input Data cluster_processing Processing Steps cluster_evaluation Evaluation & Identification MS_Spectrum Acquired Mass Spectrum Lib_Search Search Mass Spectral Libraries (NIST, Wiley) MS_Spectrum->Lib_Search Retention_Time Analyte Retention Time Calc_RI Calculate Kovats Retention Index (RI) Retention_Time->Calc_RI nAlkane_RTs n-Alkane Retention Times nAlkane_RTs->Calc_RI Filter_RI Filter Hits by RI Calc_RI->Filter_RI Hit_List Generate Hit List (Match Factor) Lib_Search->Hit_List Hit_List->Filter_RI Final_ID Confident Identification Filter_RI->Final_ID

Caption: Logical process for confident compound identification.

A Comparative Conformational Analysis: The Steric Rigidity of 3,3-Diethyl-2-methylpentane versus the Flexibility of Linear Decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational landscapes of the highly branched alkane, 3,3-diethyl-2-methylpentane, and the linear alkane, decane (B31447). Understanding the conformational preferences and rotational energy barriers of such molecules is crucial in fields ranging from medicinal chemistry, where molecular shape governs drug-receptor interactions, to materials science, where chain packing influences macroscopic properties. This analysis is supported by experimental and computational data to highlight the profound impact of substitution on molecular flexibility.

Introduction

Alkanes, composed solely of carbon and hydrogen atoms, are often perceived as simple, flexible molecules. However, their three-dimensional structures are governed by a delicate balance of torsional and steric strains, leading to distinct conformational preferences. This guide contrasts two C10 hydrocarbons: this compound, a compact, sterically hindered molecule, and decane, a linear, unbranched chain. This comparison will demonstrate how the degree of substitution dramatically alters the conformational freedom and energy landscape of an alkane.

Conformational Landscape of this compound

The structure of this compound is characterized by a central quaternary carbon atom bonded to three ethyl groups and a sec-butyl group (when considering the longest chain). This high degree of substitution at the C3 position creates significant steric hindrance, severely restricting rotation around the C2-C3 and C3-C4 bonds.

Gas-phase electron diffraction studies, in conjunction with ab initio calculations, have revealed that this compound exists predominantly as a mixture of two low-energy conformers at room temperature.[1] These conformers are distinguished by their symmetry:

  • D₂d Conformer: The more stable conformer.

  • S₄ Conformer: The less stable conformer.

The steric strain between the bulky ethyl and methyl groups forces the molecule to adopt these specific conformations to minimize unfavorable interactions. This leads to significant distortions from idealized tetrahedral geometry.[1]

Conformational Flexibility of Linear Decane

In contrast to the rigidity of its branched isomer, linear decane possesses a much greater degree of conformational freedom. The primary determinants of its shape are the rotational possibilities around the nine carbon-carbon single bonds. The most stable conformation for any segment of the chain is the anti-periplanar (trans) arrangement, where the carbon backbone is in a fully extended, zigzag geometry.

Rotation away from the anti conformation by approximately 120° leads to the formation of a gauche conformer, which is less stable due to steric interactions between hydrogen atoms on adjacent methylene (B1212753) groups. In longer alkanes like decane, the presence of multiple gauche interactions can lead to more compact, folded structures. The energy difference between anti and gauche conformations in linear alkanes is a key parameter in determining the overall shape and flexibility of the chain.

Quantitative Comparison of Conformational Energetics

The following tables summarize the key quantitative data regarding the conformational preferences of this compound and linear decane.

Table 1: Conformational Properties of this compound

PropertyD₂d ConformerS₄ ConformerReference
Experimental Population 66(2)%34(2)%[1]
Energy Difference (ΔH°) Favored by 3.3(2) kJ mol⁻¹-[1]
C-C-C Bond Angle (around central C) 106.7(8)° (compressed)110.9(4)° (widened)[1]

Table 2: Conformational Energetics of Linear Alkanes (approximated for Decane)

InteractionEnergy Cost (kcal/mol)Energy Cost (kJ/mol)Reference
Gauche Butane Interaction ~0.9~3.8[2]
1,3-Diaxial Methyl-Hydrogen (in cyclohexane, for comparison) ~0.9~3.8[3]
Rotational Barrier (t-g) in n-butane 3.3113.8[2]
Rotational Barrier (cis) in n-butane 5.4822.9[2]

Note: The rotational barriers for the central bonds in longer n-alkanes like decane are expected to be slightly lower than those in n-butane due to chain length effects.[2]

Experimental and Computational Methodologies

The determination of conformational preferences and energy barriers relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Gas-Phase Electron Diffraction (GED)

  • Principle: A beam of high-energy electrons is diffracted by the gas-phase molecules. The resulting diffraction pattern provides information about the internuclear distances within the molecule. By analyzing this pattern, the geometry of the dominant conformers and their relative populations can be determined.

  • Methodology:

    • A gaseous sample of the alkane is introduced into a high-vacuum chamber.

    • A monochromatic electron beam is directed at the gas stream.

    • The scattered electrons are detected on a photographic plate or a CCD detector.

    • The resulting diffraction pattern of concentric rings is analyzed to determine the radial distribution of atoms.

    • This radial distribution is then used to refine a molecular model, yielding bond lengths, bond angles, and the relative abundance of different conformers.[4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides information about the chemical environment of atomic nuclei. For conformational analysis, key parameters include chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), which are sensitive to the dihedral angles and internuclear distances.

  • Methodology:

    • The alkane sample is dissolved in a suitable deuterated solvent.

    • A series of NMR experiments are performed, including ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC, HMBC).

    • For quantitative conformational analysis, temperature-dependent NMR studies are often conducted.

    • The observed NMR parameters (e.g., coupling constants) are time-averages of the parameters for the individual conformers.

    • By applying the Karplus equation, which relates three-bond coupling constants to dihedral angles, the populations of different conformers can be estimated.

Computational Chemistry Protocol
  • Principle: Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the potential energy surface of a molecule as a function of its geometry. This allows for the identification of stable conformers (energy minima) and the transition states between them (energy maxima).

  • Methodology:

    • Model Building: A 3D model of the alkane is constructed using molecular modeling software.

    • Conformational Search: A systematic search of the conformational space is performed by rotating key dihedral angles.

    • Geometry Optimization: The geometry of each identified conformer is optimized to find the nearest local energy minimum using a suitable level of theory (e.g., Density Functional Theory - DFT).

    • Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative populations.

    • Potential Energy Surface Scan: To determine rotational energy barriers, a relaxed potential energy surface scan is performed by systematically changing a specific dihedral angle and optimizing the rest of the molecular geometry at each step.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the conformational analysis of an alkane, integrating both experimental and computational approaches.

Conformational_Analysis_Workflow cluster_synthesis Sample Preparation cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Integration & Conclusion synthesis Alkane Synthesis & Purification ged Gas Electron Diffraction (GED) synthesis->ged Gas Phase nmr NMR Spectroscopy synthesis->nmr Solution Phase model Molecular Modeling synthesis->model exp_data Experimental Data (Geometries, Populations) ged->exp_data nmr->exp_data comparison Comparison of Experimental & Computational Data exp_data->comparison conf_search Conformational Search model->conf_search optimization Geometry Optimization conf_search->optimization energy_calc Energy Calculation optimization->energy_calc pes_scan PES Scan optimization->pes_scan comp_data Computational Data (Energies, Barriers) energy_calc->comp_data pes_scan->comp_data comp_data->comparison conclusion Conformational Model comparison->conclusion

A generalized workflow for conformational analysis.

Logical Relationship of Conformational Stability Factors

The stability of a given alkane conformation is determined by a complex interplay of several factors. The following diagram illustrates the logical relationships between these factors.

Conformational_Stability conformation Alkane Conformation torsional_strain Torsional Strain (Eclipsing Interactions) conformation->torsional_strain steric_strain Steric Strain (van der Waals Repulsion) conformation->steric_strain energy Relative Energy torsional_strain->energy gauche_interactions Gauche Interactions steric_strain->gauche_interactions diaxial_interactions 1,3-Diaxial Interactions (in cyclic systems) steric_strain->diaxial_interactions steric_strain->energy stability Conformational Stability energy->stability

Factors influencing conformational stability.

Conclusion

The comparative analysis of this compound and linear decane starkly illustrates the impact of steric hindrance on conformational freedom. The highly substituted nature of this compound results in a conformationally restricted molecule with a limited number of accessible, high-energy conformers and significant geometric distortions. In contrast, the unbranched structure of decane allows for a much greater degree of flexibility, with a continuous landscape of interconverting conformers, albeit with a clear preference for the extended anti-periplanar arrangement.

For researchers in drug development and materials science, this comparison underscores the importance of considering conformational analysis. The rigid, well-defined structure of a molecule like this compound might be desirable for creating a specific molecular scaffold, while the flexibility of a linear chain like decane is fundamental to the properties of polymers and lipids. The experimental and computational protocols outlined in this guide provide a framework for the detailed characterization of the conformational landscapes of these and other complex organic molecules.

References

Safety Operating Guide

Proper Disposal of 3,3-Diethyl-2-methylpentane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 3,3-Diethyl-2-methylpentane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

This compound is a highly flammable liquid and vapor that can cause skin irritation and may lead to drowsiness or dizziness.[1] In case of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with water.[1] If skin irritation develops, seek medical advice.[1]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2]

  • Ingestion: Do NOT induce vomiting. If swallowed, there is a risk of aspiration which can be fatal. Seek immediate medical attention.[1][3]

Essential Handling and Storage Information

Prior to disposal, proper handling and storage are critical to prevent accidents. Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4]

Store this compound in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1][4] The container must be kept tightly closed.[1][4] Use only non-sparking tools and take precautionary measures against static discharge.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C10H22
Molecular Weight 142.28 g/mol
Boiling Point 174 °C
CAS Number 52897-16-2
Physical State Liquid

Step-by-Step Disposal Protocol

Never dispose of this compound by evaporation, pouring it down the sewer, or mixing it with regular trash. Adherence to the following step-by-step protocol is mandatory for the safe disposal of this chemical.

Step 1: Waste Identification and Segregation

  • Identify the waste as a non-halogenated flammable solvent.

  • Segregate it from other waste categories, especially halogenated solvents, acids, bases, and oxidizers.

Step 2: Container Selection and Labeling

  • Use a compatible, non-leaking container, preferably the original container.

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

Step 3: Waste Accumulation

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the waste container in a designated, well-ventilated, and cool satellite accumulation area near the point of generation.

Step 4: Request for Disposal

  • Once the container is full (do not overfill), or if waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

Step 5: Handling Empty Containers

  • Thoroughly empty the original container.

  • The first rinse of the container with a suitable solvent (e.g., acetone (B3395972) or ethanol) must be collected and disposed of as hazardous waste.

  • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste. After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste (this compound) B Segregate from Incompatible Wastes A->B F Properly Handle Empty Container A->F C Select & Label Compatible Container B->C D Accumulate Waste in Designated Area C->D E Request EHS/ Contractor Pickup D->E G Collect First Rinseate as Hazardous Waste F->G H Dispose of Rinsed Container G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,3-Diethyl-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,3-Diethyl-2-methylpentane

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below.[1][2][3][4][5]

PropertyValueSource
Molecular FormulaC₁₀H₂₂[2][3]
Molecular Weight142.28 g/mol [2][3]
CAS Number52897-16-2[2][3]
Boiling Point174 °C[5]
AppearanceNot available
OdorNot available
SolubilityInsoluble in water[6]

Hazard Identification and Personal Protective Equipment (PPE)

The following table outlines the required PPE for handling this compound, based on general safety protocols for flammable liquids.[7][8][9][10]

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or GlassesChemical splash goggles are required when there is a risk of splashing. Safety glasses with side shields are the minimum requirement.[7][10]
Face ShieldTo be used in conjunction with goggles when handling large quantities or when there is a significant splash hazard.[7][10]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for protection against solvents and oils.[9] Ensure gloves are non-absorbent.[7]
Body Protection Flame-Resistant Lab CoatShould be made of materials like polyester (B1180765) or Tyvek to provide a barrier against splashes and potential ignition.[9]
Protective ClothingFlame-retardant coveralls may be necessary for larger scale operations.[7]
Foot Protection Closed-Toe ShoesShoes should be made of a chemical-resistant material.[7][11]
Respiratory Protection RespiratorUse a full-face air-purifying respirator if working in an area with poor ventilation or when airborne concentrations are high.[7][11]
Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) for similar chemicals B Ensure proper ventilation (fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Ground and bond container to prevent static discharge C->D Proceed to handling E Use non-sparking tools D->E F Dispense chemical carefully, avoiding splashes E->F G Wipe up spills immediately with absorbent material F->G After use H Dispose of waste in a designated, labeled container G->H I Wash hands thoroughly after handling H->I

Safe Handling Workflow

Operational and Disposal Plans

Handling and Storage

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12][13]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[12][13][14] Use non-sparking tools and explosion-proof equipment.[12][13]

  • Static Discharge: Ground and bond containers when transferring the material to prevent static electricity buildup.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[12][13][14]

First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If they feel unwell, seek medical attention.[12][15]

  • Skin Contact: If the chemical comes into contact with skin, immediately remove contaminated clothing and rinse the affected area with plenty of water.[12][13] If skin irritation occurs, get medical help.[12]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[13] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[13]

  • Ingestion: If swallowed, do NOT induce vomiting.[12][13] Get emergency medical help immediately.[12]

Spill and Leak Procedures

  • Containment: In the event of a spill, remove all sources of ignition.[13] Use an inert absorbent material, such as sand or earth, to contain the spill.[6]

  • Cleanup: Collect the absorbed material and place it in a suitable, closed container for disposal.[13]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.[15]

Disposal

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[12] Waste should be handled by a licensed professional waste disposal service. Do not dispose of it down the drain or into the environment.[14]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.